Product packaging for 4-Glycylphenyl benzoate hcl(Cat. No.:)

4-Glycylphenyl benzoate hcl

Cat. No.: B15077173
M. Wt: 291.73 g/mol
InChI Key: GDXNUTUCYYSZNM-UHFFFAOYSA-N
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Description

4-Glycylphenyl benzoate hcl is a useful research compound. Its molecular formula is C15H14ClNO3 and its molecular weight is 291.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14ClNO3 B15077173 4-Glycylphenyl benzoate hcl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14ClNO3

Molecular Weight

291.73 g/mol

IUPAC Name

[4-(2-aminoacetyl)phenyl] benzoate;hydrochloride

InChI

InChI=1S/C15H13NO3.ClH/c16-10-14(17)11-6-8-13(9-7-11)19-15(18)12-4-2-1-3-5-12;/h1-9H,10,16H2;1H

InChI Key

GDXNUTUCYYSZNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)CN.Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Glycylphenyl benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the chemical structure, predicted physicochemical properties, and a proposed synthetic pathway for 4-Glycylphenyl benzoate hydrochloride. As of the date of this publication, this compound is not readily indexed in major chemical databases, suggesting it may be a novel or specialized research chemical. This document provides a foundational understanding for researchers interested in the synthesis and potential applications of this and structurally related molecules.

Chemical Structure and Properties

The chemical name "4-Glycylphenyl benzoate hydrochloride" indicates a multi-component structure. It consists of a benzoate group esterified to the hydroxyl group of a 4-hydroxyphenyl moiety. This phenyl ring is, in turn, substituted at the fourth position with a glycyl (2-aminoacetyl) group via an amide linkage. The "hydrochloride" designation signifies that the primary amine of the glycyl group is protonated to form a hydrochloride salt.

Based on this nomenclature, the inferred chemical structure is presented below:

Figure 1: Inferred Chemical Structure of 4-Glycylphenyl benzoate hydrochloride

G cluster_benzoate Benzoate cluster_phenyl Phenyl cluster_glycyl Glycyl-HCl b1 O p1 C6H4 b1->p1 b2 C b3 O b2->b3 b4 C6H5 b2->b4 g1 N p1->g1 g2 H g1->g2 g3 C g1->g3 g4 O g3->g4 g5 C g3->g5 g6 H2 g5->g6 g7 N+H3 g5->g7 g8 Cl-

Caption: Inferred structure of 4-Glycylphenyl benzoate hydrochloride.

Physicochemical Data

Due to the absence of experimental data for 4-Glycylphenyl benzoate hydrochloride in the public domain, the following table summarizes its predicted physicochemical properties based on its inferred structure.

PropertyPredicted Value
Molecular Formula C₁₅H₁₅ClN₂O₃
Molecular Weight 322.75 g/mol
IUPAC Name 4-(2-aminoacetamido)phenyl benzoate hydrochloride
SMILES C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)NC(=O)CN.[H]Cl
InChI Key (Predicted)
CAS Number Not Assigned

Proposed Synthetic Pathway

A plausible synthetic route for 4-Glycylphenyl benzoate hydrochloride can be conceptualized in a multi-step process, beginning with commercially available starting materials. The following protocol is a hypothetical pathway based on established organic chemistry principles.

Experimental Protocol: A Proposed Synthesis

Step 1: Benzoylation of 4-Aminophenol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminophenol in a suitable solvent such as dichloromethane (DCM) or pyridine.

  • Acylation: Cool the solution in an ice bath. Add benzoyl chloride dropwise to the stirred solution. If using DCM, a base such as triethylamine or pyridine should be added to neutralize the HCl byproduct.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion, quench the reaction with water. If DCM was used, wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-aminophenyl benzoate.

Step 2: N-acylation with a Protected Glycine

  • Amide Coupling: Dissolve the 4-aminophenyl benzoate from Step 1 in an appropriate solvent like DCM or dimethylformamide (DMF).

  • Addition of Protected Amino Acid: Add an N-protected glycine, such as Boc-glycine (tert-butoxycarbonyl-glycine), to the solution.

  • Coupling Agent: Introduce a peptide coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activator (e.g., 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt)).

  • Reaction and Isolation: Stir the mixture at room temperature overnight. Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with appropriate aqueous solutions to remove unreacted starting materials and coupling reagents. Dry and concentrate the organic phase to obtain N-Boc-4-glycylphenyl benzoate.

Step 3: Deprotection and Salt Formation

  • Boc Deprotection: Dissolve the N-Boc-4-glycylphenyl benzoate in a suitable solvent such as dioxane or ethyl acetate.

  • Acidification: Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in dioxane.

  • Precipitation and Isolation: The hydrochloride salt of the deprotected amine, 4-Glycylphenyl benzoate hydrochloride, should precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with a non-polar solvent like diethyl ether to remove any remaining impurities, and dry under vacuum.

Logical Workflow of the Proposed Synthesis

The following diagram illustrates the logical progression of the proposed synthesis of 4-Glycylphenyl benzoate hydrochloride.

G cluster_step1 Step 1: Benzoylation cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Deprotection A 4-Aminophenol C 4-Aminophenyl benzoate A->C Pyridine or Et3N B Benzoyl Chloride B->C Pyridine or Et3N E N-Boc-4-glycylphenyl benzoate C->E D Boc-Glycine D->E DCC/DMAP G 4-Glycylphenyl benzoate hcl E->G F HCl F->G

Caption: Proposed synthetic pathway for this compound.

Potential Research Applications

While no biological activity has been documented for 4-Glycylphenyl benzoate hydrochloride, its structure suggests potential areas for investigation. The presence of the benzoate ester and the amino acid moiety could make it a candidate for screening in various biological assays. For instance, similar structures have been investigated for their antimicrobial or enzymatic inhibition properties. Researchers synthesizing this compound could explore its potential as a pro-drug, where the ester or amide linkages could be cleaved in vivo to release active components.

Conclusion

This technical guide provides a comprehensive overview of the inferred structure and a proposed synthetic route for 4-Glycylphenyl benzoate hydrochloride. The lack of existing data highlights an opportunity for novel research in the synthesis and characterization of this compound. The detailed hypothetical protocol and logical workflow are intended to serve as a starting point for researchers aiming to synthesize and investigate the properties and potential applications of this and related molecules.

A Technical Guide to the Physicochemical Characterization of 4-Glycylphenyl Benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity from discovery to a viable drug candidate is paved with rigorous scientific evaluation. Among the most critical early assessments are the determination of its physicochemical properties. These intrinsic characteristics of a molecule govern its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the key physicochemical properties of 4-Glycylphenyl benzoate hydrochloride, a compound of interest in pharmaceutical development. Detailed experimental protocols for determining these properties are presented, alongside a structured framework for data presentation. This document is intended to serve as a practical resource for researchers and scientists engaged in the multifaceted process of drug development.

Introduction to Physicochemical Profiling

In the realm of drug discovery and development, a thorough understanding of a compound's physicochemical properties is fundamental. These properties, including melting point, solubility, pKa, and lipophilicity (logP), provide invaluable insights into a molecule's behavior in biological systems. For instance, aqueous solubility is a prerequisite for absorption, while lipophilicity influences a drug's ability to permeate cell membranes. The ionization state of a compound, dictated by its pKa, affects both its solubility and permeability. The melting point, an indicator of molecular packing and stability, is crucial for formulation development.

The hydrochloride salt of an active pharmaceutical ingredient (API) is often synthesized to enhance its solubility and stability.[1][2] This guide focuses on the essential physicochemical characterization of 4-Glycylphenyl benzoate hydrochloride, providing standardized methodologies for its evaluation.

Physicochemical Properties of 4-Glycylphenyl Benzoate Hydrochloride

A comprehensive physicochemical profile of 4-Glycylphenyl benzoate hydrochloride is essential for its progression as a drug candidate. The following table summarizes the key properties and their significance in drug development.

Physicochemical PropertySignificance in Drug Development
Melting Point (°C) Indicates purity and is critical for formulation and manufacturing processes. A sharp melting range typically signifies a pure compound.[3]
Aqueous Solubility (mg/mL) Crucial for drug absorption. Poor solubility can lead to low bioavailability. The pH-dependent solubility is particularly important for oral administration.[1][4]
pKa The acid dissociation constant determines the extent of ionization at a given pH. This influences solubility, permeability, and interaction with biological targets.[5]
LogP (Octanol-Water Partition Coefficient) A measure of a compound's lipophilicity, which affects its ability to cross biological membranes and its distribution in the body.[6]

Experimental Protocols

Detailed and standardized experimental protocols are paramount for obtaining reliable and reproducible physicochemical data. The following sections outline the methodologies for determining the key properties of 4-Glycylphenyl benzoate hydrochloride.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Melting Point Method [7][8][9][10]

  • Sample Preparation: The 4-Glycylphenyl benzoate hydrochloride sample is finely powdered. A small amount of the powder is packed into a capillary tube to a height of 2-3 mm.[8][9]

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.[9]

    • The sample is heated at a rapid rate initially to determine an approximate melting range.[3]

    • The determination is then repeated with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.[3][8]

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes liquid is recorded as the completion of melting. This range is reported as the melting point.[3]

Aqueous Solubility Determination

Aqueous solubility is a critical factor influencing the absorption of orally administered drugs. The solubility of an ionizable compound like 4-Glycylphenyl benzoate hydrochloride is pH-dependent.

Methodology: Shake-Flask Method [1][11]

  • Preparation of Buffers: Aqueous buffers are prepared at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[11]

  • Procedure:

    • An excess amount of 4-Glycylphenyl benzoate hydrochloride is added to a known volume of each buffer solution in a sealed flask.

    • The flasks are agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[1][4]

    • The resulting suspensions are filtered or centrifuged to separate the undissolved solid.[1]

    • The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • The experiment is performed in triplicate for each pH condition.[11]

pKa Determination

The pKa is a measure of the strength of an acid in solution. For a compound with an ionizable group, the pKa value indicates the pH at which the ionized and non-ionized forms are present in equal concentrations.[5]

Methodology: UV-Vis Spectrophotometric Titration [12][13][14]

This method is suitable if the ionized and non-ionized forms of 4-Glycylphenyl benzoate hydrochloride exhibit different UV-Vis absorption spectra.

  • Sample Preparation: A stock solution of 4-Glycylphenyl benzoate hydrochloride is prepared in a suitable solvent (e.g., water or a co-solvent if solubility is low).

  • Procedure:

    • A series of buffer solutions with a range of known pH values are prepared.[12]

    • Aliquots of the stock solution are added to each buffer solution to achieve a constant final concentration.[12]

    • The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.[12]

    • The absorbance at a specific wavelength where the change between the ionized and non-ionized forms is maximal is plotted against the pH.

    • The resulting data is fitted to a sigmoidal curve, and the pKa is determined from the inflection point of the curve.[14]

LogP Determination

The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is the logarithm of this ratio and is a widely used measure of lipophilicity.

Methodology: Shake-Flask Method [6][15][16][17][18]

  • Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[15][17]

  • Procedure:

    • A known amount of 4-Glycylphenyl benzoate hydrochloride is dissolved in the aqueous phase.

    • An equal volume of the saturated n-octanol is added.

    • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.[18]

    • The concentration of the compound in both the aqueous and n-octanol phases is determined by a suitable analytical method (e.g., HPLC-UV).

    • The LogP is calculated using the following formula: LogP = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Data Presentation

Clear and concise presentation of quantitative data is crucial for interpretation and comparison.

Table 1: Hypothetical Physicochemical Properties of 4-Glycylphenyl Benzoate Hydrochloride

ParameterValue
Melting Point 185 - 188 °C
Aqueous Solubility
pH 1.215.2 mg/mL
pH 4.58.5 mg/mL
pH 6.82.1 mg/mL
pKa 7.8 (Amine)
LogP (at pH 7.4) 1.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Experimental Workflow

A visual representation of the experimental workflow can aid in understanding the logical sequence of physicochemical characterization.

G cluster_0 Initial Material cluster_1 Physicochemical Characterization cluster_2 Data Interpretation and Application A API Synthesis (4-Glycylphenyl benzoate hcl) B Purity Assessment A->B C Melting Point Determination B->C D Aqueous Solubility (pH-dependent) B->D E pKa Determination B->E F LogP Determination B->F G Data Analysis C->G D->G E->G F->G H Property Summary Table G->H I Preformulation Studies H->I

Caption: Workflow for the physicochemical characterization of an API.

Conclusion

The physicochemical properties of 4-Glycylphenyl benzoate hydrochloride are critical determinants of its potential as a therapeutic agent. This technical guide has provided a detailed overview of the experimental protocols for measuring its melting point, aqueous solubility, pKa, and LogP. Adherence to these standardized methods will ensure the generation of high-quality, reliable data, which is essential for informed decision-making in the drug development pipeline. The structured presentation of this data, as illustrated, facilitates its interpretation and application in subsequent preformulation and formulation activities. A thorough understanding of these fundamental properties is the cornerstone of successful pharmaceutical development.

References

An In-depth Technical Guide to the Synthesis and Purification of 4-Glycylphenyl Benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of a plausible synthetic route and purification strategy for 4-Glycylphenyl benzoate hydrochloride, a compound of interest for researchers and professionals in the field of drug development. The methodologies outlined are based on established principles of organic chemistry, offering a robust framework for its preparation and characterization.

Synthetic Strategy Overview

The synthesis of 4-Glycylphenyl benzoate hydrochloride is proposed as a multi-step process, commencing with the protection of the amino group of glycine, followed by the preparation of a key intermediate, 4-hydroxyphenyl benzoate. These two moieties are then coupled, and subsequent deprotection and salt formation yield the final product. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_step1 Step 1: N-Protection of Glycine cluster_step2 Step 2: Synthesis of 4-Hydroxyphenyl Benzoate cluster_step3 Step 3: Coupling Reaction cluster_step4 Step 4: Deprotection cluster_step5 Step 5: Salt Formation and Purification Glycine Glycine Boc_Glycine N-Boc-Glycine Glycine->Boc_Glycine (Boc)2O, Base Boc_Glycine_c N-Boc-Glycine Hydroxyphenol 4-Hydroxyphenol HPB 4-Hydroxyphenyl Benzoate Hydroxyphenol->HPB Benzoyl Chloride, Base HPB_c 4-Hydroxyphenyl Benzoate Coupled_Product N-Boc-4-Glycylphenyl Benzoate Boc_Glycine_c->Coupled_Product HPB_c->Coupled_Product Coupled_Product_d N-Boc-4-Glycylphenyl Benzoate Free_Amine 4-Glycylphenyl Benzoate Coupled_Product_d->Free_Amine 4M HCl in Dioxane Free_Amine_s 4-Glycylphenyl Benzoate Final_Product 4-Glycylphenyl Benzoate HCl Free_Amine_s->Final_Product HCl, Recrystallization

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Detailed methodologies for each synthetic step are provided below. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

The protection of the amino group of glycine is crucial to prevent unwanted side reactions during the subsequent coupling step. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
Glycine 75.07 7.51 g 0.1
Sodium Bicarbonate 84.01 21.0 g 0.25
Di-tert-butyl dicarbonate ((Boc)₂O) 218.25 24.0 g 0.11
Dioxane - 100 mL -
Water - 100 mL -
Ethyl Acetate - As needed -

| 1M HCl | - | As needed | - |

Procedure:

  • In a 500 mL round-bottom flask, dissolve glycine (7.51 g, 0.1 mol) and sodium bicarbonate (21.0 g, 0.25 mol) in a mixture of 100 mL of water and 100 mL of dioxane.

  • To the stirred solution, add di-tert-butyl dicarbonate (24.0 g, 0.11 mol) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • After the reaction is complete (monitored by TLC), concentrate the mixture in vacuo to remove the dioxane.

  • Wash the remaining aqueous solution with ethyl acetate (3 x 50 mL) to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Extract the product into ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-glycine as a white solid.

Expected Yield: 85-95%

This intermediate is prepared via a Schotten-Baumann reaction between 4-hydroxyphenol and benzoyl chloride.

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
4-Hydroxyphenol (Hydroquinone) 110.11 11.01 g 0.1
Benzoyl Chloride 140.57 12.0 mL (14.06 g) 0.1
Sodium Hydroxide 40.00 8.0 g 0.2
Dichloromethane (DCM) - 150 mL -

| Water | - | As needed | - |

Procedure:

  • Dissolve 4-hydroxyphenol (11.01 g, 0.1 mol) in 100 mL of 2M aqueous sodium hydroxide solution in a 500 mL flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add benzoyl chloride (12.0 mL, 0.1 mol) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 2 hours.

  • Acidify the reaction mixture with 2M HCl to pH 7.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water (2 x 50 mL) and brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify the crude 4-hydroxyphenyl benzoate by recrystallization from a suitable solvent system such as ethanol/water.

Expected Yield: 70-80%

The coupling of the protected amino acid and the phenolic intermediate is achieved through an esterification reaction, facilitated by a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-Dimethylaminopyridine (DMAP).[1][2]

Coupling_Mechanism BocGly N-Boc-Glycine (R-COOH) OAI O-Acylisourea Intermediate BocGly->OAI + EDC EDC EDC->OAI AcylIm Acyl-Imidazolium Intermediate OAI->AcylIm + DMAP DMAP DMAP Product N-Boc-4-Glycylphenyl Benzoate AcylIm->Product + Ar-OH HPB 4-Hydroxyphenyl Benzoate (Ar-OH) Urea EDC-Urea (byproduct) Product->Urea +

Caption: EDC/DMAP coupling mechanism.

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
N-Boc-Glycine 175.18 8.76 g 0.05
4-Hydroxyphenyl Benzoate 214.22 10.71 g 0.05
EDC.HCl 191.70 11.50 g 0.06
DMAP 122.17 0.61 g 0.005

| Dichloromethane (DCM), anhydrous | - | 200 mL | - |

Procedure:

  • In a dry 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-glycine (8.76 g, 0.05 mol), 4-hydroxyphenyl benzoate (10.71 g, 0.05 mol), and DMAP (0.61 g, 0.005 mol) in 200 mL of anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC.HCl (11.50 g, 0.06 mol) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with 100 mL of DCM.

  • Wash the organic solution sequentially with 5% aqueous HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Yield: 60-75%

The Boc protecting group is removed using a strong acid, typically hydrochloric acid in an organic solvent.[3][4][5]

Materials:

Reagent Amount
N-Boc-4-Glycylphenyl Benzoate 0.03 mol (from previous step)
4M HCl in 1,4-Dioxane 75 mL

| Diethyl Ether | As needed |

Procedure:

  • Dissolve the N-Boc-4-Glycylphenyl benzoate (0.03 mol) in 75 mL of 4M HCl in 1,4-dioxane.

  • Stir the solution at room temperature for 2-4 hours. The progress of the deprotection can be monitored by TLC.

  • Upon completion, the product hydrochloride salt may precipitate. If not, add diethyl ether to the reaction mixture to induce precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any residual impurities.

  • Dry the product under vacuum to yield the crude 4-Glycylphenyl benzoate hydrochloride.

Expected Yield: >90%

The final product is purified by recrystallization to obtain a high-purity solid.

Materials:

Reagent Amount
Crude this compound From previous step
Ethanol As needed

| Diethyl Ether | As needed |

Procedure:

  • Dissolve the crude 4-Glycylphenyl benzoate hydrochloride in a minimum amount of hot ethanol.

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol, followed by cold diethyl ether.

  • Dry the purified 4-Glycylphenyl benzoate hydrochloride in a vacuum oven.

Expected Yield: 80-90% (from recrystallization)

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 4-Glycylphenyl benzoate hydrochloride.

StepProductStarting MaterialMolar RatioTheoretical Yield (g)Expected Yield (%)
1N-Boc-GlycineGlycine1:1.1 ((Boc)₂O)17.5285-95
24-Hydroxyphenyl Benzoate4-Hydroxyphenol1:121.4270-80
3N-Boc-4-Glycylphenyl BenzoateN-Boc-Glycine1:118.5760-75
4 & 5This compoundN-Boc-4-Glycylphenyl Benzoate1:111.58>72 (overall for steps 4 & 5)

Characterization

The identity and purity of the final product and intermediates should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Melting Point Analysis: As an indicator of purity.

This comprehensive guide provides a detailed and structured approach for the synthesis and purification of 4-Glycylphenyl benzoate hydrochloride, intended to be a valuable resource for professionals in the field of chemical and pharmaceutical research.

References

A Technical Guide to Determining the Aqueous Solubility of 4-Glycylphenyl Benzoate HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Solubility in Drug Discovery

Aqueous solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that significantly influences its biopharmaceutical properties, including dissolution rate and bioavailability. For a compound like 4-Glycylphenyl benzoate HCl, which contains an amine hydrochloride salt, solubility is expected to be pH-dependent. Understanding its solubility profile in different buffer systems that mimic physiological conditions is a fundamental step in the early stages of drug development.

There are two primary types of solubility measurements relevant to drug discovery:

  • Kinetic Solubility: This is the concentration of a compound at the moment of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer. It is a high-throughput screening method used in early discovery to quickly assess solubility.[1][2][3]

  • Thermodynamic (or Equilibrium) Solubility: This is the concentration of a compound in a saturated solution that is in equilibrium with the solid form of the compound.[2][4][5] It is considered the "true" solubility and is crucial for lead optimization and formulation development.[2]

Factors Influencing the Solubility of this compound

Several factors can impact the aqueous solubility of this compound:

  • pH of the Buffer: As an amine hydrochloride, the ionization state of the glycyl amino group is pH-dependent. In acidic to neutral solutions, the amine will be protonated, forming a more soluble salt. The solubility is likely to decrease as the pH approaches and surpasses the pKa of the amine, where the free base form, which is less soluble, begins to predominate.

  • Buffer Composition: The specific ions in the buffer can interact with the compound, potentially forming less soluble salts or complexes. Therefore, it is important to assess solubility in various common biological buffers such as phosphate, acetate, and TRIS.

  • Temperature: Most substances absorb heat during dissolution (endothermic process), meaning that an increase in temperature generally leads to an increase in solubility.[6]

  • Ionic Strength: The total concentration of ions in the solution can affect the activity of the solute and solvent, thereby influencing solubility.

Experimental Protocols for Solubility Determination

The "shake-flask" method is the gold standard for determining thermodynamic solubility.[7][8] Below are detailed protocols for both thermodynamic and kinetic solubility assays.

3.1. Thermodynamic Solubility Assay (Shake-Flask Method)

This method measures the equilibrium solubility of a compound.

Materials:

  • This compound (solid)

  • Aqueous buffers (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS)

  • Calibrated pH meter

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer. The excess solid should be clearly visible.

  • Tightly cap the vials and place them on an orbital shaker in an incubator set to a specific temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours.[7][9] Preliminary experiments may be needed to determine the optimal equilibration time.

  • After incubation, allow the vials to stand to let the undissolved solid settle.

  • Carefully remove an aliquot of the supernatant. To separate the dissolved compound from the undissolved solid, either centrifuge the sample at high speed and collect the supernatant or filter the sample through a syringe filter.[2]

  • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS. A standard calibration curve must be prepared for accurate quantification.[2]

  • Verify the pH of the saturated solution at the end of the experiment.[10]

3.2. Kinetic Solubility Assay

This high-throughput method is suitable for early-stage discovery.[2]

Materials:

  • Concentrated stock solution of this compound in DMSO (e.g., 10 mM)

  • Aqueous buffers

  • 96-well microplates

  • Plate shaker

  • Plate reader (e.g., UV-Vis spectrophotometer or nephelometer) or LC-MS/MS

Procedure:

  • Dispense the aqueous buffer into the wells of a 96-well plate.

  • Add a small volume of the concentrated DMSO stock solution of this compound to the buffer to create a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effect.

  • Seal the plate and shake it at a controlled temperature for a defined period (e.g., 1-2 hours).[1]

  • Measure the solubility. This can be done in several ways:

    • Nephelometry: Measure the light scattering caused by any precipitate that has formed.[1][2]

    • UV-Vis Spectroscopy: After filtering or centrifuging the plate to remove precipitate, measure the absorbance of the supernatant in a UV-readable plate.[1]

    • LC-MS/MS: Quantify the concentration in the filtered supernatant for the most accurate kinetic solubility measurement.[11]

  • The kinetic solubility is the highest concentration at which no precipitate is observed.

Data Presentation

Quantitative solubility data should be presented in a clear and structured table to allow for easy comparison across different conditions.

Table 1: Hypothetical Solubility Data for this compound

Buffer SystempHTemperature (°C)Solubility TypeMeasured Solubility (µg/mL)
Acetate Buffer4.525Thermodynamic[Insert experimental value]
Phosphate Buffer6.825Thermodynamic[Insert experimental value]
Phosphate Buffer7.425Thermodynamic[Insert experimental value]
Acetate Buffer4.537Thermodynamic[Insert experimental value]
Phosphate Buffer6.837Thermodynamic[Insert experimental value]
Phosphate Buffer7.437Thermodynamic[Insert experimental value]
Phosphate Buffer7.425Kinetic[Insert experimental value]

Visualizations

Diagram 1: Experimental Workflow for Thermodynamic Solubility

G A Add excess solid compound to aqueous buffer B Equilibrate on shaker (24-72h at constant T) A->B C Separate solid from liquid (Centrifugation or Filtration) B->C D Collect supernatant C->D E Dilute supernatant D->E F Quantify concentration (HPLC or LC-MS/MS) E->F G Determine Thermodynamic Solubility F->G

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Diagram 2: Experimental Workflow for Kinetic Solubility

G A Prepare serial dilutions of DMSO stock in aqueous buffer B Incubate with shaking (1-2h at constant T) A->B C Detect Precipitation B->C D Nephelometry (Light Scattering) C->D Direct E Filter/Centrifuge and quantify supernatant (UV/LC-MS) C->E Indirect F Determine Kinetic Solubility D->F E->F

Caption: Workflow for the Kinetic Solubility Assay.

Diagram 3: Logical Relationship of Factors Affecting Solubility

G Sol Aqueous Solubility of This compound pH Buffer pH Ion Ionization State pH->Ion Temp Temperature Temp->Sol Comp Buffer Composition Comp->Sol pKa Compound pKa pKa->Ion Ion->Sol

Caption: Key factors influencing the aqueous solubility of the compound.

References

Stability of 4-Glycylphenyl Benzoate Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated stability of 4-Glycylphenyl benzoate hydrochloride (HCl) under various pH and temperature conditions. Due to the limited availability of direct stability data for this specific molecule, this document leverages established chemical principles of ester and amide hydrolysis, alongside data from analogous compounds, to predict degradation pathways and outline robust experimental protocols for its stability assessment.

Core Concepts: Predicted Stability Profile

4-Glycylphenyl benzoate HCl possesses two primary functional groups susceptible to degradation under aqueous conditions: an ester linkage and an amide linkage . The stability of the molecule is therefore intrinsically linked to the hydrolysis of these bonds, which is significantly influenced by pH and temperature.

  • Ester Hydrolysis: The ester bond is prone to hydrolysis under both acidic and basic conditions, yielding benzoic acid and 4-hydroxyphenylglycine. This reaction is generally catalyzed by the presence of hydronium (H₃O⁺) or hydroxide (OH⁻) ions. The rate of hydrolysis is typically at its minimum in the neutral to slightly acidic pH range.

  • Amide Hydrolysis: The amide bond in the glycyl moiety is generally more stable than the ester bond. However, it can also undergo hydrolysis, particularly under strong acidic or basic conditions and at elevated temperatures, to yield 4-aminophenyl benzoate and glycine.

  • Temperature Effects: As with most chemical reactions, an increase in temperature is expected to accelerate the rate of both ester and amide hydrolysis, following the principles of the Arrhenius equation.

Predicted Degradation Pathways

The degradation of this compound is anticipated to proceed primarily through two hydrolytic pathways. The ester hydrolysis is generally considered the more facile pathway.

G cluster_main This compound cluster_products Degradation Products 4_Glycylphenyl_benzoate_HCl This compound Benzoic_Acid Benzoic Acid 4_Glycylphenyl_benzoate_HCl->Benzoic_Acid Ester Hydrolysis (pH, Temp) 4_Hydroxyphenylglycine 4-Hydroxyphenylglycine 4_Glycylphenyl_benzoate_HCl->4_Hydroxyphenylglycine Ester Hydrolysis (pH, Temp) 4_Aminophenyl_benzoate 4-Aminophenyl benzoate 4_Glycylphenyl_benzoate_HCl->4_Aminophenyl_benzoate Amide Hydrolysis (pH, Temp) Glycine Glycine 4_Glycylphenyl_benzoate_HCl->Glycine Amide Hydrolysis (pH, Temp)

Caption: Predicted degradation pathways of this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability study of this compound should involve forced degradation studies under various stress conditions, as recommended by the International Conference on Harmonisation (ICH) guidelines.[1]

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and understanding the intrinsic stability of the molecule.[2] The following table outlines the recommended conditions for these studies.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M - 1 M HClRoom Temperature & 60-80°CUp to 7 days
Base Hydrolysis 0.01 M - 0.1 M NaOHRoom Temperature & 60-80°CUp to 7 days
Neutral Hydrolysis Water or Buffer (pH 7)Room Temperature & 60-80°CUp to 7 days
Oxidative 3-30% H₂O₂Room TemperatureUp to 7 days
Thermal Dry Heat105°CUp to 24 hours
Photolytic UV light (e.g., 254 nm) & Visible lightRoom TemperatureUp to 48 hours
Sample Preparation for Forced Degradation
  • Stock Solution Preparation: Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of 1 mg/mL.[2]

  • Stress Condition Application:

    • Hydrolysis (Acid, Base, Neutral): Mix 1 mL of the stock solution with 9 mL of the respective stress solution (e.g., 1 M HCl, 0.1 M NaOH, or water).[2][3]

    • Oxidative: Mix 1 mL of the stock solution with 9 mL of the hydrogen peroxide solution.[3]

    • Thermal (in solution): Place the solutions for hydrolysis at the specified elevated temperatures.

    • Thermal (solid-state): Spread a thin layer of the solid compound in a petri dish and expose it to the specified temperature in an oven.[2]

    • Photolytic: Expose the stock solution in a photostability chamber to the specified light conditions.[2]

  • Time-Point Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and 7 days).

  • Sample Quenching and Dilution:

    • For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively.[2]

    • Dilute the samples with the mobile phase to a final concentration suitable for analysis (e.g., 50 µg/mL).[2]

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is essential to separate and quantify the parent drug from its degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is generally suitable.

Table of Typical HPLC Parameters:

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient mode.
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV-Vis spectral analysis of this compound.
Column Temperature 25-30°C
Injection Volume 10-20 µL
Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of this compound.

G Start Start Stock_Solution Prepare Stock Solution (1 mg/mL) Start->Stock_Solution Forced_Degradation Apply Stress Conditions (pH, Temp, Oxidative, Light) Stock_Solution->Forced_Degradation Time_Sampling Sample at Time Points Forced_Degradation->Time_Sampling Neutralize_Dilute Neutralize (if needed) & Dilute to Working Conc. Time_Sampling->Neutralize_Dilute HPLC_Analysis Analyze by Stability-Indicating RP-HPLC Method Neutralize_Dilute->HPLC_Analysis Data_Analysis Quantify Parent Drug & Degradation Products HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for stability testing.

Data Presentation and Interpretation

The data obtained from the HPLC analysis should be used to determine the rate of degradation under each stress condition.

Quantitative Data Summary

The results of the forced degradation studies should be summarized in a table to allow for easy comparison of the stability of this compound under different conditions.

Example Table for Summarizing Degradation Data:

Stress ConditionpHTemperature (°C)Time (hours)% DegradationMajor Degradation Products
Acid Hydrolysis18024DataIdentify by MS
Base Hydrolysis13608DataIdentify by MS
Neutral Hydrolysis78048DataIdentify by MS
OxidativeN/A2524DataIdentify by MS
Thermal (Solid)N/A10524DataIdentify by MS
Photolytic (UV)N/A2548DataIdentify by MS

Note: The degradation products can be tentatively identified and characterized using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Kinetic Analysis

The degradation of this compound is likely to follow pseudo-first-order kinetics under the stress conditions. The natural logarithm of the percentage of the remaining drug can be plotted against time to determine the degradation rate constant (k) for each condition.

Conclusion

References

Spectroscopic Characterization of 4-Glycylphenyl Benzoate HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize 4-Glycylphenyl benzoate hydrochloride. Due to the limited availability of public spectroscopic data for this specific compound, this document outlines the expected spectral characteristics based on its chemical structure and provides detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. This guide is intended to serve as a practical resource for researchers involved in the synthesis, identification, and analysis of similar molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for 4-Glycylphenyl benzoate HCl based on the analysis of its constituent functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic Protons (para-substituted benzoate)~ 8.1 - 8.3DoubletProtons ortho to the carbonyl group.
Aromatic Protons (para-substituted benzoate)~ 7.5 - 7.7MultipletProtons meta to the carbonyl group.
Aromatic Protons (para-substituted phenoxy)~ 7.2 - 7.4DoubletProtons ortho to the ester oxygen.
Aromatic Protons (para-substituted phenoxy)~ 7.0 - 7.2DoubletProtons ortho to the glycyl group.
α-CH₂ (Glycyl)~ 4.0 - 4.3Singlet or Broad SingletAttached to the nitrogen of the amino group.
NH₃⁺ (Ammonium)~ 8.0 - 9.0Broad SingletHighly dependent on solvent and concentration.

Note: Chemical shifts are referenced to a standard solvent signal. The para-disubstituted aromatic rings will likely appear as two distinct doublets.[1][2][3][4][5]

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
Carbonyl (Ester)~ 164 - 166
Carbonyl (Amide/Acid)~ 168 - 172
Aromatic C (quaternary, attached to ester C=O)~ 128 - 132
Aromatic C-H (ortho to ester C=O)~ 130 - 132
Aromatic C-H (meta to ester C=O)~ 128 - 130
Aromatic C (quaternary, para to ester C=O)~ 133 - 136
Aromatic C (quaternary, attached to ester O)~ 150 - 153
Aromatic C-H (ortho to ester O)~ 121 - 123
Aromatic C-H (ortho to glycyl)~ 129 - 131
Aromatic C (quaternary, attached to glycyl)~ 145 - 148
α-CH₂ (Glycyl)~ 40 - 43

Note: Aromatic carbon signals can be complex.[5][6][7][8] The presence of two identical substituents on a para-disubstituted benzene ring can reduce the number of distinct aryl carbon absorptions due to symmetry.[5]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch (NH₃⁺)3100 - 2800Strong, BroadCharacteristic of amino acid hydrochlorides.[9][10][11]
C-H Stretch (Aromatic)3100 - 3000MediumTypically observed as a series of bands.[12]
C=O Stretch (Ester)1740 - 1720StrongAromatic esters absorb at higher frequencies.[13]
C=O Stretch (Amide/Acid)1725 - 1700Strong
C=C Stretch (Aromatic)1600 - 1450Medium to WeakA series of bands is characteristic of the aromatic rings.[12]
N-H Bend (NH₃⁺)1600 - 1500Medium
C-O Stretch (Ester)1300 - 1200Strong
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Predicted UV-Vis Absorption Maxima

ChromophorePredicted λmax (nm)TransitionNotes
Benzoyl~ 230 - 240π → π
Phenyl~ 270 - 280π → πFine structure may be observed.

Note: The exact λmax and molar absorptivity (ε) are solvent-dependent. Aromatic compounds typically exhibit multiple absorption bands.[14][15][16]

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical for ensuring sample solubility and minimizing solvent signal interference.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the solvent peak.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform a baseline correction.

    • Calibrate the chemical shift scale by setting the reference peak (TMS or residual solvent peak) to its known value.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly dry both the this compound sample and high-purity, spectroscopic grade potassium bromide (KBr) to remove any residual moisture.

    • In an agate mortar, grind 1-2 mg of the sample into a fine powder.[17]

    • Add approximately 100-200 mg of the dry KBr to the mortar.[17]

    • Quickly and thoroughly mix the sample and KBr by grinding with a pestle until a homogeneous mixture is obtained. The typical ratio of sample to KBr is about 1:100.[18]

  • Pellet Formation:

    • Transfer a small amount of the mixture to a pellet-forming die.

    • Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[18][19]

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).

    • Perform serial dilutions of the stock solution to prepare a series of standards of varying, known concentrations.

    • Ensure all solutions are clear and free of particulate matter.[20]

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

    • Select the desired wavelength range for scanning (e.g., 200-400 nm).

  • Data Acquisition:

    • Fill a quartz cuvette with the blank solvent and place it in the reference beam path of the spectrophotometer.[21]

    • Fill another quartz cuvette with the blank solvent and place it in the sample beam path to record a baseline spectrum.[21][22]

    • Replace the blank in the sample path with the cuvette containing the most dilute sample solution and record its absorbance spectrum.

    • Repeat the measurement for each of the standard solutions, from the most dilute to the most concentrated.

  • Data Processing:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If quantitative analysis is desired, create a calibration curve by plotting absorbance at λmax versus concentration for the standard solutions.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Characterization_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_report Final Characterization Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Grind with KBr & Press Pellet Sample->Prep_IR Prep_UV Dissolve in UV-Transparent Solvent Sample->Prep_UV Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_UV UV-Vis Spectrophotometer Prep_UV->Acq_UV Analysis_NMR ¹H & ¹³C Spectra: Chemical Shift, Integration, Multiplicity Acq_NMR->Analysis_NMR Analysis_IR IR Spectrum: Functional Group Identification Acq_IR->Analysis_IR Analysis_UV UV-Vis Spectrum: λmax, Molar Absorptivity Acq_UV->Analysis_UV Report Structural Confirmation & Purity Assessment Analysis_NMR->Report Analysis_IR->Report Analysis_UV->Report

Caption: Workflow for Spectroscopic Characterization.

References

The Enzymatic Hydrolysis of 4-Glycylphenyl Benzoate HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Glycylphenyl benzoate HCl is a synthetic ester that incorporates key structural features recognized by serine proteases, particularly chymotrypsin. Its design, featuring a phenyl benzoate moiety, mimics the aromatic C-terminal residues of natural peptide substrates for chymotrypsin, such as phenylalanine, tyrosine, and tryptophan. The glycyl portion of the molecule is positioned to interact with the enzyme's subsites, potentially influencing binding affinity and catalytic efficiency. As such, this compound serves as a valuable tool for investigating enzyme kinetics and specificity.

Proposed Mechanism of Action: Hydrolysis by Chymotrypsin

The hydrolysis of 4-Glycylphenyl benzoate by chymotrypsin is proposed to follow the canonical "ping-pong" mechanism characteristic of this enzyme. This two-stage process involves the formation of a covalent acyl-enzyme intermediate.

Stage 1: Acylation

  • Substrate Binding: 4-Glycylphenyl benzoate binds to the active site of chymotrypsin. The phenyl ring of the benzoate group is expected to occupy the hydrophobic S1 pocket of the enzyme, which is responsible for its specificity towards aromatic residues.

  • Nucleophilic Attack: The serine-195 residue in the enzyme's catalytic triad (Ser-195, His-57, Asp-102) acts as a potent nucleophile. Aided by His-57, which abstracts a proton from Ser-195, the serine hydroxyl group attacks the carbonyl carbon of the ester bond in the substrate.

  • Formation of the Tetrahedral Intermediate: This nucleophilic attack results in the formation of a short-lived, unstable tetrahedral intermediate. The negative charge on the carbonyl oxygen is stabilized by the "oxyanion hole," a region of the active site containing backbone amide groups that form hydrogen bonds with the oxygen.

  • Release of the First Product: The tetrahedral intermediate collapses, leading to the cleavage of the ester bond. The 4-glycylphenol moiety is released as the first product. The benzoic acid portion remains covalently attached to the Ser-195 residue, forming an acyl-enzyme intermediate.

Stage 2: Deacylation

  • Water Binding: A water molecule enters the active site.

  • Nucleophilic Attack by Water: The His-57 residue, now acting as a general base, abstracts a proton from the water molecule, activating it to attack the carbonyl carbon of the acyl-enzyme intermediate.

  • Formation of the Second Tetrahedral Intermediate: This leads to the formation of a second tetrahedral intermediate, which is again stabilized by the oxyanion hole.

  • Release of the Second Product and Enzyme Regeneration: The intermediate collapses, releasing benzoic acid as the second product and regenerating the active Ser-195 residue. The enzyme is now ready to bind another substrate molecule.

Data Presentation: Kinetic Parameters of Analogous Chymotrypsin Substrates

Direct kinetic data for this compound is not available. However, the following tables summarize the kinetic constants for the chymotrypsin-catalyzed hydrolysis of structurally related peptide esters and amides. This data provides a valuable reference for predicting the kinetic behavior of this compound.

Table 1: Kinetic Constants for Chymotrypsin-Catalyzed Hydrolysis of N-acetyl-(glycyl)n-L-phenylalanine methyl esters [1]

Substrate (n)kcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)
01.50.1510,000
110.00.4025,000
225.00.5050,000
326.00.5052,000

Conditions: pH 8.00, 25.0 °C

Table 2: Kinetic Constants for Chymotrypsin-Catalyzed Hydrolysis of Ac-Phe-(Gly)n-NH2 [2]

Substrate (n)kcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)
00.027340.79
10.09511.58.3
20.475.585.5

Conditions: pH 8.00, 25 °C

Experimental Protocols: Hypothetical Assay for this compound Hydrolysis

This section outlines a detailed methodology for a plausible key experiment to determine the kinetic parameters of this compound hydrolysis by chymotrypsin. The assay would likely be spectrophotometric, monitoring the release of 4-glycylphenol.

Objective: To determine the Michaelis-Menten constant (Km) and the catalytic constant (kcat) for the chymotrypsin-catalyzed hydrolysis of this compound.

Materials:

  • α-Chymotrypsin (bovine pancreas)

  • This compound

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for dissolving the substrate

  • UV-Vis spectrophotometer

  • 96-well microplates (for high-throughput measurements) or quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl to prevent autolysis) and determine its active concentration by titration with a known inhibitor like N-trans-cinnamoylimidazole.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of substrate dilutions in the assay buffer (Tris-HCl, pH 8.0) from the stock solution. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Enzyme Assay:

    • Set the spectrophotometer to a wavelength where the product, 4-glycylphenol, has a significant absorbance that is distinct from the substrate. This wavelength would need to be determined experimentally by obtaining the UV-Vis spectra of the substrate and the expected products.

    • To each well of a microplate or a cuvette, add the assay buffer and the substrate solution to achieve the desired final concentrations.

    • Equilibrate the reaction mixture at a constant temperature (e.g., 25°C).

    • Initiate the reaction by adding a small, fixed amount of the chymotrypsin solution.

    • Immediately monitor the change in absorbance over time. Record the initial rate of the reaction (the linear phase).

  • Data Analysis:

    • Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of 4-glycylphenol at the monitored wavelength.

    • Plot the initial reaction rates (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation: V₀ = (Vmax * [S]) / (Km + [S]) using non-linear regression software to determine the values of Vmax and Km.

    • Calculate the catalytic constant (kcat) from the maximal velocity (Vmax) and the enzyme concentration ([E]) used in the assay: kcat = Vmax / [E].

Mandatory Visualizations

Enzymatic_Hydrolysis_of_4_Glycylphenyl_benzoate E_S E + S (Chymotrypsin + 4-Glycylphenyl benzoate) ES ES (Enzyme-Substrate Complex) E_S->ES Binding TS1 Tetrahedral Intermediate 1 ES->TS1 Nucleophilic Attack (Ser-195) E_Ac_P1 E-Ac + P1 (Acyl-Enzyme + 4-Glycylphenol) TS1->E_Ac_P1 Intermediate Collapse E_Ac_H2O E-Ac + H₂O E_Ac_P1->E_Ac_H2O Product 1 Release TS2 Tetrahedral Intermediate 2 E_Ac_H2O->TS2 Nucleophilic Attack (H₂O) E_P2 E + P2 (Chymotrypsin + Benzoic Acid) TS2->E_P2 Intermediate Collapse E_P2->E_S Product 2 Release & Regeneration

Caption: Proposed mechanism of 4-Glycylphenyl benzoate hydrolysis by chymotrypsin.

Experimental_Workflow prep_reagents 1. Reagent Preparation (Enzyme, Substrate, Buffer) setup_assay 2. Assay Setup (Buffer + Substrate in cuvette/plate) prep_reagents->setup_assay initiate_reaction 3. Reaction Initiation (Add Enzyme) setup_assay->initiate_reaction monitor_absorbance 4. Spectrophotometric Monitoring (Absorbance vs. Time) initiate_reaction->monitor_absorbance calculate_rates 5. Initial Rate Calculation monitor_absorbance->calculate_rates plot_data 6. Data Plotting (Rate vs. [Substrate]) calculate_rates->plot_data fit_model 7. Michaelis-Menten Fit (Determine Km and Vmax) plot_data->fit_model calc_kcat 8. kcat Calculation fit_model->calc_kcat

Caption: Workflow for kinetic analysis of 4-Glycylphenyl benzoate hydrolysis.

Conclusion

While direct experimental validation is pending, the structural analogy of this compound to known chymotrypsin substrates provides a strong foundation for understanding its mechanism of action. This guide offers a comprehensive, inferred framework for researchers and professionals in drug development to utilize this compound as a tool for studying serine protease activity. The provided kinetic data from analogous compounds, a detailed hypothetical experimental protocol, and clear visual diagrams of the proposed mechanism and workflow serve as a valuable resource for initiating and guiding further investigation into the enzymatic hydrolysis of this compound.

References

An In-depth Technical Guide to the Potential Enzymatic Targets of 4-Glycylphenyl Benzoate HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Glycylphenyl benzoate HCl is a synthetic compound with a chemical structure suggestive of interactions with specific enzyme classes. This technical guide provides a comprehensive overview of the potential enzymatic targets of this molecule, drawing upon structural analogies and the known activities of related compounds. The primary hypothesized targets are serine proteases and carboxypeptidases, given the presence of a glycylphenyl moiety and a benzoate ester linkage. This document outlines detailed experimental protocols for target identification and characterization, presents quantitative data from analogous compounds to inform initial studies, and visualizes relevant signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers initiating investigations into the pharmacological and biochemical profile of this compound.

Introduction

The identification of enzymatic targets is a critical step in the drug discovery and development process. Understanding the specific proteins with which a small molecule interacts provides insights into its mechanism of action, potential therapeutic applications, and possible off-target effects. This compound possesses distinct chemical features that suggest it may function as a substrate or inhibitor for specific classes of enzymes. The N-acylated amino acid derivative structure, specifically the glycylphenyl group, is a common recognition motif for proteases. The benzoate ester bond presents a potential site for hydrolysis by esterases. This guide explores the most probable enzymatic targets based on these structural characteristics.

Potential Enzymatic Targets

Based on the chemical structure of this compound, two primary classes of enzymes are proposed as potential targets:

Serine Proteases

Serine proteases are a large family of proteolytic enzymes characterized by a highly reactive serine residue in their active site. They are involved in a multitude of physiological processes, including blood coagulation, digestion, inflammation, and apoptosis. The specificity of serine proteases is largely determined by the nature of the amino acid residue at the P1 position of the substrate, which binds in the S1 pocket of the enzyme[1]. The phenyl group of the glycylphenyl moiety in this compound could potentially fit into the S1 pocket of chymotrypsin-like serine proteases, which show a preference for large hydrophobic residues.

Carboxypeptidases

Carboxypeptidases are metalloproteases that cleave the C-terminal peptide bond of proteins and peptides. Some carboxypeptidases, such as carboxypeptidase A, also exhibit esterase activity, hydrolyzing ester bonds of specific substrates. Benzoate esters, particularly those with substitutions on the phenyl ring, have been shown to be substrates for bovine carboxypeptidase A[2][3]. The benzoate portion of this compound makes it a candidate for interaction with this class of enzymes.

Experimental Protocols for Target Identification and Characterization

The following section details experimental protocols to investigate the potential interaction of this compound with its hypothesized enzymatic targets.

General Target Identification

For a novel compound with unknown targets, unbiased screening methods can be employed.

  • Affinity-Based Pull-Down Assays: This method involves immobilizing this compound on a solid support (e.g., agarose beads) to create an affinity matrix. This matrix is then incubated with a cell lysate. Proteins that bind to the compound are "pulled down," eluted, and identified by mass spectrometry[4].

  • Drug Affinity Responsive Target Stability (DARTS): DARTS leverages the principle that the binding of a small molecule can stabilize its target protein against proteolysis. A cell lysate is treated with the compound and then subjected to limited proteolysis. The stabilized proteins are then identified by comparing the protein bands on an SDS-PAGE gel with an untreated control[5].

Serine Protease Inhibition Assay

This protocol is designed to determine if this compound inhibits the activity of a specific serine protease (e.g., chymotrypsin, trypsin, elastase).

  • Materials:

    • Purified serine protease of interest.

    • Fluorogenic or chromogenic substrate specific to the protease (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin).

    • Assay buffer (e.g., Tris-HCl or PBS at optimal pH for the enzyme).

    • This compound stock solution (in DMSO or other suitable solvent).

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • Prepare a series of dilutions of this compound in assay buffer.

    • In a 96-well plate, add the serine protease solution to each well.

    • Add the different concentrations of this compound to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

    • Initiate the reaction by adding the substrate to each well.

    • Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Enzyme Kinetic Analysis

To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are performed.

  • Procedure:

    • Perform the serine protease inhibition assay as described above, but for each inhibitor concentration, vary the substrate concentration.

    • Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.

  • Data Analysis:

    • Generate a Michaelis-Menten plot (reaction velocity vs. substrate concentration) for each inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration). The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the mechanism of inhibition[6][7].

Quantitative Data for Structurally Related Compounds

As no specific data for this compound is currently available, the following tables provide examples of quantitative data for structurally related compounds to guide initial experimental design.

Table 1: Inhibition of Serine Proteases by Phenylguanidine-Containing Inhibitors

CompoundTarget ProteaseIC50 (µM)Inhibition Type
Phenylguanidine Derivative AuPA0.5Competitive
Phenylguanidine Derivative BTrypsin2.1Competitive
Phenylguanidine Derivative CThrombin15.3Mixed

Data is hypothetical and for illustrative purposes, based on findings for similar compound classes.

Table 2: Kinetic Parameters for the Hydrolysis of Substituted Benzoate Esters by Carboxypeptidase A

Substratekcat (min⁻¹)Km (mM)
O-(p-nitrobenzoyl)mandelic acid1671.3
O-(p-chlorobenzoyl)mandelic acid982.1
O-(p-methylbenzoyl)mandelic acid563.5

Data adapted from studies on substituted benzoate esters and carboxypeptidase A[2][3].

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a potential signaling pathway involving a serine protease and a general experimental workflow for target identification.

cluster_0 Apoptosis Signaling Pathway Procaspase Procaspase-3 Caspase Caspase-3 (Active) Procaspase->Caspase Serine Protease (e.g., Granzyme B) Substrates Cellular Substrates Caspase->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis Inhibitor 4-Glycylphenyl benzoate HCl Inhibitor->Caspase Potential Inhibition

Caption: Potential role of a serine protease in the apoptosis signaling cascade and a hypothetical point of inhibition by this compound.

cluster_1 Experimental Workflow for Target Identification Start Start: Synthesize This compound AffinityAssay Affinity Pull-Down Assay Start->AffinityAssay DARTS DARTS Assay Start->DARTS MassSpec Mass Spectrometry (Protein ID) AffinityAssay->MassSpec DARTS->MassSpec HitValidation Hit Validation (Enzyme Assays) MassSpec->HitValidation KineticStudies Kinetic Studies (Mechanism of Action) HitValidation->KineticStudies LeadOptimization Lead Optimization KineticStudies->LeadOptimization

Caption: A generalized experimental workflow for the identification and characterization of the enzymatic targets of this compound.

Conclusion

While the precise enzymatic targets of this compound remain to be elucidated, its chemical structure provides a strong rationale for investigating its interactions with serine proteases and carboxypeptidases. The experimental protocols and data provided in this guide offer a solid starting point for researchers to systematically explore the biochemical activity of this compound. The identification of its molecular targets will be instrumental in understanding its potential therapeutic value and advancing it through the drug development pipeline.

References

Commercial Sourcing and Technical Guidance for 4-Glycylphenyl Benzoate HCl in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the procurement of well-characterized chemical compounds is a critical first step in any experimental workflow. This guide provides an in-depth overview of the commercial availability of 4-Glycylphenyl benzoate hydrochloride (HCl), a key reagent for various research applications. Due to the nature of its commercial availability as a rare chemical, this guide also outlines a general workflow for its initial characterization and handling in a laboratory setting.

Commercial Availability

4-Glycylphenyl benzoate HCl is available for research purposes primarily through Sigma-Aldrich, under their AldrichCPR brand. It is essential to note that this product is supplied as part of a collection of rare and unique chemicals, and as such, the supplier does not provide extensive analytical data. Researchers are responsible for the initial confirmation of the product's identity and purity upon receipt.

Chemical and Physical Data

The following table summarizes the available data for this compound. It is important to reiterate that specific quantitative data, such as purity, melting point, and solubility, are not consistently provided by the commercial supplier for this particular compound.

ParameterValueSource
CAS Number 199530-50-2Sigma-Aldrich
Linear Formula C₁₅H₁₄ClNO₃Sigma-Aldrich
Molecular Weight 291.737 g/mol Sigma-Aldrich
Purity Not provided; buyer assumes responsibility for confirmation.Sigma-Aldrich
Appearance Not specified-
Melting Point Not specified-
Solubility Not specified-
Storage Not specified-

Experimental Protocols

Recommended Initial Experimental Workflow

Given the limited data provided by the commercial supplier, a robust initial characterization workflow is essential before the compound is utilized in substantive experiments. The following diagram illustrates a recommended workflow for the initial handling and quality control of this compound.

G cluster_0 Receiving and Initial Checks cluster_1 Identity and Purity Confirmation cluster_2 Solubility and Stability Testing cluster_3 Experimental Use A Receive Compound (this compound) B Visual Inspection (e.g., color, form) A->B C Log Compound (CAS: 199530-50-2) B->C D Prepare Analytical Samples C->D If visual inspection is satisfactory E Mass Spectrometry (Confirm Molecular Weight) D->E F NMR Spectroscopy (Confirm Structure) D->F G HPLC/UPLC (Assess Purity) D->G I Determine Solubility Range G->I Once purity is deemed acceptable H Select Relevant Solvents (e.g., DMSO, Water, Ethanol) H->I J Preliminary Stability Assessment (e.g., in solution at RT and 4°C) I->J K Proceed with Experimentation J->K Based on stability data

Caption: Initial workflow for quality control and characterization.

Signaling Pathways

As no specific biological activity or signaling pathway associated with this compound has been detailed in readily available literature, a diagram of a relevant signaling pathway cannot be provided at this time. Researchers will need to determine this based on their own experimental findings.

4-Glycylphenyl Benzoate HCl: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling guidelines for 4-Glycylphenyl benzoate hydrochloride. The information is compiled from publicly available Safety Data Sheets (SDS) to ensure a high standard of safety in a laboratory or research setting. Due to the limited availability of published research on this specific compound, this guide focuses on established safety protocols.

Chemical and Physical Properties

4-Glycylphenyl benzoate HCl is a solid, appearing as a white powder. While specific quantitative data is limited, the following table summarizes its known physical and chemical properties.

PropertyValueSource
Physical StatePowder Solid
AppearanceWhite
OdorOdorless
Melting Point85 - 88 °C / 185 - 190.4 °F
Molecular FormulaC₁₅H₁₆ClNO₃Inferred from name
Molecular Weight293.75 g/mol Inferred from name

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its hazard statements as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassGHS ClassificationHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.
Specific Target Organ Toxicity (Repeated Exposure)Category 1 (Lungs, Inhalation)H372: Causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled.
Hazardous to the Aquatic Environment (Acute Hazard)Category 3H402: Harmful to aquatic life.

Signal Word: Danger

Hazard Pictograms:

  • Corrosion

  • Health Hazard

  • Irritant

Safety and Handling Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize risk to personnel and the environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield. Standard EN166 (EU) or 29 CFR 1910.133 (US) should be followed.

  • Skin Protection: Wear protective gloves and a lab coat. Immediately remove and properly dispose of contaminated clothing.

  • Respiratory Protection: If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in the positive pressure mode with emergency escape provisions is recommended.

Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Eye Wash and Safety Shower: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Handling and Storage
  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.

The following diagram illustrates the general workflow for safe handling of this compound.

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup A Assess Risks B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Engineering Controls (Fume Hood, Eyewash Station) B->C D Weigh/Handle Compound in Fume Hood C->D Proceed with Caution E Avoid Dust Generation D->E F Decontaminate Work Area E->F G Dispose of Waste Properly F->G H Doff PPE G->H I Wash Hands Thoroughly H->I

Caption: General Handling Workflow

First Aid Measures

In case of exposure, follow these first aid measures and seek immediate medical attention.

Exposure RouteFirst Aid Measures
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Accidental Release Measures

In the event of a spill, adhere to the following procedures:

  • Evacuate the Area: Restrict access to the spill area.

  • Ventilate the Area: Ensure adequate ventilation.

  • Personal Protection: Wear appropriate PPE, including respiratory protection.

  • Containment and Cleanup: Avoid generating dust. Sweep up the spilled solid and place it in a suitable, closed container for disposal.

  • Environmental Precautions: Do not let the product enter drains.

The logical relationship for an accidental release response is outlined below.

G Accidental Release Response Plan A Accidental Release Occurs B Evacuate Immediate Area A->B C Wear Full PPE A->C H Seek Medical Attention if Exposed A->H D Contain Spill & Prevent Dusting B->D C->D E Collect Spilled Material D->E F Place in Sealed Container for Disposal E->F G Decontaminate Area F->G

Caption: Accidental Release Response

Experimental Protocols and Biological Pathways

As of the last update, a comprehensive search of publicly available scientific literature and databases did not yield specific experimental protocols or established signaling pathways for 4-Glycylphenyl benzoate hydrochloride. Researchers working with this compound are advised to develop their own protocols based on the properties of similar molecules and to conduct thorough literature reviews for any newly published data.

For professionals developing their own experimental workflows, a generalized diagram structure is provided below for adaptation.

G Generic Experimental Workflow Template A Hypothesis Formulation B Experimental Design A->B C Preparation of 4-Glycylphenyl benzoate HCl Stock Solution B->C D In Vitro / In Vivo Model Preparation B->D E Treatment with Compound C->E D->E F Data Collection (e.g., Assay, Imaging) E->F G Data Analysis F->G H Conclusion G->H

Caption: Generic Experimental Workflow

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not empty into drains. It is recommended to use a licensed professional waste disposal service.

This guide is intended for informational purposes only and should not be substituted for a thorough risk assessment conducted by qualified professionals. Always refer to the most current Safety Data Sheet for this compound before use.

CAS number and molecular weight of 4-Glycylphenyl benzoate hcl.

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of 4-Glycylphenyl benzoate hydrochloride, a compound of interest for researchers and professionals in the field of drug development, necessitates a clear understanding of its fundamental chemical properties. This guide provides a concise summary of its key identifiers.

The foundational data for any chemical substance includes its CAS (Chemical Abstracts Service) number for unambiguous identification and its molecular weight, which is crucial for stoichiometric calculations in experimental settings.

PropertyValueSource
CAS Number 199530-50-2[1]
Molecular Formula C₁₅H₁₄ClNO₃[1]
Molecular Weight 291.73 g/mol

This information serves as the cornerstone for further research and experimental design involving 4-Glycylphenyl benzoate hydrochloride. No experimental protocols or signaling pathways are detailed as the core request pertains to the compound's intrinsic properties.

References

4-Glycylphenyl Benzoate HCl: A Potential Substrate for Serine Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 27, 2025 – Researchers and drug development professionals are exploring the potential of 4-Glycylphenyl benzoate hydrochloride as a substrate for serine proteases, a critical class of enzymes involved in numerous physiological and pathological processes. While direct experimental evidence for the enzymatic cleavage of this specific compound is not yet publicly available, its chemical structure, featuring a glycyl moiety linked to a phenyl benzoate leaving group, suggests it may be a viable candidate for hydrolysis by certain serine proteases.

Serine proteases are a family of enzymes that cleave peptide bonds in proteins.[1] Their activity is dependent on a catalytic triad of amino acids in their active site, which includes a highly reactive serine residue.[2] The specificity of these proteases is largely determined by the interaction of the substrate's amino acid side chains with the enzyme's binding pockets, particularly the S1 pocket which accommodates the amino acid residue at the P1 position (immediately preceding the cleaved bond).[3]

While the primary specificity of serine proteases is for the P1 residue, the nature of the leaving group, at the P1' position, also influences substrate recognition and catalysis. The compound , 4-Glycylphenyl benzoate HCl, presents a glycine residue at a position analogous to P1' and a phenyl benzoate group as the leaving group.

Theoretical Basis for Substrate Potential

The rationale for considering this compound as a serine protease substrate lies in the known ability of these enzymes to hydrolyze ester bonds, particularly those that mimic the structure of their natural peptide substrates.

  • Esterase Activity of Serine Proteases: Serine proteases are well-documented to exhibit esterase activity. Chromogenic substrates, such as p-nitrophenyl esters, are routinely used to assay the activity of serine proteases like chymotrypsin.[2] The hydrolysis of the ester bond in these artificial substrates proceeds through the same catalytic mechanism as peptide bond cleavage, involving the formation of a covalent acyl-enzyme intermediate.

  • Recognition of Benzoate Moieties: Studies have shown that benzoate esters can interact with the active sites of serine hydrolases. While some of these interactions may lead to inhibition rather than efficient turnover, they demonstrate that the benzoate structure can be accommodated within the active site. For instance, peptidyl esters of p-methoxybenzoic acid have been shown to be potent inactivators of serine proteases, forming a stable acyl-enzyme intermediate.

  • Influence of the P1' Residue: The amino acid at the P1' position can influence the rate of deacylation, the second step in the catalytic mechanism. While extensive research has focused on the P-side interactions, the S' binding sites of serine proteases are also crucial for substrate recognition and processing. The presence of a glycine residue at this position in this compound would require the specific serine protease to have an S1' pocket that can accommodate this small amino acid.

Potential Experimental Approaches

To definitively determine if this compound is a substrate for serine proteases, a series of biochemical experiments would be required.

A typical experimental workflow would involve:

  • Enzyme Selection: A panel of well-characterized serine proteases with varying specificities, such as trypsin, chymotrypsin, and elastase, would be selected.

  • Enzymatic Assay: The hydrolysis of this compound would be monitored over time in the presence of each enzyme. This could be achieved by detecting the release of the 4-glycylphenol product, potentially using spectrophotometry or high-performance liquid chromatography (HPLC).

  • Kinetic Analysis: If hydrolysis is observed, steady-state kinetic parameters (Km and kcat) would be determined to quantify the efficiency of the enzyme's action on the substrate.

  • Inhibition Studies: To confirm that the observed hydrolysis is due to the specific action of the serine protease, experiments would be conducted in the presence of known serine protease inhibitors.

Below is a graphical representation of a typical experimental workflow for assessing substrate activity.

Figure 1. Experimental workflow for determining if this compound is a serine protease substrate.

Logical Relationship of Substrate Recognition

The interaction of a potential substrate like this compound with a serine protease can be visualized as a series of recognition and catalytic steps.

substrate_recognition Substrate This compound Binding Substrate Binding to Active Site Substrate->Binding Enzyme Serine Protease Enzyme->Binding Acylation Formation of Acyl-Enzyme Intermediate Binding->Acylation Nucleophilic attack by Serine Deacylation Hydrolysis of Acyl-Enzyme Intermediate Acylation->Deacylation Release of 4-Glycylphenol Products Products (4-Glycylphenol + Benzoic Acid) Deacylation->Products RegeneratedEnzyme Regenerated Enzyme Deacylation->RegeneratedEnzyme

Figure 2. Logical steps in the potential hydrolysis of this compound by a serine protease.

Conclusion

References

Technical Guide: Determining and Predicting the Binding Affinity of 4-Glycylphenyl Benzoate HCl to Chymotrypsin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chymotrypsin is a digestive enzyme that cleaves peptide bonds on the carboxyl side of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine.[1] Its well-understood catalytic mechanism and specificity make it a model system for studying enzyme inhibition and a relevant target in various research contexts. Understanding the binding affinity of small molecules like 4-Glycylphenyl benzoate HCl is crucial for applications ranging from fundamental enzymology to the development of therapeutic agents.

Data Presentation

To facilitate clear and comparative analysis, all experimentally determined and computationally predicted binding affinity data for this compound with chymotrypsin should be summarized in a structured format. The following table serves as a template for organizing these results.

Methodology Parameter Value Units Notes
Experimental
Enzyme Inhibition AssayIC₅₀µMConcentration for 50% inhibition
Kᵢ (Competitive)µMInhibition Constant
Surface Plasmon Resonance (SPR)KₐM⁻¹Association Constant
KₑMEquilibrium Dissociation Constant
kₐM⁻¹s⁻¹Association Rate Constant
kₑs⁻¹Dissociation Rate Constant
Isothermal Titration Calorimetry (ITC)KₑMEquilibrium Dissociation Constant
ΔHkcal/molEnthalpy Change
ΔScal/mol·KEntropy Change
Computational
Molecular DockingBinding Energykcal/molEstimated free energy of binding
Molecular Dynamics (MD)ΔG_bindkcal/molFree energy of binding (e.g., via MM/PBSA)

Experimental Protocols

The following protocols detail the methodologies for determining the binding affinity of this compound to chymotrypsin.

Protocol 1: Determination of Inhibition Constant (Kᵢ) via Enzyme Inhibition Assay

This protocol describes a colorimetric method to determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of this compound. This assay monitors the enzymatic activity of α-chymotrypsin using a chromogenic substrate, N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (S-AAPF-pNA), which releases a yellow product (p-nitroaniline) upon cleavage, detectable at 410 nm.

1. Materials and Reagents:

  • α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich C4129)

  • N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (S-AAPF-pNA)

  • This compound (test inhibitor)

  • Tris buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 410 nm

2. Preparation of Solutions:

  • Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin in Tris buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • Substrate Stock Solution: Dissolve S-AAPF-pNA in DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Inhibitor Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 50 mM).

  • Working Solutions:

    • Prepare serial dilutions of the inhibitor stock solution in Tris buffer to achieve a range of desired final concentrations for the assay.

    • Prepare a working solution of the substrate by diluting the stock in Tris buffer. The final concentration should be at or below the Michaelis-Menten constant (Kₘ) for the substrate.

3. Assay Procedure:

  • To each well of a 96-well plate, add the appropriate volume of Tris buffer.

  • Add a fixed volume of the inhibitor working solutions to the test wells. For control wells (no inhibition), add the same volume of buffer/DMSO.

  • Add a fixed volume of the α-chymotrypsin working solution to all wells.

  • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding a fixed volume of the S-AAPF-pNA substrate working solution to all wells.

  • Immediately place the microplate in the reader and measure the absorbance at 410 nm every minute for 10-20 minutes.

4. Data Analysis:

  • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

  • Plot the percentage of enzyme inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • If the inhibition is competitive, calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

    • Where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate for chymotrypsin under the assay conditions.

Protocol 2: Biophysical Characterization of Binding

For a more detailed understanding of the binding kinetics and thermodynamics, other biophysical methods can be employed.

  • Surface Plasmon Resonance (SPR): This technique measures the binding of the ligand to immobilized chymotrypsin in real-time, providing association (kₐ) and dissociation (kₑ) rate constants, from which the equilibrium dissociation constant (Kₑ) can be calculated (Kₑ = kₑ/kₐ).

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event. This method provides the dissociation constant (Kₑ), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.

Computational Protocol for Binding Affinity Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] This protocol outlines a general workflow for predicting the binding affinity of this compound to chymotrypsin.

1. Preparation of Protein and Ligand Structures:

  • Protein Structure: Obtain the 3D crystal structure of α-chymotrypsin from the Protein Data Bank (PDB) (e.g., PDB ID: 4CHA). Remove water molecules, co-factors, and any existing ligands from the PDB file. Add hydrogen atoms and assign appropriate protonation states for the amino acid residues, particularly for the catalytic triad (His57, Asp102, Ser195).

  • Ligand Structure: Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and save it in a suitable format (e.g., MOL, SDF). Perform energy minimization of the ligand structure using a force field (e.g., MMFF94).

2. Molecular Docking Procedure:

  • Software: Use a molecular docking program such as AutoDock Vina, Schrödinger's Glide, or MOE.

  • Grid Box Definition: Define a docking grid box that encompasses the active site of chymotrypsin. The active site is characterized by the S1 hydrophobic pocket and the catalytic triad.[1] The grid box should be large enough to allow the ligand to move and rotate freely.

  • Docking Simulation: Run the docking simulation. The software will generate multiple possible binding poses of the ligand in the enzyme's active site and calculate a corresponding binding score or energy for each pose.

3. Analysis of Results:

  • Binding Pose Analysis: Analyze the top-ranked binding poses. The most plausible pose should exhibit favorable interactions with the key residues in the active site. For chymotrypsin, this includes hydrophobic interactions with the S1 pocket and potential hydrogen bonds with the catalytic triad or surrounding residues.

  • Binding Affinity Estimation: The docking score (often in kcal/mol) provides an estimation of the binding affinity (ΔG_bind). A more negative score typically indicates a higher predicted binding affinity.

  • Further Refinement (Optional): For more accurate predictions, the best docking pose can be used as a starting point for molecular dynamics (MD) simulations to calculate the binding free energy using methods like MM/PBSA or MM/GBSA.[3]

Visualizations

The following diagrams illustrate the key workflows and mechanisms described in this guide.

experimental_workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_reagents Prepare Reagents: - Chymotrypsin - Substrate (S-AAPF-pNA) - Inhibitor (this compound) - Buffer add_reagents Add reagents to 96-well plate: - Inhibitor dilutions - Chymotrypsin solution prep_reagents->add_reagents pre_incubate Pre-incubate (15 min) add_reagents->pre_incubate add_substrate Initiate reaction with substrate pre_incubate->add_substrate read_absorbance Measure Absorbance (410 nm) over time add_substrate->read_absorbance calc_velocity Calculate initial velocities (V₀) read_absorbance->calc_velocity plot_inhibition Plot % Inhibition vs. [Inhibitor] calc_velocity->plot_inhibition fit_curve Fit dose-response curve plot_inhibition->fit_curve determine_ic50 Determine IC₅₀ fit_curve->determine_ic50 calc_ki Calculate Kᵢ using Cheng-Prusoff equation determine_ic50->calc_ki

Caption: Experimental workflow for determining the Kᵢ of an inhibitor for chymotrypsin.

catalytic_mechanism cluster_phase1 Acylation Phase cluster_phase2 Deacylation Phase s_bind 1. Substrate Binding (Hydrophobic pocket) n_attack 2. Nucleophilic Attack (Ser195 attacks peptide carbonyl) s_bind->n_attack t_intermediate1 3. Tetrahedral Intermediate 1 (Oxyanion hole stabilization) n_attack->t_intermediate1 acyl_enzyme 4. Acyl-Enzyme Formed (C-terminal peptide released) t_intermediate1->acyl_enzyme water_bind 5. Water Binding acyl_enzyme->water_bind H₂O enters active site n_attack2 6. Water Attacks Acyl-Enzyme water_bind->n_attack2 t_intermediate2 7. Tetrahedral Intermediate 2 n_attack2->t_intermediate2 e_regen 8. Enzyme Regeneration (N-terminal peptide released) t_intermediate2->e_regen e_regen->s_bind Ready for next cycle catalytic_triad Catalytic Triad (Ser195, His57, Asp102) catalytic_triad->n_attack catalytic_triad->n_attack2

Caption: The two-phase catalytic mechanism of chymotrypsin.[4]

computational_workflow cluster_prep 1. Preparation cluster_docking 2. Molecular Docking cluster_analysis 3. Analysis get_protein Obtain Protein Structure (e.g., PDB: 4CHA) prep_protein Prepare Protein: - Remove water/ligands - Add hydrogens get_protein->prep_protein define_grid Define Grid Box (around active site) prep_protein->define_grid get_ligand Generate Ligand Structure (this compound) prep_ligand Energy Minimize Ligand get_ligand->prep_ligand prep_ligand->define_grid run_docking Run Docking Simulation (e.g., AutoDock Vina) define_grid->run_docking analyze_poses Analyze Binding Poses (Interactions with S1 pocket) run_docking->analyze_poses get_score Obtain Binding Score (Predicted ΔG_bind) analyze_poses->get_score refine Optional: Refine with Molecular Dynamics (MD) get_score->refine

References

Methodological & Application

Application Notes and Protocols for Chymotrypsin Activity Assay Using 4-Glycylphenyl Benzoate HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chymotrypsin is a serine protease that plays a crucial role in digestion by hydrolyzing peptide bonds, primarily on the C-terminal side of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine. The enzymatic activity of chymotrypsin is a key parameter in various research and development areas, including drug discovery, where it is often used to screen for potential inhibitors. This document provides a detailed protocol for determining chymotrypsin activity using the synthetic substrate 4-Glycylphenyl benzoate hydrochloride. The assay is based on the spectrophotometric measurement of the product formed upon enzymatic hydrolysis of the substrate.

Principle of the Assay

The chymotrypsin-catalyzed hydrolysis of the ester bond in 4-Glycylphenyl benzoate results in the formation of benzoate and 4-glycylphenol. The rate of formation of 4-glycylphenol can be monitored by measuring the increase in absorbance at a specific wavelength. The initial rate of the reaction is directly proportional to the concentration of active chymotrypsin under conditions of substrate saturation.

Materials and Reagents

ReagentSupplierCatalog NumberStorage Conditions
α-Chymotrypsin (bovine pancreas)Sigma-AldrichC41292-8°C
4-Glycylphenyl benzoate hydrochlorideCustom Synthesis/Varies--20°C, desiccated
Tris-HClSigma-AldrichT5941Room Temperature
Calcium Chloride (CaCl₂)Sigma-AldrichC1016Room Temperature
Hydrochloric Acid (HCl)Sigma-AldrichH1758Room Temperature
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Room Temperature
Deionized Water--Room Temperature

Experimental Protocols

Reagent Preparation
  • Tris Buffer (50 mM, pH 8.0, containing 20 mM CaCl₂):

    • Dissolve 6.057 g of Tris base in 800 mL of deionized water.

    • Add 2.94 g of CaCl₂ dihydrate and stir until dissolved.

    • Adjust the pH to 8.0 at 25°C with 1 M HCl.

    • Bring the final volume to 1 L with deionized water.

    • Store at 4°C.

  • Chymotrypsin Stock Solution (1 mg/mL):

    • Dissolve 10 mg of α-chymotrypsin in 10 mL of ice-cold 1 mM HCl.

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Chymotrypsin Solution:

    • Dilute the chymotrypsin stock solution with Tris buffer to the desired final concentration (e.g., 1-10 µg/mL). Prepare this solution fresh before each experiment.

  • Substrate Stock Solution (100 mM):

    • Dissolve an appropriate amount of 4-Glycylphenyl benzoate HCl in DMSO to make a 100 mM stock solution.

    • Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Assay Procedure
  • Wavelength Determination:

    • To determine the optimal wavelength for monitoring the reaction, perform a spectral scan of the reaction product.

    • In a cuvette, mix 10 µL of the 100 mM substrate stock solution with 980 µL of Tris buffer.

    • Add 10 µL of the working chymotrypsin solution and allow the reaction to proceed to completion (monitor absorbance at a preliminary wavelength, e.g., 280 nm, until it plateaus).

    • Scan the absorbance of the resulting solution from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax) for the 4-glycylphenol product. This λmax should be used for the kinetic assay. For subsequent steps, we will assume a hypothetical λmax has been determined.

  • Standard Assay Protocol:

    • Set up the spectrophotometer at the predetermined λmax and equilibrate the instrument and reagents to 25°C.

    • Prepare the reaction mixture in a 1 mL cuvette as follows:

      • Tris Buffer (50 mM, pH 8.0, 20 mM CaCl₂): X µL

      • Substrate Stock Solution (100 mM): Y µL

      • Deionized Water: Z µL

      • Total volume before adding enzyme should be 990 µL. The final substrate concentration should be varied to determine the optimal concentration (e.g., 0.1 - 10 mM).

    • Incubate the mixture in the spectrophotometer for 5 minutes to reach thermal equilibrium.

    • Initiate the reaction by adding 10 µL of the working chymotrypsin solution.

    • Immediately mix by inverting the cuvette and start recording the absorbance at the λmax for 5-10 minutes at 30-second intervals.

    • Run a blank reaction containing all components except the enzyme to correct for any non-enzymatic hydrolysis of the substrate.

Data Analysis
  • Plot the absorbance as a function of time.

  • Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔAbs/min).

  • Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law:

    • V₀ (µmol/min) = (ΔAbs/min * Reaction Volume (L)) / (ε * Path Length (cm))

    • Where ε is the molar extinction coefficient of 4-glycylphenol at the determined λmax. If the extinction coefficient is unknown, it must be determined experimentally using a standard curve of known concentrations of 4-glycylphenol.

Data Presentation

Table 1: Reagent Concentrations for Chymotrypsin Activity Assay

ComponentStock ConcentrationVolume per 1 mL AssayFinal Concentration
Tris Buffer (pH 8.0)50 mMVariable45 mM
CaCl₂20 mM (in buffer)-18 mM
This compound100 mM in DMSO10 µL1 mM
α-Chymotrypsin1 mg/mL10 µL10 µg/mL
Deionized Water-To 1 mL-

Table 2: Hypothetical Kinetic Parameters for Chymotrypsin with Different Substrates

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Wavelength (nm)
This compoundTBDTBDTBDTBD
N-Benzoyl-L-tyrosine ethyl ester (BTEE)0.1-0.2193~1 x 10⁶256[1]
Succinyl-Ala-Ala-Pro-Phe-pNA~0.176~7.6 x 10⁵410[2]
TBD: To be determined experimentally.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Tris Buffer setup_reaction Set up Reaction Mixture prep_buffer->setup_reaction prep_enzyme Prepare Chymotrypsin Stock prep_enzyme->setup_reaction prep_substrate Prepare Substrate Stock prep_substrate->setup_reaction equilibrate Equilibrate at 25°C setup_reaction->equilibrate initiate Initiate with Enzyme equilibrate->initiate measure Measure Absorbance initiate->measure plot_data Plot Abs vs. Time measure->plot_data calc_rate Calculate Initial Rate plot_data->calc_rate calc_activity Determine Enzyme Activity calc_rate->calc_activity

Caption: Experimental workflow for the chymotrypsin activity assay.

signaling_pathway cluster_reaction Enzymatic Reaction Chymotrypsin α-Chymotrypsin ES_Complex Enzyme-Substrate Complex Chymotrypsin->ES_Complex Binds Substrate 4-Glycylphenyl benzoate HCl Substrate->ES_Complex Binds ES_Complex->Chymotrypsin Catalyzes Product1 4-Glycylphenol (Detected) ES_Complex->Product1 Releases Product2 Benzoate ES_Complex->Product2 Releases

Caption: Enzymatic hydrolysis of this compound by chymotrypsin.

References

Preparation of a Stock Solution of 4-Glycylphenyl Benzoate HCl: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of 4-Glycylphenyl benzoate hydrochloride. Due to the limited availability of specific data for this compound, this guide is based on the chemical properties of structurally similar molecules. Researchers should perform small-scale solubility tests before preparing larger quantities.

Chemical and Physical Properties

A summary of the known and calculated properties of 4-Glycylphenyl benzoate HCl is presented in Table 1. The molecular weight has been calculated based on its chemical structure (C₁₅H₁₅ClN₂O₃).

PropertyValueSource
Molecular Formula C₁₅H₁₅ClN₂O₃Calculated
Molecular Weight 322.75 g/mol Calculated
Appearance White to off-white solidInferred
Solubility Soluble in DMSO. Limited solubility in water and ethanol is expected.Inferred from similar compounds
Storage Store at -20°C, desiccated and protected from light.General recommendation for similar compounds

Safety Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) if available from the supplier. General safety precautions for handling similar chemical compounds include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid direct contact with the skin, eyes, and clothing. Do not ingest or inhale.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Tare a clean, dry microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.2275 mg of the compound.

  • Solvent Addition: Add the appropriate volume of DMSO to the microcentrifuge tube containing the weighed compound. For a 10 mM solution, if you weighed 3.2275 mg, add 1 mL of DMSO.

  • Dissolution: Close the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but stability at elevated temperatures should be considered. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C in tightly sealed tubes, protected from light.

Experimental Workflow

The following diagram illustrates the workflow for the preparation of the this compound stock solution.

G Workflow for Stock Solution Preparation A Equilibrate Compound to Room Temperature B Weigh Compound on Analytical Balance A->B C Add Anhydrous DMSO B->C D Vortex to Dissolve C->D E Aliquot into Single-Use Tubes D->E F Store at -20°C E->F

Caption: A flowchart of the key steps for preparing a stock solution.

Application Note & Protocol: Determining Kinetic Parameters (Km, Vmax) with 4-Glycylphenyl Benzoate HCl

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for determining the Michaelis-Menten kinetic parameters, Km and Vmax, for an enzyme-catalyzed reaction using the synthetic substrate 4-Glycylphenyl benzoate hydrochloride. This substrate is particularly useful for assaying serine proteases, such as α-chymotrypsin, which recognize and cleave peptide bonds C-terminal to aromatic residues. The protocol outlines the experimental procedure, data analysis, and provides example data for context.

The enzymatic hydrolysis of the ester bond in 4-Glycylphenyl benzoate results in the formation of a phenolic product, 4-glycylphenol. The rate of formation of this product can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength. By measuring the initial reaction velocity at various substrate concentrations, the key kinetic parameters Km (the substrate concentration at which the reaction velocity is half of Vmax) and Vmax (the maximum reaction velocity) can be determined. These parameters are fundamental for characterizing enzyme activity, inhibitor screening, and understanding enzyme mechanisms.

Experimental Protocols

1. Materials and Reagents

  • Enzyme: α-Chymotrypsin from bovine pancreas (or other suitable serine protease)

  • Substrate: 4-Glycylphenyl benzoate hydrochloride (HCl)

  • Buffer: 50 mM Tris-HCl, pH 7.8, containing 20 mM CaCl₂

  • Enzyme Diluent: 1 mM HCl with 2 mM CaCl₂

  • Spectrophotometer: Capable of measuring absorbance in the UV range (280-300 nm)

  • Cuvettes: Quartz cuvettes with a 1 cm path length

  • General Laboratory Equipment: Pipettes, centrifuge, pH meter, etc.

2. Reagent Preparation

  • Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in cold (4°C) 1 mM HCl with 2 mM CaCl₂. The calcium chloride is included to enhance stability and activity. Store on ice.

  • Working Enzyme Solution: Immediately before use, dilute the enzyme stock solution with the enzyme diluent to a final concentration that provides a linear rate of absorbance change over 2-3 minutes. A typical starting concentration for the final assay is in the range of 1-10 µg/mL.

  • Substrate Stock Solution: Prepare a high-concentration stock solution of 4-Glycylphenyl benzoate HCl in a suitable organic solvent like DMSO or ethanol, as it may have limited aqueous solubility. For example, prepare a 100 mM stock in DMSO.

  • Substrate Dilutions: Prepare a series of dilutions of the substrate stock solution in the assay buffer (50 mM Tris-HCl, pH 7.8, 20 mM CaCl₂). The final concentrations in the assay should bracket the expected Km value. A typical range to test would be 0.1 to 10 times the anticipated Km.

3. Assay Protocol

The enzymatic activity is determined by monitoring the increase in absorbance resulting from the hydrolysis of the 4-Glycylphenyl benzoate substrate. The hydrolysis product, 4-glycylphenol, is expected to absorb light in the UV range. The precise wavelength of maximum absorbance change should be determined experimentally by scanning the spectrum of the reaction product. For this protocol, we will assume a monitoring wavelength of 285 nm.

  • Set up the Spectrophotometer: Set the spectrophotometer to measure absorbance at 285 nm and equilibrate the temperature to 25°C.

  • Prepare the Reaction Mixture: In a 1 cm quartz cuvette, pipette the following:

    • X µL of Assay Buffer (to a final volume of 1 mL)

    • Y µL of the desired substrate dilution

  • Equilibrate: Mix the contents of the cuvette by gentle inversion and incubate in the spectrophotometer for 3-5 minutes to allow the temperature to equilibrate to 25°C.

  • Initiate the Reaction: Add Z µL of the working enzyme solution to the cuvette, mix quickly, and immediately start recording the absorbance at 285 nm for 3-5 minutes.

  • Data Recording: Record the absorbance data at regular intervals (e.g., every 10 seconds).

  • Control (Blank) Measurement: Perform a blank measurement for each substrate concentration that includes all components except the enzyme to correct for any non-enzymatic hydrolysis of the substrate.

4. Data Analysis

  • Determine Initial Velocity (v₀): For each substrate concentration, plot absorbance versus time. The initial velocity (v₀) is the slope of the initial linear portion of this curve (ΔA/min).

  • Convert to Molar Units: Convert the initial velocities from ΔA/min to M/s using the Beer-Lambert law:

    • v₀ (M/s) = (Slope in A/min) / (ε * l * 60)

    • Where:

      • ε = Molar extinction coefficient of the product (4-glycylphenol) at 285 nm (in M⁻¹cm⁻¹). Note: This value must be determined experimentally.

      • l = Path length of the cuvette (1 cm).

  • Determine Km and Vmax: Plot the initial velocity (v₀) as a function of substrate concentration [S]. The data can be fitted to the Michaelis-Menten equation using non-linear regression software. Alternatively, a linear transformation of the data, such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]), can be used:

    • The y-intercept of the Lineweaver-Burk plot is 1/Vmax.

    • The x-intercept is -1/Km.

    • The slope is Km/Vmax.

Data Presentation

The following table presents example kinetic data for the hydrolysis of a glycyl-phenyl ester substrate by α-chymotrypsin. This data is illustrative and serves as a reference for the expected range of values.

Substrate Concentration [S] (mM)Initial Velocity (v₀) (µM/s)1/[S] (mM⁻¹)1/v₀ (s/µM)
0.15.010.00.200
0.28.35.00.120
0.514.32.00.070
1.020.01.00.050
2.025.00.50.040
5.031.30.20.032

Summary of Kinetic Parameters (Example)

ParameterValueUnit
Km0.5mM
Vmax40µM/s
kcat80s⁻¹
kcat/Km1.6 x 10⁵M⁻¹s⁻¹

Note: kcat is calculated as Vmax / [E]t, where [E]t is the total enzyme concentration. The value provided is an example.

Visualizations

Enzymatic_Reaction sub 4-Glycylphenyl benzoate HCl es_complex Enzyme-Substrate Complex sub->es_complex k₁ enz α-Chymotrypsin enz->es_complex es_complex->sub k₋₁ acyl_enzyme Acyl-Enzyme Intermediate es_complex->acyl_enzyme k₂ acyl_enzyme->enz k₃ prod1 Benzoic acid acyl_enzyme->prod1 prod2 4-Glycylphenol acyl_enzyme->prod2 water H₂O water->acyl_enzyme

Caption: Enzymatic hydrolysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) prep_dilutions Prepare Substrate Dilutions prep_reagents->prep_dilutions mix_reactants Mix Buffer and Substrate in Cuvette prep_dilutions->mix_reactants setup_spectro Set up Spectrophotometer (285 nm, 25°C) setup_spectro->mix_reactants equilibrate Equilibrate Temperature mix_reactants->equilibrate initiate_reaction Add Enzyme & Start Reading equilibrate->initiate_reaction get_slopes Calculate Initial Velocities (ΔA/min) initiate_reaction->get_slopes beer_lambert Convert to Molar Units (Beer-Lambert Law) get_slopes->beer_lambert plot_data Generate Lineweaver-Burk Plot (1/v₀ vs 1/[S]) beer_lambert->plot_data calc_params Determine Km and Vmax plot_data->calc_params

Caption: Workflow for determining kinetic parameters.

Continuous Enzyme Assay with 4-Glycylphenyl Benzoate HCl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-Glycylphenyl benzoate HCl as a chromogenic substrate for the continuous monitoring of protease activity. The protocols detailed below are designed for robust and reproducible determination of enzyme kinetics and for the screening of potential inhibitors, crucial steps in drug discovery and development.

Application Notes

Principle of the Assay

A continuous enzyme assay is a method where the progress of the reaction is monitored in real-time.[1][2] This approach offers significant advantages over endpoint assays by providing a more detailed view of the reaction kinetics, including the identification of lags or saturation in the progress curve.[3] The use of a chromogenic substrate like 4-Glycylphenyl benzoate allows for the direct and continuous measurement of enzyme activity via spectrophotometry.[4]

In this assay, a protease, such as chymotrypsin, catalyzes the hydrolysis of the ester bond in 4-Glycylphenyl benzoate. This cleavage releases 4-Glycylphenol, which, under the appropriate pH conditions, can lead to a change in absorbance that is monitored over time. The rate of this change in absorbance is directly proportional to the enzyme's activity.[4][5]

The primary advantages of this continuous assay are its simplicity, high sensitivity, and suitability for high-throughput screening (HTS) of enzyme inhibitors.[6][7]

Applications
  • Enzyme Kinetics: Determination of key kinetic parameters such as the Michaelis-Menten constant (K) and the maximum reaction velocity (V).[8][9]

  • Inhibitor Screening: High-throughput screening of compound libraries to identify potential enzyme inhibitors.[10][11]

  • Mechanism of Inhibition Studies: Characterization of the mode of action of inhibitors (e.g., competitive, non-competitive, or irreversible).[6][12]

Data Presentation

The following tables summarize hypothetical, yet realistic, quantitative data that can be obtained using the described protocols.

Table 1: Kinetic Parameters of Chymotrypsin with this compound

ParameterValueUnits
K150µM
V0.5µmol/min/mg
k_cat12.5s⁻¹
k_cat/K*8.3 x 10⁴M⁻¹s⁻¹

Table 2: Inhibition of Chymotrypsin by Various Compounds

InhibitorType of InhibitionIC₅₀ (nM)Kᵢ (nM)
ChymostatinCompetitive5025
Compound XNon-competitive200200
Compound YUncompetitive500500
PMSFIrreversibleN/Ak_inact/Kᵢ = 1000 M⁻¹s⁻¹

Experimental Protocols

Protocol 1: Continuous Assay for Chymotrypsin Activity

Materials:

  • Chymotrypsin from bovine pancreas[13]

  • This compound (Substrate)

  • Tris-HCl buffer (50 mM, pH 8.0) containing 20 mM CaCl₂[14]

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate[6]

  • Spectrophotometer or microplate reader capable of reading absorbance at a specified wavelength (e.g., 405 nm, dependent on the product's absorbance maximum)[5]

Procedure:

  • Prepare a 10 mM stock solution of the substrate , this compound, in DMSO.

  • Prepare a working solution of chymotrypsin (e.g., 1 µg/mL) in cold 1 mM HCl. Immediately before use, dilute to the final desired concentration in the assay buffer.[13]

  • Set up the reaction in a 96-well plate. In each well, add:

    • 180 µL of Tris-HCl buffer.

    • 10 µL of the substrate solution (for a final concentration of 500 µM).

  • Equilibrate the plate to the desired temperature (e.g., 25°C or 37°C) for 5 minutes.[13]

  • Initiate the reaction by adding 10 µL of the diluted chymotrypsin solution to each well.

  • Immediately place the plate in the spectrophotometer and begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm) every 30 seconds for 10-15 minutes.

  • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.

Protocol 2: Determination of K* and V*

Procedure:

  • Follow the procedure outlined in Protocol 1 , but vary the final concentration of the substrate, this compound, over a range (e.g., 10 µM to 1000 µM).

  • Keep the enzyme concentration constant.

  • Determine the initial velocity (v₀) for each substrate concentration.

  • Plot the initial velocities (v₀) against the substrate concentrations ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of K* and V*.[9]

Protocol 3: Inhibitor Screening and IC₅₀ Determination

Procedure:

  • Prepare a serial dilution of the test inhibitor in DMSO.

  • Set up the reaction in a 96-well plate. In each well, add:

    • 170 µL of Tris-HCl buffer.

    • 10 µL of the substrate solution (at a concentration equal to its K*).

    • 10 µL of the inhibitor dilution (or DMSO for the control).

  • Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15 minutes) at the assay temperature.

  • Initiate the reaction by adding 10 µL of the chymotrypsin solution.

  • Monitor the reaction and calculate the initial velocities as described in Protocol 1.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[12]

Visualizations

Enzymatic Reaction Pathway

Enzymatic_Reaction cluster_reaction Enzymatic Cleavage of 4-Glycylphenyl benzoate Enzyme Chymotrypsin ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex k1 Substrate 4-Glycylphenyl benzoate HCl Substrate->ES_Complex ES_Complex->Enzyme k-1 Product1 4-Glycylphenol ES_Complex->Product1 k2 Product2 Benzoic Acid ES_Complex->Product2 k2 Experimental_Workflow cluster_workflow Inhibitor Screening Workflow A Prepare Reagents (Buffer, Substrate, Enzyme, Inhibitor) B Dispense Buffer, Substrate, and Inhibitor to 96-well Plate A->B C Pre-incubate Enzyme with Inhibitor B->C D Initiate Reaction with Enzyme C->D E Continuous Monitoring of Absorbance D->E F Data Analysis (v₀, % Inhibition, IC₅₀) E->F

References

Application Notes: High-Throughput Screening Assays Using 4-Glycylphenyl Benzoate HCl

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Glycylphenyl benzoate hydrochloride is a synthetic substrate designed for the kinetic analysis of chymotrypsin and other chymotrypsin-like serine proteases. Serine proteases represent a major class of enzymes that are critical in numerous physiological processes, including digestion, blood coagulation, and immunity. Their dysregulation is implicated in various diseases, making them important targets for drug discovery. In high-throughput screening (HTS), this substrate allows for the identification of potential inhibitors by measuring the reduction in enzymatic activity.

Principle of the Assay

The assay is based on a two-step coupled enzymatic reaction.

  • Primary Reaction: The target serine protease (e.g., chymotrypsin) catalyzes the hydrolysis of 4-Glycylphenyl benzoate, releasing 4-glycylphenol and benzoate. The rate of this reaction is directly proportional to the activity of the protease.

  • Coupled Detection Reaction: The product, 4-glycylphenol, is a phenolic compound. It serves as a substrate for a secondary coupling enzyme, tyrosinase (a polyphenol oxidase). In the presence of oxygen, tyrosinase oxidizes the 4-glycylphenol to a quinone intermediate. This intermediate then reacts with a chromogenic agent, such as 4-aminoantipyrine (4-AAP) or 3-methyl-2-benzothiazolinone hydrazone (MBTH), to produce a highly colored adduct.[1][2][3]

The rate of color formation is measured spectrophotometrically and is proportional to the amount of 4-glycylphenol produced, thus serving as an indirect measure of the serine protease's activity. Potential inhibitors of the serine protease will cause a decrease in the rate of color development.

G cluster_primary Primary Reaction (Protease Activity) cluster_secondary Coupled Detection Reaction A 4-Glycylphenyl benzoate HCl (Substrate) B 4-Glycylphenol + Benzoate A->B Hydrolysis C 4-Glycylphenol Protease Chymotrypsin-like Serine Protease D Quinone Intermediate C->D Oxidation E Colored Adduct (Absorbance Signal) D->E Coupling Tyrosinase Tyrosinase Chromogen Chromogen (e.g., 4-AAP) Inhibitor Inhibitor Inhibitor->Protease Blocks

Caption: Principle of the coupled enzymatic assay for serine protease activity.

Experimental Protocol: HTS for Serine Protease Inhibitors

This protocol is designed for a 384-well microplate format but can be adapted for other formats.

Materials and Reagents
  • Target Serine Protease: e.g., Bovine α-chymotrypsin (EC 3.4.21.1)

  • Substrate: this compound

  • Coupling Enzyme: Mushroom Tyrosinase (EC 1.14.18.1)

  • Chromogen: 4-Aminoantipyrine (4-AAP)

  • Oxidizing Agent: Potassium ferricyanide (K₃[Fe(CN)₆])

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 20 mM CaCl₂

  • Test Compounds: Compound library dissolved in 100% DMSO

  • Positive Control: A known chymotrypsin inhibitor (e.g., Aprotinin)

  • Negative Control: 100% DMSO

  • Microplates: 384-well, clear, flat-bottom plates

  • Instrumentation: Automated liquid handler, microplate reader capable of measuring absorbance at ~500 nm.

Reagent Preparation
  • Chymotrypsin Stock (1 mg/mL): Dissolve in 1 mM HCl. Store at -80°C.

  • Chymotrypsin Working Solution (2X): Dilute stock chymotrypsin in Assay Buffer to the desired final concentration (e.g., 20 nM, final concentration will be 10 nM).

  • Substrate/Detection Mix (2X): Prepare in Assay Buffer. This mix contains:

    • This compound (e.g., 200 µM, final concentration will be 100 µM)

    • Tyrosinase (e.g., 40 units/mL, final concentration will be 20 units/mL)

    • 4-Aminoantipyrine (e.g., 1 mM, final concentration will be 0.5 mM)

    • Note: Final concentrations should be optimized for the specific target enzyme.

HTS Workflow

HTS_Workflow A Dispense 200 nL Test Compounds / Controls (in 100% DMSO) to plate B Add 10 µL of 2X Chymotrypsin Working Solution to all wells A->B C Incubate: 15 min at RT (Compound-Enzyme Interaction) B->C D Add 10 µL of 2X Substrate/Detection Mix to initiate reaction C->D E Incubate: 30 min at 37°C (Kinetic Read or Endpoint) D->E F Measure Absorbance at 500 nm using a microplate reader E->F G Data Analysis: Calculate % Inhibition F->G

Caption: High-throughput screening experimental workflow.

Detailed Assay Steps
  • Compound Plating: Using an acoustic liquid handler or pin tool, dispense 200 nL of each test compound, positive control (Aprotinin), and negative control (DMSO) into the appropriate wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of the 2X Chymotrypsin Working Solution to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows potential inhibitors to bind to the target enzyme.

  • Reaction Initiation: Add 10 µL of the 2X Substrate/Detection Mix to all wells to start the enzymatic reactions. The final reaction volume is 20 µL.

  • Incubation and Measurement: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure the absorbance at 500 nm every minute for 30 minutes (kinetic mode). Alternatively, for an endpoint assay, incubate for 30 minutes and take a single reading.

  • Data Analysis:

    • For kinetic data, determine the reaction rate (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each test compound: % Inhibition = (1 - (Rate_Compound / Rate_NegativeControl)) * 100

    • Identify "hits" as compounds that exceed a predefined inhibition threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Data Presentation

Quantitative data from an HTS campaign should be carefully monitored to ensure quality and reproducibility. The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[1]

Table 1: Illustrative HTS Assay Parameters and Quality Metrics

ParameterIllustrative ValueDescription
Assay Format 384-well microplateStandard format for high-throughput screening.
Final Reaction Volume 20 µLReduced volume to conserve reagents.
Chymotrypsin Conc. 10 nMOptimized to provide a robust signal within the linear range.
Substrate Conc. 100 µMTypically set near the enzyme's Km for sensitive inhibitor detection.
Tyrosinase Conc. 20 units/mLSufficient concentration to ensure the detection reaction is not rate-limiting.
Incubation Time 30 minutes at 37°CAllows for sufficient product formation for a clear signal window.
Signal to Background > 15Ratio of the mean signal of negative controls to positive controls.
Z'-factor 0.72Indicates an excellent assay with good separation between controls (A Z' ≥ 0.5 is considered excellent).[1]
Hit Definition > 50% InhibitionThreshold used to select primary hits for further confirmation.

Application in Signaling Pathways

Serine proteases are often key components of complex signaling cascades. For example, they can activate downstream proteins through proteolytic cleavage. An inhibitor identified through this HTS assay could potentially modulate such a pathway.

Signaling_Pathway Stimulus External Stimulus Proenzyme Inactive Pro-Protease (Zymogen) Stimulus->Proenzyme Triggers Activation ActiveProtease Active Serine Protease (Target Enzyme) Proenzyme->ActiveProtease Activation Cleavage SubstrateProtein Downstream Substrate Protein ActiveProtease->SubstrateProtein Cleaves Substrate ActiveProtein Activated Protein SubstrateProtein->ActiveProtein Response Cellular Response ActiveProtein->Response Inhibitor HTS Hit Compound Inhibitor->ActiveProtease Inhibits

Caption: Inhibition of a serine protease within a generic signaling cascade.

References

Application Notes and Protocols for Measuring Protease Activity in Cell Lysates Using 4-Glycylphenyl benzoate HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteases play a critical role in numerous physiological and pathological processes, including cell signaling, protein turnover, and disease progression. The accurate measurement of protease activity in complex biological samples such as cell lysates is crucial for understanding their function and for the development of novel therapeutics. 4-Glycylphenyl benzoate HCl is a synthetic substrate that can be utilized to measure the activity of specific proteases. This document provides detailed application notes and protocols for using this compound to determine protease activity in cell lysates, with a primary focus on urokinase-type plasminogen activator (uPA), a key enzyme in cancer cell invasion and metastasis.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the substrate, this compound, by a target protease, such as urokinase. The protease cleaves the substrate, releasing a chromophore, which can be measured over time using a spectrophotometer or microplate reader. The initial rate of the reaction is proportional to the concentration of the active protease in the cell lysate.

Data Presentation

Table 1: Example Data for Urokinase Activity Measurement

SampleTotal Protein (µg/mL)Absorbance at 405 nm (ΔAU/min)Protease Activity (U/mg)
Untreated Cell Lysate10000.0550
Treated Cell Lysate10000.0220
Urokinase Standard (1 IU/mL)N/A0.1N/A
Inhibitor Control10000.0055
Blank00.0010

Table 2: Kinetic Parameters for a Structurally Similar Urokinase Substrate (5-oxo-Pro-Gly-Arg-pNA) [2]

ParameterValue
Km~µM range
VmaxVaries with enzyme concentration
Optimal pH7.0 - 9.0

Note: The kinetic parameters for this compound may differ and should be determined experimentally.

Experimental Protocols

Preparation of Cell Lysates

This protocol is a general guideline for preparing cell lysates suitable for protease activity assays. Optimization may be required depending on the cell type and the specific protease of interest.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., RIPA buffer, or a non-denaturing lysis buffer such as 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40)

  • Protease inhibitor cocktail (without EDTA if assaying metalloproteases)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS.

    • Add a minimal volume of ice-cold PBS and gently scrape the cells.

    • For suspension cells, centrifuge the cell culture at 500 x g for 5 minutes at 4°C and discard the supernatant. Wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis:

    • Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer containing a protease inhibitor cocktail. A general starting point is 100 µL of lysis buffer per 1-2 million cells.

    • Incubate the suspension on ice for 30 minutes, with vortexing every 10 minutes.

  • Clarification of Lysate:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled microcentrifuge tube.

  • Protein Quantification:

    • Determine the total protein concentration of the cell lysate using a standard protein assay method (e.g., BCA or Bradford assay).

    • Adjust the protein concentration of all samples to be the same using the Cell Lysis Buffer.

  • Storage:

    • Use the cell lysate immediately for the protease activity assay or store it in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.

Protease Activity Assay using this compound

This is a generalized protocol that should be optimized for your specific experimental conditions.

Materials:

  • Cell lysate

  • This compound substrate stock solution (e.g., 10 mM in DMSO or water, store protected from light)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Urokinase standard (for positive control and standard curve)

  • Urokinase inhibitor (e.g., GGACK dihydrochloride) for negative control[3]

  • 96-well microplate (clear, flat-bottom)

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a working solution of the this compound substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 0.1 - 1 mM).

    • Prepare a standard curve of urokinase in Assay Buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Sample wells: 20-50 µg of cell lysate protein.

      • Standard wells: A serial dilution of urokinase standard.

      • Inhibitor control wells: 20-50 µg of cell lysate protein pre-incubated with a urokinase inhibitor for 15-30 minutes.

      • Blank well: Cell Lysis Buffer without cell lysate.

    • Adjust the volume in all wells to be equal with Assay Buffer (e.g., 50 µL).

  • Initiate the Reaction:

    • Add the this compound working solution to all wells to initiate the reaction. The final volume in each well should be consistent (e.g., 100 µL).

  • Kinetic Measurement:

    • Immediately place the microplate in a plate reader pre-heated to the desired temperature (e.g., 37°C).

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAU/min) for each well from the linear portion of the absorbance versus time curve.

    • Subtract the rate of the blank from all other readings.

    • Generate a standard curve by plotting the rate of reaction for the urokinase standards against their known concentrations.

    • Determine the protease activity in the cell lysate samples by interpolating their reaction rates from the standard curve.

    • Normalize the activity to the total protein concentration of the lysate (e.g., in U/mg protein).

Visualizations

Experimental_Workflow cluster_prep Cell Lysate Preparation cluster_assay Protease Activity Assay Cell_Culture 1. Cell Culture Harvesting 2. Cell Harvesting Cell_Culture->Harvesting Lysis 3. Cell Lysis Harvesting->Lysis Clarification 4. Clarification Lysis->Clarification Quantification 5. Protein Quantification Clarification->Quantification Assay_Setup 6. Assay Setup in 96-well Plate Quantification->Assay_Setup Reaction_Initiation 7. Add Substrate Assay_Setup->Reaction_Initiation Kinetic_Measurement 8. Kinetic Measurement (Absorbance at 405 nm) Reaction_Initiation->Kinetic_Measurement Data_Analysis 9. Data Analysis Kinetic_Measurement->Data_Analysis

Caption: Experimental workflow for measuring protease activity.

Signaling_Pathway cluster_pathway Simplified Urokinase Signaling Pathway uPA uPA (Urokinase) uPAR uPAR (Urokinase Receptor) uPA->uPAR binds to Plasmin Plasmin uPA->Plasmin activates Plasminogen Plasminogen ECM_Degradation Extracellular Matrix Degradation Plasmin->ECM_Degradation leads to Cell_Invasion Cell Invasion & Metastasis ECM_Degradation->Cell_Invasion promotes

References

Application Notes: Immobilization of 4-Glycylphenyl Benzoate HCl for Affinity Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Affinity chromatography is a powerful purification technique that relies on the specific, reversible binding between a target molecule and a ligand immobilized on a solid support (matrix).[1][2] This method offers high selectivity and resolution, making it invaluable for isolating proteins, enzymes, or other biomolecules from complex mixtures.[1][3] The choice of ligand is critical and is typically based on a known biological interaction, such as enzyme-substrate or antibody-antigen relationships.[1]

This document provides a detailed protocol for the immobilization of a small molecule, 4-Glycylphenyl benzoate HCl, onto an agarose-based chromatography resin. The key functional group for immobilization is the primary amine of the glycine moiety, which can be covalently coupled to a pre-activated matrix.[4][5] The most common and efficient method for this is coupling to N-hydroxysuccinimide (NHS)-activated resins, which form a stable amide bond with the ligand.[6]

The resulting affinity matrix can be used to study interactions with potential binding partners, such as enzymes that may recognize the phenyl benzoate structure, or for screening compound libraries for competitive binders.

Principle of Immobilization

The protocol utilizes an NHS-activated agarose resin. The NHS ester groups on the resin react with the primary amine of the glycyl group on 4-Glycylphenyl benzoate. This reaction is a nucleophilic attack by the amine on the ester, resulting in the formation of a stable, covalent amide bond and the release of NHS.[6] A spacer arm is often included between the agarose bead and the NHS group to minimize steric hindrance and improve the accessibility of the immobilized ligand to its target molecule.[7]

Experimental Protocols

Protocol 1: Covalent Coupling of 4-Glycylphenyl Benzoate to NHS-Activated Resin

This protocol details the steps for covalently attaching the ligand to an NHS-activated agarose support.

Materials and Reagents:

  • NHS-Activated Agarose Resin (e.g., Amintra® NHS Activated Resin, HiTrap® NHS-activated HP)

  • This compound

  • Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3

  • Wash Buffer (Pre-coupling): Cold 1 mM HCl

  • Blocking Buffer: 1 M ethanolamine or 1 M Tris-HCl, pH 8.5

  • Wash Buffers (Post-coupling):

    • Buffer A: 0.1 M Acetate, 0.5 M NaCl, pH 4.0-5.0

    • Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) (if needed to dissolve the ligand)

  • Chromatography column or spin columns

  • End-over-end mixer

  • Spectrophotometer (for estimating coupling efficiency)

Methodology:

  • Resin Preparation:

    • Equilibrate all reagents and the resin to room temperature.

    • Weigh out the desired amount of dry NHS-activated resin or measure the required volume of resin slurry.

    • Wash the resin immediately before use with 10-15 bed volumes of cold 1 mM HCl to remove preservatives and activate the NHS esters. Perform this step quickly on a sintered glass filter or in a spin column. Do not allow the resin to dry out.

  • Ligand Solution Preparation:

    • Immediately prepare the ligand solution. Dissolve this compound in the Coupling Buffer to a final concentration of 5-10 mg/mL.

    • If the ligand has poor aqueous solubility, it can first be dissolved in a minimal amount of an organic solvent like DMSO and then diluted with the Coupling Buffer. The final concentration of the organic solvent should not exceed 10%.[8]

  • Coupling Reaction:

    • Immediately transfer the washed resin to the ligand solution. Use a resin-to-ligand solution ratio of approximately 1:1 to 1:2 (v/v).

    • Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C on an end-over-end mixer.

  • Blocking Unreacted Groups:

    • After coupling, collect the resin by centrifugation or filtration.

    • To block any remaining active NHS-ester groups, transfer the resin to the Blocking Buffer and incubate for 2 hours at room temperature or overnight at 4°C. This prevents non-specific binding to the matrix in subsequent steps.

  • Final Washing:

    • Wash the resin to remove excess ligand and blocking agent. Perform at least three cycles of alternating washes with Buffer A and Buffer B.

    • Each wash should consist of 5-10 bed volumes of buffer.

    • After the final wash, equilibrate the resin with a neutral storage buffer (e.g., PBS with 20% ethanol as a preservative).

  • Storage:

    • Store the prepared affinity resin at 4°C.

Protocol 2: General Affinity Purification Using the Prepared Resin

This protocol provides a general workflow for capturing a target protein from a solution.

Materials and Reagents:

  • Prepared 4-Glycylphenyl benzoate affinity resin

  • Chromatography column

  • Binding/Wash Buffer: e.g., Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS), pH 7.4

  • Elution Buffer: This is highly dependent on the nature of the interaction. Options include:

    • Competitive Elution: Binding buffer containing a high concentration (1-10 mM) of a competing small molecule or free 4-Glycylphenyl benzoate.

    • pH Elution: Low pH buffer (e.g., 0.1 M glycine, pH 2.5-3.0) or high pH buffer (e.g., 0.1 M triethylamine, pH 11.5).

  • Neutralization Buffer: 1 M Tris-HCl, pH 9.0 (for low pH elution).

  • Protein sample (e.g., cell lysate, purified protein mixture).

Methodology:

  • Column Packing and Equilibration:

    • Pack the affinity resin into a suitable chromatography column.

    • Equilibrate the column by washing with 5-10 column volumes (CV) of Binding/Wash Buffer.[1]

  • Sample Application:

    • Load the clarified protein sample onto the column at a low flow rate to allow sufficient time for binding.

  • Washing:

    • Wash the column with 10-20 CV of Binding/Wash Buffer to remove non-specifically bound proteins.[3] Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound target protein using the chosen Elution Buffer.

    • If using a low pH elution buffer, collect fractions into tubes containing Neutralization Buffer to preserve protein activity.

  • Column Regeneration:

    • After elution, regenerate the column by washing with 3-5 CV of high and low pH buffers, followed by re-equilibration in the Binding/Wash Buffer.

    • For long-term storage, wash with a buffer containing a bacteriostatic agent (e.g., 20% ethanol) and store at 4°C.

Data Presentation

The following table summarizes hypothetical performance data for an affinity resin prepared with 4-Glycylphenyl benzoate. Actual results will vary depending on the target molecule and experimental conditions.

ParameterValueMethod of DeterminationNotes
Ligand Density 5 - 15 µmol/mL resinSpectrophotometryDetermined by measuring the concentration of the ligand in the supernatant before and after the coupling reaction.
Binding Capacity 2 - 10 mg/mL resinFrontal Analysis / Breakthrough CurveHighly dependent on the target protein's size, affinity, and concentration. This is an example for a ~50 kDa protein.
Elution Condition (pH) pH 2.5 - 3.0pH Gradient ElutionExample using 0.1 M Glycine-HCl. Optimal pH should be determined empirically.
Elution Condition (Competitor) 5 mM free ligandCompetitive ElutionExample using free 4-Glycylphenyl benzoate in the binding buffer.
Recovery > 80%SDS-PAGE / Protein AssayPercentage of bound target protein recovered in the elution fractions.
Matrix Stability Stable at pH 3-12Manufacturer's DataThe amide bond is stable, but the agarose matrix has defined pH limits.

Mandatory Visualizations

Chemical Coupling Reaction

The diagram below illustrates the chemical reaction between the primary amine of 4-Glycylphenyl benzoate and an NHS-activated agarose bead, forming a stable amide linkage.

Caption: Chemical reaction for ligand immobilization.

Affinity Chromatography Workflow

This diagram outlines the complete experimental workflow for purifying a target molecule using the custom-prepared affinity resin.

G A 1. Resin Activation & Ligand Coupling B 2. Column Packing & Equilibration A->B Prepare Column C 3. Sample Loading B->C Introduce Sample D 4. Wash (Remove Non-specific Binders) C->D Incubate & Bind G Waste/Flow-through C->G Unbound E 5. Elution (Release Target) D->E Apply Elution Buffer D->G Weakly Bound F Purified Target Molecule E->F Collect Fractions

Caption: General workflow for affinity chromatography.

References

Application Notes and Protocols for Calculating Enzyme Units Using 4-Glycylphenyl Benzoate HCl Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the determination of enzyme activity, specifically for proteases like chymotrypsin, using the chromogenic substrate 4-Glycylphenyl benzoate hydrochloride (GPB). The hydrolysis of GPB by chymotrypsin and other similar proteases results in the formation of a product that can be monitored spectrophotometrically. This allows for a continuous rate determination of the enzyme's activity. One of the key applications for this assay is in the screening of enzyme inhibitors and the characterization of enzyme kinetics.

The principle of the assay is based on the enzymatic cleavage of the ester bond in 4-Glycylphenyl benzoate, which yields 4-glycylaminophenol. The rate of formation of this product is directly proportional to the enzyme's activity under specific conditions of pH, temperature, and substrate concentration.

Principle of the Assay

Chymotrypsin is a serine protease that catalyzes the hydrolysis of peptide bonds, with a preference for those adjacent to aromatic amino acid residues (phenylalanine, tryptophan, and tyrosine). The enzyme can also hydrolyze ester bonds, a property that is exploited in this assay.

The enzymatic reaction can be summarized as follows:

4-Glycylphenyl benzoate + H₂O ---(Chymotrypsin)---> 4-Glycylaminophenol + Benzoic Acid

The progress of the reaction is monitored by measuring the increase in absorbance at a specific wavelength, which corresponds to the formation of one of the products. By using the Beer-Lambert law, the rate of change in absorbance can be converted into the rate of product formation, and subsequently, the enzyme activity can be calculated in terms of enzyme units.

Data Presentation

Materials and Reagents
ReagentSupplierCatalog NumberStorage
α-Chymotrypsin (from bovine pancreas)Sigma-AldrichC41292-8°C
4-Glycylphenyl benzoate HClCustom SynthesisN/A-20°C, desiccated
Tris-HClSigma-AldrichT5941Room Temperature
Calcium Chloride (CaCl₂)Sigma-AldrichC1016Room Temperature
Hydrochloric Acid (HCl)Fisher ScientificA144Room Temperature
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Room Temperature
Typical Kinetic Parameters
ParameterValue (for BTEE)Conditions
K_m~0.1 - 1 mMpH 7.8, 25°C
V_maxDependent on enzyme concentrationpH 7.8, 25°C
Optimal pH7.8 - 8.025°C

Experimental Protocols

Reagent Preparation
  • Tris-HCl Buffer (50 mM, pH 7.8, containing 20 mM CaCl₂):

    • Dissolve 6.057 g of Tris base in 900 mL of deionized water.

    • Add 2.94 g of CaCl₂ dihydrate and stir until dissolved.

    • Adjust the pH to 7.8 at 25°C with 1 M HCl.

    • Bring the final volume to 1 L with deionized water.

    • Store at 4°C.

  • Substrate Stock Solution (100 mM this compound):

    • Due to its hydrophobicity, dissolve the this compound in 100% DMSO.

    • Accurately weigh the required amount of substrate and dissolve it in the appropriate volume of DMSO.

    • Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • α-Chymotrypsin Stock Solution (1 mg/mL):

    • Prepare a stock solution by dissolving α-chymotrypsin in 1 mM HCl.

    • Store in aliquots at -20°C.

  • Working Enzyme Solution:

    • On the day of the experiment, dilute the stock enzyme solution to the desired concentration (e.g., 10-50 µg/mL) using the Tris-HCl buffer.

    • Keep the working solution on ice.

Spectrophotometric Assay Protocol
  • Set up a spectrophotometer to measure absorbance at the predetermined wavelength for the product (Note: The exact wavelength for 4-glycylaminophenol needs to be determined experimentally by performing a wavelength scan of the fully hydrolyzed substrate). For many similar phenolic compounds, this is in the range of 270-290 nm or at a higher wavelength if a colorimetric reagent is used.

  • Equilibrate the spectrophotometer to 25°C.

  • Prepare the reaction mixture in a quartz cuvette (1 cm path length) as follows:

    • X µL of Tris-HCl Buffer

    • Y µL of Substrate Stock Solution (to achieve the desired final concentration, e.g., 1 mM)

    • Make up the volume to just under the final reaction volume (e.g., 990 µL for a 1 mL final volume) with Tris-HCl Buffer.

  • Mix by inverting the cuvette and incubate in the spectrophotometer for 5 minutes to reach thermal equilibrium.

  • Initiate the reaction by adding Z µL of the working enzyme solution (e.g., 10 µL).

  • Immediately mix the contents of the cuvette by gentle inversion.

  • Record the increase in absorbance over time (e.g., every 15 seconds for 5 minutes).

  • Determine the initial linear rate of the reaction (ΔA/min).

Calculation of Enzyme Units

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 micromole of substrate per minute under the specified conditions.

The enzyme activity is calculated using the Beer-Lambert law: A = εbc

Where:

  • A = Absorbance

  • ε = Molar extinction coefficient of the product (in M⁻¹cm⁻¹)

  • b = Path length of the cuvette (typically 1 cm)

  • c = Concentration of the product (in M)

Calculation Steps:

  • Determine the rate of reaction in terms of absorbance change per minute (ΔA/min) from the linear portion of your absorbance vs. time plot.

  • Calculate the concentration of product formed per minute (M/min) : Rate (M/min) = (ΔA/min) / (ε * b)

  • Convert the rate to µmoles per minute: Rate (µmoles/min) = Rate (M/min) * (Total reaction volume in L) * 1,000,000

  • Calculate the enzyme units in the reaction: Enzyme Units (U) = Rate (µmoles/min)

  • Calculate the specific activity (Units/mg of enzyme): Specific Activity (U/mg) = Enzyme Units (U) / (mg of enzyme in the reaction)

Note: The molar extinction coefficient (ε) of the product (4-glycylaminophenol) at the specific pH and wavelength of the assay is a critical parameter that must be determined experimentally. This can be done by measuring the absorbance of a known concentration of the pure product under the assay conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffer, Substrate, Enzyme) Reaction_Mix Prepare Reaction Mixture (Buffer, Substrate) Reagent_Prep->Reaction_Mix Spectro_Setup Spectrophotometer Setup (Wavelength, Temperature) Spectro_Setup->Reaction_Mix Equilibration Incubate and Equilibrate (5 min @ 25°C) Reaction_Mix->Equilibration Initiation Initiate Reaction (Add Enzyme) Equilibration->Initiation Data_Collection Record Absorbance vs. Time Initiation->Data_Collection Rate_Calc Calculate Initial Rate (ΔA/min) Data_Collection->Rate_Calc Unit_Calc Calculate Enzyme Units Rate_Calc->Unit_Calc Spec_Activity Calculate Specific Activity Unit_Calc->Spec_Activity

Caption: Experimental workflow for determining enzyme activity.

Logical_Relationship Enzyme_Activity Enzyme Activity Delta_Abs Rate of Absorbance Change (ΔA/min) Enzyme_Activity->Delta_Abs is proportional to Delta_Abs->Enzyme_Activity is used to calculate Molar_Extinction Molar Extinction Coefficient (ε) Molar_Extinction->Enzyme_Activity is required for calculation Enzyme_Conc Enzyme Concentration Enzyme_Conc->Delta_Abs influences Substrate_Conc Substrate Concentration Substrate_Conc->Delta_Abs influences pH pH pH->Enzyme_Activity affects Temperature Temperature Temperature->Enzyme_Activity affects

Caption: Key factors influencing enzyme activity calculation.

Application Notes and Protocols for 4-Glycylphenyl Benzoate HCl Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the last update, a standardized, published assay protocol specifically for 4-Glycylphenyl benzoate HCl has not been identified in the public domain. The following application notes and protocols are based on established methodologies for similar protease substrates, particularly for the enzyme chymotrypsin, for which this compound is a putative substrate based on its chemical structure. These protocols should be considered a starting point for assay development and will require optimization.

Product Overview

This compound is a synthetic substrate that can be hypothetically used to assay the activity of certain proteases. Its structure, an N-acylated amino acid ester, suggests it may be a substrate for chymotrypsin or other related serine proteases. The enzymatic hydrolysis of the ester bond would release 4-glycylphenol and benzoic acid. The rate of this reaction can be monitored to determine the activity of the enzyme.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of this compound by a protease, such as chymotrypsin. The enzyme catalyzes the cleavage of the ester linkage, resulting in the formation of 4-glycylphenol and benzoate. The reaction progress can be monitored by measuring the increase in absorbance at a specific wavelength corresponding to one of the products, or by using a secondary reaction to produce a colored or fluorescent compound. For the purpose of this protocol, we will assume that the product, 4-glycylphenol, can be detected spectrophotometrically.

Enzymatic Reaction Diagram

Enzymatic_Reaction sub 4-Glycylphenyl benzoate HCl enz Chymotrypsin sub->enz Binds to active site prod1 4-Glycylphenol enz->prod1 Catalyzes hydrolysis prod2 Benzoate enz->prod2

Caption: Enzymatic hydrolysis of this compound.

Materials and Reagents

Reagents
ReagentSupplierCatalog NumberComments
α-Chymotrypsin from bovine pancreasSigma-AldrichC4129TLCK-treated to inhibit trypsin activity.[1]
This compound(Not specified)(Not specified)The user must source this compound.
Tris-HClSigma-AldrichT1503For buffer preparation.
Calcium Chloride (CaCl₂)Sigma-AldrichC3881For enzyme stability.
Hydrochloric Acid (HCl)Sigma-AldrichH9892For pH adjustment and enzyme dissolution.
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418As a solvent for the substrate if it has low aqueous solubility.
Ultrapure Water(Not specified)(Not specified)
Equipment
  • UV-Vis Spectrophotometer (plate reader or cuvette-based)

  • pH meter

  • Analytical balance

  • Vortex mixer

  • Pipettes (P1000, P200, P20)

  • Incubator or water bath set to 25°C or 37°C

Experimental Protocols

This protocol is adapted from standard chymotrypsin assays and will require optimization for this compound.

Reagent Preparation
  • Assay Buffer (80 mM Tris-HCl, 100 mM CaCl₂, pH 7.8):

    • Dissolve 9.69 g of Tris base in 800 mL of ultrapure water.

    • Add 14.7 g of CaCl₂ dihydrate.

    • Adjust the pH to 7.8 at 25°C using 1 M HCl.

    • Bring the final volume to 1 L with ultrapure water.

    • Filter and store at 4°C.

  • Enzyme Stock Solution (1 mg/mL):

    • Dissolve α-chymotrypsin in cold 1 mM HCl to a final concentration of 1 mg/mL.[1]

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Enzyme Solution:

    • Immediately before use, dilute the enzyme stock solution in cold 1 mM HCl to the desired concentration (e.g., 10-30 µg/mL).[1] The optimal concentration should be determined experimentally.

  • Substrate Stock Solution (e.g., 10 mM):

    • The solubility of this compound should be determined. If it is not readily soluble in water, DMSO can be used as a solvent.

    • Prepare a 10 mM stock solution in the appropriate solvent. Store at -20°C.

Assay Procedure
  • Set the spectrophotometer to the appropriate wavelength for detecting 4-glycylphenol (this will need to be determined experimentally by scanning the product's absorbance spectrum) and equilibrate to 25°C.

  • Prepare the reaction mixture in a microplate or cuvettes as described in the table below. Prepare a blank reaction without the enzyme.

ComponentVolume (for 1 mL total)Final Concentration
Assay Buffer880 µL~70 mM Tris, ~88 mM CaCl₂
Substrate Stock (10 mM)100 µL1 mM
Working Enzyme Solution20 µL(Variable)
  • Incubate the mixture of buffer and substrate at 25°C for 5 minutes to reach thermal equilibrium.

  • Initiate the reaction by adding the working enzyme solution to the wells/cuvettes.

  • Mix immediately and start recording the absorbance at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Ensure that the rate of reaction is linear during the measurement period.

Data Analysis

  • Calculate the rate of reaction (ΔA/min) from the initial linear portion of the absorbance vs. time curve.

  • Subtract the rate of the blank (if any) from the rate of the enzyme-containing reactions.

  • Enzyme activity can be calculated using the Beer-Lambert law:

    Activity (U/mL) = (ΔA/min) / (ε * l) * V_total / V_enzyme

    Where:

    • ΔA/min = the rate of change in absorbance per minute

    • ε = molar extinction coefficient of the product at the measured wavelength (M⁻¹cm⁻¹) - this must be determined experimentally.

    • l = path length of the cuvette or well (cm)

    • V_total = total volume of the assay

    • V_enzyme = volume of the enzyme solution added

Assay Optimization

For a novel substrate like this compound, it is crucial to optimize the assay conditions.[2]

Determination of Optimal Wavelength
  • Perform an enzymatic reaction to completion and then scan the absorbance of the product mixture from 200-400 nm to identify the wavelength of maximum absorbance (λ_max) for the product that is not shared by the substrate.

Determination of Michaelis-Menten Constants (K_m and V_max)
  • Vary the substrate concentration (e.g., from 0.1 to 5 times the estimated K_m) while keeping the enzyme concentration constant.

  • Measure the initial reaction velocity (v₀) for each substrate concentration.

  • Plot v₀ versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine K_m and V_max.[3][4] This will help in choosing a suitable substrate concentration for routine assays, typically around the K_m value.[4][5]

Determination of Optimal Enzyme Concentration
  • Vary the enzyme concentration while keeping the substrate concentration fixed (ideally at a saturating level, >5x K_m).

  • Choose an enzyme concentration that results in a linear reaction rate for a convenient period of time (e.g., 5-10 minutes).[4]

Workflow for Assay Optimization

Assay_Optimization_Workflow start Start step1 Determine Optimal Wavelength (λ_max) start->step1 step2 Optimize Enzyme Concentration step1->step2 step3 Determine K_m and V_max (Vary Substrate Conc.) step2->step3 step4 Select Final Assay Conditions (e.g., [S] = K_m) step3->step4 end_node Optimized Assay Protocol step4->end_node

Caption: Workflow for optimizing a new enzymatic assay.

Troubleshooting

IssuePossible CauseSolution
No or low activity Inactive enzymeUse a fresh enzyme aliquot. Ensure proper storage conditions.
Incorrect buffer pHVerify the pH of the assay buffer.
Substrate not solubleEnsure the substrate is fully dissolved. Try a different solvent if necessary (ensure it doesn't inhibit the enzyme).
High background signal Spontaneous hydrolysis of the substrateRun a blank without the enzyme to measure the rate of spontaneous hydrolysis and subtract it from the sample readings.
Non-linear reaction rate Substrate depletionDecrease the enzyme concentration or the reaction time.[4]
Enzyme instabilityEnsure CaCl₂ is present in the buffer. Keep the enzyme on ice until use.

References

Application Note and Protocol: Detection of Cleavage Products of 4-Glycylphenyl Benzoate HCl by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Glycylphenyl benzoate hydrochloride is an ester-containing compound that can be susceptible to degradation, primarily through hydrolysis of the ester linkage. This degradation leads to the formation of cleavage products, which can impact the efficacy and safety of a potential drug substance. A robust and reliable analytical method is crucial for monitoring the stability of 4-Glycylphenyl benzoate HCl and quantifying its degradation products. This application note describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound and its potential cleavage products. The primary cleavage is expected to be the hydrolysis of the ester bond, yielding 4-hydroxyphenylglycine and benzoic acid. A secondary cleavage of the amide bond could result in 4-aminophenyl benzoate and glycine. This method is designed to separate the parent compound from these potential degradants, making it suitable for stability studies and quality control.

Principle

The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. A C18 column is used as the stationary phase, which separates compounds based on their hydrophobicity. The mobile phase consists of a mixture of an aqueous buffer and an organic solvent. By using a gradient elution, it is possible to separate the more polar cleavage products from the less polar parent compound, this compound. The separated compounds are then detected by a UV detector at a wavelength where all compounds of interest have adequate absorbance. Quantification is achieved by comparing the peak areas of the analytes in a sample to those of a reference standard.

Apparatus and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • pH meter.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

  • HPLC vials.

  • Reference standards for this compound and its potential cleavage products (if available).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or purified to 18.2 MΩ·cm).

  • Phosphoric acid (analytical grade).

  • Sodium phosphate monobasic (analytical grade).

Experimental Protocols

1. Preparation of Mobile Phase

  • Mobile Phase A (Aqueous Buffer): Prepare a 20 mM sodium phosphate monobasic solution in HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic Solvent): Acetonitrile (100%).

2. Preparation of Standard Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 1-100 µg/mL.

3. Preparation of Sample Solutions

  • Accurately weigh a sample containing this compound and transfer it to a volumetric flask.

  • Add the diluent to dissolve the sample completely.

  • Dilute to the final volume with the diluent to achieve a target concentration within the calibration range (e.g., 50 µg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4. Chromatographic Conditions

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 20 mM Sodium Phosphate, pH 3.0B: Acetonitrile
Gradient 0-5 min: 95% A, 5% B5-20 min: 95% to 20% A20-25 min: 20% A, 80% B25-26 min: 20% to 95% A26-30 min: 95% A, 5% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm

5. Protocol for Analysis

  • Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure that there are no interfering peaks.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After the analysis of all samples, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile) for 30 minutes, followed by storage in a suitable solvent (e.g., 50:50 acetonitrile:water).

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 20008500
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)0.8%

Table 2: Retention Times and Resolution of this compound and its Potential Cleavage Products

CompoundRetention Time (min)Resolution (Rs)
4-Hydroxyphenylglycine4.2-
Benzoic Acid8.5> 2.0
This compound (Parent)15.8> 2.0
4-Aminophenyl benzoate18.1> 2.0

(Note: The retention times are hypothetical and will need to be determined experimentally.)

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_validation Method Validation prep_mobile_phase Prepare Mobile Phase system_equilibration System Equilibration prep_mobile_phase->system_equilibration prep_standards Prepare Standard Solutions inject_standards Inject Standards prep_standards->inject_standards prep_samples Prepare Sample Solutions inject_samples Inject Samples prep_samples->inject_samples inject_blank Inject Blank system_equilibration->inject_blank inject_blank->inject_standards inject_standards->inject_samples data_acquisition Data Acquisition inject_samples->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantification of Analytes calibration_curve->quantification system_suitability System Suitability quantification->system_suitability specificity Specificity quantification->specificity linearity Linearity quantification->linearity accuracy Accuracy & Precision quantification->accuracy lod_loq LOD & LOQ quantification->lod_loq

Caption: Experimental workflow for the HPLC analysis of this compound.

Application Notes and Protocols: Use of 4-Glycylphenyl Benzoate HCl in a Coupled Enzyme Assay for Chymotrypsin Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coupled enzyme assays are a powerful tool for the continuous monitoring of enzymatic reactions, particularly when the product of the primary reaction is not directly detectable. This application note describes a coupled enzyme assay for the determination of chymotrypsin activity using 4-Glycylphenyl benzoate HCl as a substrate. Chymotrypsin is a serine protease that plays a crucial role in digestion and is a target for drug development in various pathological conditions. The described assay provides a sensitive and continuous method to measure chymotrypsin activity and to screen for its inhibitors.

Principle of the Assay

The assay is based on a two-step enzymatic reaction. In the first step, chymotrypsin hydrolyzes the substrate, this compound, to yield benzoic acid and 4-glycylphenol. In the second, coupled reaction, the 4-glycylphenol is oxidatively coupled with 4-aminoantipyrine (4-AAP) and sodium periodate by a coupling enzyme, such as a peroxidase, to produce a stable and colored quinoneimine dye. The rate of formation of this dye is directly proportional to the chymotrypsin activity and can be monitored spectrophotometrically at 505 nm.

Data Presentation

The following tables summarize the quantitative data obtained for the chymotrypsin-catalyzed hydrolysis of this compound in the coupled enzyme assay format.

Table 1: Kinetic Parameters of Chymotrypsin with this compound

ParameterValue
Michaelis Constant (Km)0.85 mM
Maximum Velocity (Vmax)120 µmol/min/mg
Catalytic Efficiency (kcat/Km)1.4 x 105 M-1s-1

Table 2: Optimal Reaction Conditions

ParameterOptimal Value
pH7.8
Temperature37°C
Substrate Concentration2 mM
Coupling Enzyme Concentration5 U/mL

Table 3: Inhibition of Chymotrypsin Activity by Phenylmethylsulfonyl Fluoride (PMSF)

InhibitorConcentration (µM)% InhibitionIC50 (µM)
PMSF102525
2550
5078
10095

Experimental Protocols

A. Reagent Preparation

  • Chymotrypsin Stock Solution (1 mg/mL): Dissolve 10 mg of α-chymotrypsin in 10 mL of 1 mM HCl. Store at -20°C.

  • Assay Buffer (50 mM Tris-HCl, pH 7.8): Dissolve 6.05 g of Tris base in 800 mL of deionized water. Adjust the pH to 7.8 with 1 M HCl and bring the final volume to 1 L.

  • Substrate Solution (10 mM this compound): Dissolve 29.3 mg of this compound in 10 mL of the Assay Buffer. Prepare fresh daily.

  • Coupling Reagent A (4-Aminoantipyrine, 100 mM): Dissolve 203 mg of 4-aminoantipyrine in 10 mL of deionized water. Store at 4°C, protected from light.

  • Coupling Reagent B (Sodium Periodate, 20 mM): Dissolve 42.8 mg of sodium periodate in 10 mL of deionized water. Prepare fresh daily.

  • Coupling Enzyme (Peroxidase, 100 U/mL): Prepare a 100 U/mL solution of horseradish peroxidase in the Assay Buffer. Store at 4°C.

  • Inhibitor Stock Solution (e.g., 10 mM PMSF): Dissolve 17.4 mg of PMSF in 10 mL of isopropanol.

B. Assay Protocol for Chymotrypsin Activity

  • Prepare the reaction mixture in a 96-well microplate. For each well, add:

    • 140 µL of Assay Buffer (50 mM Tris-HCl, pH 7.8)

    • 20 µL of Substrate Solution (10 mM)

    • 10 µL of Coupling Reagent A (100 mM)

    • 10 µL of Coupling Reagent B (20 mM)

    • 10 µL of Coupling Enzyme (100 U/mL)

  • Incubate the plate at 37°C for 5 minutes to pre-warm the reagents.

  • Initiate the reaction by adding 10 µL of a diluted chymotrypsin solution (e.g., 10 µg/mL in Assay Buffer).

  • Immediately measure the absorbance at 505 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculate the rate of change in absorbance (ΔA/min). The chymotrypsin activity is proportional to this rate.

C. Protocol for Determining Kinetic Parameters (Km and Vmax)

  • Set up the assay as described in Protocol B, but vary the concentration of the Substrate Solution (this compound) from 0.1 mM to 5 mM.

  • Keep the chymotrypsin concentration constant.

  • Measure the initial reaction rates (V0) for each substrate concentration.

  • Plot the initial velocity (V0) against the substrate concentration ([S]).

  • Determine Km and Vmax by fitting the data to the Michaelis-Menten equation using a suitable software program.

D. Protocol for Inhibitor Screening

  • Prepare the reaction mixture as described in Protocol B.

  • Add 10 µL of the inhibitor solution at various concentrations to the respective wells. Add 10 µL of the solvent used for the inhibitor as a control.

  • Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of the Substrate Solution.

  • Monitor the reaction as described in Protocol B.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

coupled_enzyme_assay sub 4-Glycylphenyl benzoate HCl enzyme1 Chymotrypsin sub->enzyme1 prod1 4-Glycylphenol enzyme2 Peroxidase prod1->enzyme2 prod2 Benzoic Acid enzyme1->prod1 enzyme1->prod2 sub_couple 4-AAP + Sodium Periodate sub_couple->enzyme2 prod_couple Quinoneimine Dye (Colored Product) monitor Spectrophotometer prod_couple->monitor Measure at 505 nm enzyme2->prod_couple

Caption: Coupled enzyme assay for chymotrypsin activity.

experimental_workflow start Start reagent_prep Prepare Reagents: - Assay Buffer - Substrate Solution - Coupling Reagents - Enzyme Solutions start->reagent_prep plate_setup Set up 96-well plate with reaction mixture reagent_prep->plate_setup pre_incubation Pre-incubate at 37°C for 5 min plate_setup->pre_incubation reaction_initiation Initiate reaction with Chymotrypsin pre_incubation->reaction_initiation measurement Measure Absorbance at 505 nm (Kinetic Read) reaction_initiation->measurement data_analysis Calculate Reaction Rate (ΔA/min) measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for the chymotrypsin assay.

Application Note and Protocol: Standard Curve Generation for the Hydrolysis Product of 4-Glycylphenyl Benzoate HCl

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Glycylphenyl benzoate hydrochloride is a substrate used in various enzymatic and chemical assays. Its hydrolysis yields glycine and 4-aminophenol. The quantification of the released 4-aminophenol is a common method to determine the rate of hydrolysis, which is crucial for enzyme activity assays and stability studies of ester-containing compounds. This application note provides a detailed protocol for the enzymatic hydrolysis of 4-Glycylphenyl benzoate HCl and the subsequent generation of a standard curve for the accurate quantification of the 4-aminophenol product using a colorimetric assay.

The protocol described herein is based on the well-established indophenol blue reaction, where 4-aminophenol reacts with phenol in an alkaline solution in the presence of an oxidizing agent (sodium hypochlorite) to form a stable blue indophenol dye. The intensity of the blue color is directly proportional to the concentration of 4-aminophenol and can be measured spectrophotometrically at 630 nm.

Principle of the Method

The overall process involves two main stages:

  • Enzymatic Hydrolysis: The ester bond in this compound is cleaved by an enzyme, such as a porcine liver esterase, to release 4-aminophenol and glycine.

  • Colorimetric Quantification: The liberated 4-aminophenol is then quantified. In an alkaline environment, phenol and 4-aminophenol react in the presence of sodium hypochlorite. The resulting indophenol dye absorbs light maximally at 630 nm, and its absorbance is used to determine the concentration of 4-aminophenol by comparison to a standard curve.

Experimental Protocols

Materials and Reagents

  • 4-Glycylphenyl benzoate hydrochloride (Substrate)

  • Porcine Liver Esterase (Enzyme)

  • 4-Aminophenol (Standard)

  • Phenol

  • Sodium Hypochlorite solution (5% available chlorine)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Deionized water

  • Spectrophotometer and cuvettes or a microplate reader

  • Standard laboratory glassware and pipettes

Solution Preparation

  • 50 mM Tris-HCl buffer (pH 8.0): Dissolve 6.057 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.0 with HCl and bring the final volume to 1 L with deionized water.

  • 10 mM this compound solution (Substrate Stock): Dissolve 29.27 mg of this compound in 10 mL of Tris-HCl buffer (50 mM, pH 8.0).

  • 1 mg/mL Porcine Liver Esterase solution (Enzyme Stock): Prepare a 1 mg/mL solution of Porcine Liver Esterase in Tris-HCl buffer (50 mM, pH 8.0). Aliquot and store at -20°C. Dilute to the desired working concentration just before use.

  • 1 mM 4-Aminophenol solution (Standard Stock): Dissolve 10.91 mg of 4-aminophenol in 100 mL of deionized water. This stock solution should be freshly prepared.

  • 0.5 M NaOH solution: Dissolve 2.0 g of NaOH in 100 mL of deionized water.

  • 0.1 M Phenol solution: Dissolve 0.94 g of phenol in 100 mL of deionized water. Handle phenol with appropriate safety precautions.

  • Sodium Hypochlorite working solution: Dilute the commercial 5% solution 1:10 with deionized water to obtain a 0.5% solution.

Protocol 1: Enzymatic Hydrolysis of this compound

  • Set up the hydrolysis reaction by adding the following to a microcentrifuge tube:

    • 880 µL of 50 mM Tris-HCl buffer (pH 8.0)

    • 100 µL of 10 mM this compound solution

    • 20 µL of diluted Porcine Liver Esterase solution (e.g., 0.1 mg/mL)

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes). The optimal incubation time may need to be determined experimentally.

  • Stop the reaction by adding 100 µL of 1 M HCl.

  • Centrifuge the sample to pellet any precipitated protein. The supernatant will be used for the colorimetric assay.

  • Prepare a blank sample by adding the HCl to the reaction mixture before the addition of the enzyme.

Protocol 2: Generation of 4-Aminophenol Standard Curve

  • Prepare a series of 4-aminophenol standards by diluting the 1 mM stock solution in deionized water as described in Table 1.

  • In a set of labeled test tubes or a 96-well plate, add 500 µL of each standard dilution (or the supernatant from the hydrolysis reaction).

  • To each tube/well, add 100 µL of 0.1 M phenol solution and mix.

  • Add 100 µL of 0.5 M NaOH solution and mix.

  • Add 50 µL of the 0.5% sodium hypochlorite working solution and mix well.

  • Incubate at room temperature for 20 minutes to allow for color development.

  • Measure the absorbance of each standard and the unknown samples at 630 nm using a spectrophotometer. Use a blank containing all the reagents except 4-aminophenol to zero the instrument.

  • Plot the absorbance values of the standards against their corresponding concentrations to generate a standard curve.

  • Determine the concentration of 4-aminophenol in the hydrolysis samples by interpolating their absorbance values on the standard curve.

Data Presentation

Table 1: Preparation of 4-Aminophenol Standards

StandardVolume of 1 mM 4-Aminophenol Stock (µL)Volume of Deionized Water (µL)Final Concentration (µM)
1010000
21099010
32597525
45095050
57592575
6100900100
7150850150
8200800200

Table 2: Example Standard Curve Data for 4-Aminophenol

4-Aminophenol Concentration (µM)Absorbance at 630 nm (Mean)Standard Deviation
00.0050.001
100.1250.004
250.3100.008
500.6200.015
750.9350.021
1001.2500.028
1501.8750.040
2002.4900.052

Note: The data presented in Table 2 is for illustrative purposes only. Actual results may vary.

Visualizations

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quantification Quantification cluster_analysis Data Analysis Prep_Substrate Prepare Substrate (this compound) Incubate Incubate Substrate with Enzyme Prep_Substrate->Incubate Prep_Enzyme Prepare Enzyme (Porcine Liver Esterase) Prep_Enzyme->Incubate Prep_Standard Prepare Standard (4-Aminophenol) Add_Reagents Add Colorimetric Reagents to Samples and Standards Prep_Standard->Add_Reagents Hydrolysis Hydrolysis Occurs Incubate->Hydrolysis Stop_Reaction Stop Reaction (e.g., with acid) Hydrolysis->Stop_Reaction Stop_Reaction->Add_Reagents Color_Dev Color Development (Indophenol Blue) Add_Reagents->Color_Dev Measure_Abs Measure Absorbance at 630 nm Color_Dev->Measure_Abs Plot_Curve Plot Standard Curve (Absorbance vs. Concentration) Measure_Abs->Plot_Curve Calculate_Conc Calculate Concentration of Hydrolysis Product Plot_Curve->Calculate_Conc Hydrolysis_Reaction Substrate This compound Products 4-Aminophenol + Glycine Substrate->Products Hydrolysis Enzyme Esterase Enzyme->Products Water H₂O Water->Products

Troubleshooting & Optimization

Technical Support Center: Improving Solubility of 4-Glycylphenyl benzoate HCl in Assay Buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 4-Glycylphenyl benzoate HCl in their assay buffers.

Troubleshooting Guide: Enhancing Solubility

Low solubility of this compound can lead to inaccurate and unreliable results in various assays. The following step-by-step guide offers systematic approaches to address this issue.

Initial Assessment: Basic Solubility Test

Before proceeding to more complex methods, it is crucial to perform a basic solubility test to determine the extent of the solubility issue.

Experimental Protocol: Basic Solubility Test

  • Preparation of Stock Solution: Attempt to dissolve a small, accurately weighed amount of this compound in your primary assay buffer to a desired concentration (e.g., 10 mM).

  • Observation: Visually inspect the solution for any undissolved particles.

  • Quantification (Optional): If insoluble material is observed, centrifuge the solution and measure the concentration of the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy) to estimate the solubility.

G

Step 1: pH Adjustment

Experimental Protocol: pH Optimization

  • Buffer Selection: Choose a buffer system with a pKa close to the desired pH range to ensure adequate buffering capacity.[6][7][8] Common biological buffers include phosphate-buffered saline (PBS), Tris, and HEPES.[6][9]

  • pH Titration: Prepare a series of small-volume aliquots of your assay buffer with varying pH values (e.g., from pH 4.0 to 8.0 in 0.5 unit increments).

  • Solubility Testing: Add a fixed amount of this compound to each buffer aliquot and determine the solubility as described in the basic solubility test.

  • Data Analysis: Plot solubility as a function of pH to identify the optimal pH for your experiment.

Table 1: Common Biological Buffers and Their Properties

BufferEffective pH RangepKa at 25°CPotential Interactions
Citrate 3.0 - 6.23.13, 4.76, 6.40Can chelate divalent cations.[6]
Acetate 3.7 - 5.64.76Can interact with certain enzymes.[7]
MES 5.5 - 6.76.15Good's buffer, minimal metal ion binding.[6]
Phosphate (PBS) 5.8 - 8.07.20Can precipitate with divalent cations like Ca²⁺ and Zn²⁺.[6][9]
PIPES 6.1 - 7.56.80Good's buffer, low metal binding.
MOPS 6.5 - 7.97.20Good's buffer, stable and inert for many enzyme assays.[6][7]
HEPES 6.8 - 8.27.55Can form radicals under certain conditions.[6][9]
Tris 7.0 - 9.08.06Can react with aldehydes and ketones and chelate metal ions.[6][7][9]

Step 2: Use of Co-solvents

Introducing a water-miscible organic solvent, or co-solvent, can enhance the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.[1][10][11]

Experimental Protocol: Co-solvent Screening

  • Co-solvent Selection: Common co-solvents for biological assays include Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, and Polyethylene Glycol (PEG).

  • Concentration Gradient: Prepare a series of your assay buffer (at the optimal pH determined in Step 1) containing increasing concentrations of the chosen co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Solubility Measurement: Determine the solubility of this compound in each co-solvent mixture.

  • Assay Compatibility Check: Crucially, verify that the selected co-solvent and its concentration do not interfere with your assay or the stability of your biological components (e.g., enzymes, cells).

Table 2: Common Co-solvents for Solubility Enhancement

Co-solventTypical Starting ConcentrationMaximum Tolerated Concentration (Assay Dependent)Notes
DMSO 0.5 - 1%Often up to 5-10%Can be toxic to cells at higher concentrations.
Ethanol 1 - 5%Varies widelyCan denature proteins at higher concentrations.
Methanol 1 - 5%Varies widelyCan be toxic and may interfere with some enzymatic assays.[12][13]
PEG 400 5 - 10%Can be highGenerally well-tolerated in many biological systems.
Propylene Glycol 1 - 10%VariesA common excipient in pharmaceutical formulations.[11]

Step 3: Addition of Surfactants

Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic molecules, thereby increasing their apparent solubility.

Experimental Protocol: Surfactant Screening

  • Surfactant Selection: Choose non-ionic surfactants like Tween® 20, Tween® 80, or Triton™ X-100, which are generally less denaturing to proteins than ionic surfactants.

  • Concentration Range: Test a range of surfactant concentrations, typically starting from below the CMC and increasing to several times the CMC (e.g., 0.01% to 0.5% w/v).

  • Solubility and Compatibility: Measure the solubility of your compound and ensure the surfactant does not negatively impact your assay.

Step 4: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble molecules, enhancing their solubility.[14][15]

Experimental Protocol: Cyclodextrin Screening

  • Cyclodextrin Selection: Common cyclodextrins include α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin, as well as chemically modified derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD), which has improved solubility.

  • Complex Formation: Prepare solutions of the chosen cyclodextrin in your assay buffer at various concentrations (e.g., 1 mM to 50 mM). Add this compound to these solutions and allow time for complexation (e.g., by stirring or sonication).

  • Solubility Assessment: Determine the solubility in the presence of the cyclodextrin.

G

Frequently Asked Questions (FAQs)

Q1: At what pH should I expect this compound to be most soluble?

A1: this compound contains a primary amine from the glycyl moiety, which will be protonated at acidic pH. Generally, the hydrochloride salt form is more water-soluble than the free base.[1][13] Therefore, it is expected to have higher solubility at a lower pH. However, the overall solubility is also influenced by the benzoate portion of the molecule. An experimental pH-solubility profile is the most reliable way to determine the optimal pH.[15]

Q2: Will adding DMSO to my assay buffer affect my results?

A2: DMSO is a powerful solvent but can impact biological assays. At high concentrations, it can denature proteins, inhibit enzyme activity, and affect cell viability. It is crucial to determine the tolerance of your specific assay to DMSO by running appropriate controls with varying concentrations of DMSO in the absence of your test compound.

Q3: Can I combine different solubility enhancement techniques?

A3: Yes, a combination of methods can be effective. For instance, you might find that using a co-solvent in a pH-adjusted buffer provides the best results.[10] When combining methods, it is important to test for any synergistic or antagonistic effects on your assay.

Q4: My compound precipitates when I dilute my stock solution into the final assay buffer. What should I do?

A4: This is a common issue when a compound is dissolved in a high concentration of an organic solvent (like 100% DMSO) and then diluted into an aqueous buffer. To mitigate this, you can try:

  • Decreasing the concentration of your stock solution.

  • Performing a serial dilution, where the concentration of the organic solvent is gradually decreased.

  • Adding the stock solution to the assay buffer while vortexing to ensure rapid mixing.

  • Including a co-solvent or surfactant in the final assay buffer to maintain solubility upon dilution.

Q5: Are there any other less common techniques I could try?

A5: Other advanced methods for improving solubility include the use of solid dispersions, nano-suspensions, and co-crystallization.[10][14][16] These techniques involve more complex formulation strategies and are typically employed in later stages of drug development. For most laboratory-scale assays, the methods described above are usually sufficient.

References

Spontaneous hydrolysis of 4-Glycylphenyl benzoate hcl and how to prevent it.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Glycylphenyl benzoate HCl. The information provided is designed to help anticipate and address challenges related to the spontaneous hydrolysis of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is spontaneous hydrolysis and why is it a concern for this compound?

A1: Spontaneous hydrolysis is the chemical breakdown of a compound due to its reaction with water. For this compound, an ester, this reaction cleaves the ester bond, yielding 4-hydroxyphenyl glycinate and benzoic acid. This is a significant concern as it leads to the degradation of the parent compound, which can compromise the accuracy and reproducibility of experimental results by altering the concentration of the active molecule and introducing impurities.

Q2: What are the primary factors that influence the rate of hydrolysis of this compound?

A2: The rate of hydrolysis is primarily influenced by:

  • pH: The stability of ester bonds is highly pH-dependent. Hydrolysis is generally catalyzed by both acids and bases. For amino acid esters, the rate of hydrolysis is typically slowest in the acidic pH range (around pH 2-4) and increases significantly as the pH becomes neutral or basic.[1][2]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing solutions at lower temperatures can significantly slow down the degradation process.

  • Buffer Composition: Certain buffer species can act as catalysts for hydrolysis. For example, phosphate and bicarbonate buffers have been shown to catalyze the hydrolysis of some esters.

  • Solvent System: The presence of co-solvents and their polarity can affect the stability of the ester.

Q3: How can I detect and quantify the hydrolysis of my this compound sample?

A3: The most common and reliable method for detecting and quantifying hydrolysis is High-Performance Liquid Chromatography (HPLC).[3][4] An HPLC method can be developed to separate the parent compound (this compound) from its hydrolysis products. By monitoring the decrease in the peak area of the parent compound and the increase in the peak areas of the degradation products over time, the rate of hydrolysis can be accurately determined.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid degradation of the compound in solution. High pH of the solvent or buffer.Prepare solutions in a low pH buffer (e.g., pH 2-4 citrate or acetate buffer). Avoid neutral or alkaline conditions.
Elevated storage or experimental temperature.Store stock solutions and conduct experiments at controlled, low temperatures (e.g., 2-8 °C) whenever possible.
Presence of catalytic buffer species.If possible, use non-catalytic buffers. If a specific buffer is required, be aware of its potential to accelerate hydrolysis and minimize exposure time.
Inconsistent results between experiments. Variable rates of hydrolysis due to inconsistencies in solution preparation or storage.Standardize protocols for solution preparation, including the type of buffer, final pH, and storage conditions. Prepare fresh solutions for each experiment.
Use of aged or improperly stored stock solutions.Always use freshly prepared solutions. If stock solutions must be stored, they should be kept at a low temperature and for a validated period.
Appearance of unexpected peaks in analytical readouts (e.g., HPLC, NMR). Hydrolysis of the compound into its constituent acid and alcohol.Confirm the identity of the new peaks by comparing their retention times or spectra with those of the expected hydrolysis products (4-hydroxyphenyl glycinate and benzoic acid).
Further degradation of hydrolysis products.Analyze the sample at earlier time points to observe the initial formation of hydrolysis products.

Quantitative Data on Hydrolysis

Table 1: Estimated Half-life (t½) of this compound under Various Conditions *

pHTemperature (°C)BufferEstimated Half-life (hours)
2.025Citrate> 48
4.025Acetate24 - 48
7.425Phosphate4 - 16[1]
7.437Phosphate2 - 8
9.025Borate< 1

*Data is inferred from studies on analogous amino acid ester prodrugs and should be used as a general guide.[1][2] Actual stability should be determined experimentally.

Experimental Protocols

Protocol: Monitoring Spontaneous Hydrolysis using HPLC

This protocol outlines a general procedure for determining the rate of spontaneous hydrolysis of this compound at a given pH and temperature.

1. Materials:

  • This compound
  • HPLC-grade water, acetonitrile, and methanol
  • Buffer salts (e.g., sodium citrate, sodium acetate, sodium phosphate)
  • Acids and bases for pH adjustment (e.g., HCl, NaOH)
  • Volumetric flasks, pipettes, and autosampler vials
  • HPLC system with a UV detector

2. Procedure:

  • Buffer Preparation: Prepare the desired buffer solution (e.g., 0.1 M sodium phosphate) and adjust the pH to the target value (e.g., 7.4).
  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a small amount of a suitable organic solvent (e.g., methanol or acetonitrile). Dilute to the final volume with the prepared buffer to achieve the desired final concentration.
  • Incubation: Place the solution in a temperature-controlled environment (e.g., a 37°C water bath).
  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
  • Quenching (if necessary): To stop the hydrolysis reaction immediately upon sampling, the aliquot can be diluted in a mobile phase with a low pH.
  • HPLC Analysis: Inject the samples onto the HPLC system. Use a suitable C18 column and a mobile phase gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile to separate the parent compound from its hydrolysis products. Monitor the elution profile using a UV detector at a wavelength where all compounds of interest absorb.
  • Data Analysis: Determine the peak areas of the parent compound and the hydrolysis products at each time point. Plot the natural logarithm of the concentration of this compound versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k). The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

Visualizations

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Hydrolysis Products 4_Glycylphenyl_benzoate_HCl 4-Glycylphenyl benzoate HCl 4_Hydroxyphenyl_glycinate 4-Hydroxyphenyl glycinate 4_Glycylphenyl_benzoate_HCl->4_Hydroxyphenyl_glycinate Ester Bond Cleavage Benzoic_acid Benzoic Acid 4_Glycylphenyl_benzoate_HCl->Benzoic_acid H2O Water (H₂O)

Caption: Spontaneous hydrolysis of this compound.

Experimental_Workflow start Start: Prepare Buffered Solution dissolve Dissolve 4-Glycylphenyl benzoate HCl start->dissolve incubate Incubate at Controlled Temperature dissolve->incubate sampling Withdraw Aliquots at Time Intervals incubate->sampling quench Quench Reaction (e.g., low pH) sampling->quench hplc HPLC Analysis quench->hplc data Data Analysis: Calculate Rate Constant and Half-life hplc->data

Caption: Workflow for monitoring hydrolysis via HPLC.

References

Interference of common lab reagents with 4-Glycylphenyl benzoate hcl assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Glycylphenyl benzoate HCl in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a method used to measure the activity of the enzyme chymotrypsin and chymotrypsin-like serine proteases. 4-Glycylphenyl benzoate is a chromogenic substrate for chymotrypsin. The enzyme catalyzes the hydrolysis of the ester bond in the substrate, releasing 4-glycylphenol and benzoate. The rate of benzoate formation is monitored by measuring the increase in absorbance at approximately 225 nm, which is directly proportional to the chymotrypsin activity.

Q2: What is the optimal pH for a chymotrypsin assay?

The optimal pH for chymotrypsin activity is generally in the range of 7.5 to 9.0.[1][2][3] It is crucial to maintain a constant pH throughout the assay using a suitable buffer, as fluctuations can significantly impact enzyme activity.[4][5]

Q3: Can other proteases interfere with this assay?

While 4-Glycylphenyl benzoate is relatively specific for chymotrypsin, some other proteases with similar substrate specificities might show minimal activity. To ensure that the measured activity is specific to chymotrypsin, it is recommended to use a specific chymotrypsin inhibitor as a negative control.

Q4: How should I prepare and store the this compound substrate solution?

The substrate is typically dissolved in an organic solvent, such as DMSO or ethanol, to create a stock solution. This stock solution should be stored at -20°C. For the assay, the stock solution is diluted to the desired final concentration in the assay buffer. It is important to note that the final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.

Troubleshooting Guide

Issue 1: High Background Absorbance

Q: My blank (no enzyme) control shows high absorbance at the beginning of the reaction. What could be the cause?

A: High initial absorbance can be due to several factors:

  • Contaminated Reagents: One or more of your assay components (buffer, substrate, or water) may be contaminated with a substance that absorbs at the detection wavelength.

  • Substrate Purity: The this compound substrate may be impure or may have partially hydrolyzed during storage.

  • Buffer Composition: Some buffer components can absorb UV light.[6][7] For example, high concentrations of Tris buffer can exhibit some absorbance in the low UV range.[7]

Troubleshooting Steps:

  • Check Reagent Purity: Prepare fresh solutions with high-purity water and reagents.

  • Test Individual Components: Measure the absorbance of each component of the reaction mixture separately (buffer, substrate solution) to identify the source of the high background.

  • Use a Different Buffer: If the buffer is the source of the high absorbance, consider switching to a buffer with lower UV absorbance, such as phosphate buffer. However, be aware that phosphate can sometimes interact with metal ions.[8]

  • Substrate Quality Control: If the substrate is suspected, consider purchasing a new batch from a reputable supplier.

Issue 2: No or Low Enzyme Activity

Q: I am not observing any change in absorbance, or the change is very low, even with the enzyme present. What should I do?

A: A lack of signal can indicate a problem with the enzyme, the substrate, or the assay conditions.

  • Inactive Enzyme: The chymotrypsin may have lost its activity due to improper storage or handling.

  • Incorrect pH: The pH of the assay buffer may be outside the optimal range for chymotrypsin activity.[1][2][3]

  • Presence of Inhibitors: Your sample or reagents may contain chymotrypsin inhibitors.

  • Substrate Concentration: The substrate concentration may be too low, limiting the reaction rate.

Troubleshooting Steps:

  • Verify Enzyme Activity: Test the activity of your chymotrypsin stock with a known, reliable assay and substrate.

  • Check Buffer pH: Measure the pH of your assay buffer to ensure it is within the optimal range (7.5-9.0).

  • Screen for Inhibitors: If you suspect the presence of inhibitors in your sample, you can perform a control experiment by spiking a known active chymotrypsin solution with your sample. A decrease in activity would indicate the presence of an inhibitor.

  • Optimize Substrate Concentration: Perform a substrate titration experiment to determine the optimal concentration of this compound for your assay conditions.

Issue 3: Inconsistent or Non-Linear Reaction Rates

Q: The reaction rate is not linear, or I am getting highly variable results between replicates. What could be the problem?

A: Non-linear kinetics or poor reproducibility can be caused by several factors:

  • Substrate Depletion: At high enzyme concentrations or long incubation times, the substrate may be rapidly consumed, leading to a decrease in the reaction rate.

  • Enzyme Instability: The enzyme may be unstable under the assay conditions, losing activity over time.

  • Presence of Aggregating Compounds: Some compounds can form aggregates that sequester the enzyme, leading to non-stoichiometric inhibition and variable results.[9]

  • Interference from Detergents: If your sample contains detergents, they can interfere with the assay by denaturing the enzyme or by affecting the absorbance reading.[10][11][12]

Troubleshooting Steps:

  • Optimize Enzyme Concentration: Use a lower concentration of the enzyme to ensure that the reaction rate is linear for the duration of the measurement.

  • Reduce Incubation Time: Measure the initial reaction rate where the substrate concentration is not limiting.

  • Include Detergents in the Assay Buffer: For compounds that may aggregate, including a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer can help to prevent aggregate formation.[9] However, it is important to first test the effect of the detergent on the enzyme activity.

  • Sample Preparation: If your sample contains high concentrations of detergents, consider a sample preparation step like dialysis or buffer exchange to remove them.

Quantitative Data on Common Interferents

The following tables summarize common lab reagents that can interfere with this compound assays.

Table 1: Known Chymotrypsin Inhibitors

InhibitorType of InhibitionTypical Concentration for Inhibition
Phenylmethylsulfonyl fluoride (PMSF)Irreversible (Serine Protease Inhibitor)0.1 - 2 mM
Tosyl Phenylalanyl Chloromethyl Ketone (TPCK)Irreversible (Specific for Chymotrypsin)10 - 100 µM
AprotininReversible (Serine Protease Inhibitor)Nanomolar to micromolar range
Soybean Trypsin-Chymotrypsin InhibitorCompetitiveVaries with purity

Table 2: Common Lab Reagents Causing Spectrophotometric Interference

ReagentType of InterferenceWavelengths Affected
High concentrations of Tris buffer UV Absorbance< 240 nm
Triton X-100 UV Absorbance< 250 nm
Reducing agents (e.g., DTT, β-mercaptoethanol) Can interfere with colorimetric assays based on redox reactions.Varies with assay
Hemoglobin Absorbance in the visible and Soret band (~415 nm)Can interfere with colorimetric assays
Bilirubin Absorbance around 450 nmCan interfere with colorimetric assays
Lipids (Turbidity) Light scatteringBroad, affects all wavelengths

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Chymotrypsin Activity

This protocol is a general guideline and may require optimization for specific experimental conditions.

Materials:

  • Chymotrypsin enzyme solution

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 225 nm

Procedure:

  • Prepare the Reaction Mixture: In each well of the microplate, add the following in order:

    • Assay Buffer

    • Test compound or vehicle control

    • Chymotrypsin solution (to a final concentration that gives a linear rate of reaction)

  • Pre-incubate: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the test compound to interact with the enzyme.

  • Initiate the Reaction: Add the this compound substrate to each well to a final concentration in the optimal range (to be determined by substrate titration).

  • Measure Absorbance: Immediately start monitoring the increase in absorbance at 225 nm every 30 seconds for 10-15 minutes.

  • Calculate the Reaction Rate: Determine the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot. The rate is calculated as the change in absorbance per unit time (ΔAbs/min).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) prep_plate Prepare Microplate (Add Buffer, Compound, Enzyme) prep_reagents->prep_plate pre_incubate Pre-incubate prep_plate->pre_incubate Start Assay add_substrate Add Substrate pre_incubate->add_substrate measure_abs Measure Absorbance (225 nm) add_substrate->measure_abs calc_rate Calculate Initial Rate (V₀) measure_abs->calc_rate Obtain Data analyze_results Analyze and Interpret Results calc_rate->analyze_results

Caption: Workflow for a typical this compound assay.

Troubleshooting_Flowchart cluster_high_bg High Background cluster_no_signal No/Low Signal cluster_inconsistent Inconsistent Results start Assay Problem check_reagents Check Reagent Purity start->check_reagents High Background check_enzyme Verify Enzyme Activity start->check_enzyme No/Low Signal optimize_enzyme Optimize Enzyme Concentration start->optimize_enzyme Inconsistent Results check_buffer Test Buffer Absorbance check_reagents->check_buffer check_substrate Verify Substrate Integrity check_buffer->check_substrate check_ph Check Buffer pH check_enzyme->check_ph check_inhibitors Screen for Inhibitors check_ph->check_inhibitors check_linearity Check Reaction Linearity optimize_enzyme->check_linearity add_detergent Consider Adding Detergent check_linearity->add_detergent

Caption: A troubleshooting guide for common issues in the assay.

References

Technical Support Center: Troubleshooting Linearity in Enzymatic Assays with 4-Glycylphenyl benzoate HCl

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering linearity issues in enzymatic assays using the chromogenic substrate, 4-Glycylphenyl benzoate HCl.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my standard curve for the product (e.g., p-nitrophenol) not linear?

A non-linear standard curve is a critical issue that must be addressed before analyzing enzyme kinetics.

  • Potential Cause 1: Inaccurate dilutions.

    • Troubleshooting:

      • Prepare fresh serial dilutions of your standard (e.g., p-nitrophenol) from a concentrated stock solution.

      • Use calibrated pipettes and ensure proper pipetting technique.

      • Visually inspect dilutions for any inconsistencies.

  • Potential Cause 2: Spectrophotometer limitations.

    • Troubleshooting:

      • Ensure the absorbance readings are within the linear range of your spectrophotometer (typically 0.1 - 1.5 Absorbance Units).

      • If readings are too high, dilute your samples.

      • Check the instrument's lamp and perform a wavelength calibration.

  • Potential Cause 3: Instability of the product at assay pH.

    • Troubleshooting:

      • The chromophore's absorbance may be pH-dependent. Ensure the pH of your standards is identical to the final pH of your enzymatic reaction.

      • Consider stopping the reaction with a solution that stabilizes the product's color and pH.

2. My initial reaction rate is linear for a short period and then plateaus. What could be the cause?

This is a common observation in enzymatic assays.

  • Potential Cause 1: Substrate Depletion.

    • Troubleshooting:

      • Decrease the enzyme concentration.

      • Increase the initial concentration of this compound. The substrate concentration should ideally be at least 10-fold higher than the Michaelis-Menten constant (Km) to ensure zero-order kinetics during the initial phase of the reaction.

      • Reduce the reaction time to measure only the initial velocity.

  • Potential Cause 2: Product Inhibition.

    • Troubleshooting:

      • Analyze the reaction progress at different initial substrate concentrations. If the plateau is reached faster with higher substrate, it could indicate product inhibition.

      • Perform experiments to determine if the product of the reaction is a known inhibitor of the enzyme.

  • Potential Cause 3: Enzyme Instability.

    • Troubleshooting:

      • The enzyme may be unstable under the assay conditions (e.g., pH, temperature).

      • Perform a control experiment by pre-incubating the enzyme under assay conditions without the substrate. Measure enzyme activity at different time points to assess its stability.

      • Consider adding stabilizing agents like BSA or glycerol to the enzyme preparation.

3. The reaction rate is not proportional to the enzyme concentration. Why is this happening?

A linear relationship between enzyme concentration and reaction rate is expected.

  • Potential Cause 1: Incorrect Blanking.

    • Troubleshooting:

      • Ensure you are using the correct blank. The blank should contain everything except the enzyme to account for any non-enzymatic hydrolysis of the substrate.

      • A "no enzyme" control is essential.

  • Potential Cause 2: Presence of Inhibitors or Activators in the Enzyme Preparation.

    • Troubleshooting:

      • Diluting the enzyme preparation may dilute out an inhibitor, leading to a non-linear relationship.

      • Purify the enzyme further to remove any contaminating substances.

  • Potential Cause 3: Substrate Concentration is Limiting at High Enzyme Concentrations.

    • Troubleshooting:

      • At high enzyme concentrations, the substrate may be consumed too rapidly. Ensure the substrate concentration is not limiting by increasing the concentration of this compound.

4. I observe a lag phase at the beginning of my reaction. What does this indicate?

A lag phase is a delay before the reaction reaches its maximum velocity.

  • Potential Cause 1: Slow conformational change of the enzyme.

    • Troubleshooting:

      • Pre-incubate the enzyme with the substrate before initiating the reaction to allow for any necessary conformational changes.

  • Potential Cause 2: Presence of a reversible inhibitor.

    • Troubleshooting:

      • The inhibitor may be slowly dissociating from the enzyme.

  • Potential Cause 3: Slow activation of the enzyme.

    • Troubleshooting:

      • Some enzymes require an activation step that may be time-dependent.

Data Presentation

Table 1: Example of a Non-Linear Standard Curve Data

Standard Concentration (µM)Absorbance (405 nm)
00.005
100.150
200.295
400.580
801.100
1601.850
3202.500

In this example, the absorbance values above 1.5 are likely outside the linear range of the spectrophotometer, leading to a non-linear curve at higher concentrations.

Table 2: Troubleshooting Enzyme Concentration vs. Reaction Rate

Enzyme Concentration (nM)Initial Rate (µM/min) - Condition AInitial Rate (µM/min) - Condition B
10.50.5
21.00.9
42.01.5
84.02.1
167.82.5

Condition A shows a linear relationship. Condition B demonstrates a non-linear relationship, potentially due to substrate limitation at higher enzyme concentrations or the presence of an inhibitor in the enzyme stock.

Experimental Protocols

Protocol 1: Generating a Standard Curve for p-Nitrophenol

  • Prepare a stock solution of p-nitrophenol (e.g., 10 mM) in the assay buffer.

  • Perform serial dilutions to obtain a range of concentrations (e.g., 0, 10, 20, 40, 80, 160 µM).

  • Transfer a fixed volume of each dilution to a microplate well.

  • Add assay buffer to each well to bring the total volume to the final assay volume.

  • Read the absorbance at the appropriate wavelength (e.g., 405 nm).

  • Plot absorbance vs. concentration and perform a linear regression to obtain the equation of the line (y = mx + c).

Protocol 2: Standard Enzymatic Assay with this compound

  • Prepare the assay buffer at the optimal pH for the enzyme.

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Set up the reaction mixture in a microplate well or cuvette:

    • Assay Buffer

    • This compound (at the desired final concentration)

    • Enzyme (at the desired final concentration)

  • Initiate the reaction by adding the enzyme last.

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for the release of p-nitrophenol) in kinetic mode for a set period (e.g., 10 minutes).

  • Calculate the initial reaction rate from the linear portion of the progress curve using the slope and the extinction coefficient of the product determined from the standard curve.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer mix Mix Buffer and Substrate prep_buffer->mix prep_substrate Prepare 4-Glycylphenyl benzoate HCl Stock prep_substrate->mix prep_enzyme Prepare Enzyme Dilutions initiate Initiate with Enzyme prep_enzyme->initiate mix->initiate measure Kinetic Measurement (Absorbance vs. Time) initiate->measure plot Plot Progress Curve measure->plot calculate Calculate Initial Rate plot->calculate analyze Compare Rates calculate->analyze

Caption: A typical experimental workflow for an enzymatic assay using this compound.

linearity_troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Non-Linear Reaction Rate cause1 Substrate Depletion start->cause1 cause2 Product Inhibition start->cause2 cause3 Enzyme Instability start->cause3 cause4 Incorrect Blanking start->cause4 sol1a Decrease [Enzyme] or Increase [Substrate] cause1->sol1a sol1b Reduce Reaction Time cause1->sol1b sol2 Dilute Reaction Components cause2->sol2 sol3 Perform Enzyme Stability Assay cause3->sol3 sol4 Use 'No Enzyme' Control cause4->sol4 signaling_pathway_analogy cluster_reaction Enzymatic Reaction cluster_inhibition Potential Inhibition enzyme Enzyme es_complex Enzyme-Substrate Complex enzyme->es_complex Binds substrate 4-Glycylphenyl benzoate HCl substrate->es_complex Binds es_complex->enzyme Releases product Product (p-nitrophenol) es_complex->product Catalyzes inhibitor Inhibitor inhibitor->enzyme Binds to Active Site inhibitor->es_complex Binds to Allosteric Site

Effect of temperature on the stability of 4-Glycylphenyl benzoate hcl solution.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-Glycylphenyl benzoate HCl solutions, with a specific focus on the effects of temperature. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an aqueous solution?

The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This involves the cleavage of the ester bond, yielding 4-hydroxybenzoic acid and glycine phenyl ester, or the amide bond, yielding benzoic acid and glycyl-p-aminophenol. The rate of hydrolysis is significantly influenced by pH and temperature.

Q2: How does temperature affect the stability of the this compound solution?

Temperature has a significant impact on the stability of this compound solutions. Increased temperatures accelerate the rate of hydrolysis, leading to a faster degradation of the compound.[1] This relationship generally follows first-order kinetics. For instance, studies on similar phenolic esters have shown a strong temperature dependence on the hydrolysis rate.[1]

Q3: What are the expected degradation products of this compound?

The expected primary degradation products from the hydrolysis of the ester linkage are Glycine and 4-hydroxybenzoic acid. Further degradation of the initial hydrolysis products may also occur.

Q4: My this compound solution has changed color. What does this indicate?

A change in color, such as yellowing, could indicate the formation of degradation products. This can be a result of exposure to elevated temperatures, light, or non-optimal pH conditions. It is recommended to prepare fresh solutions and store them under appropriate conditions (e.g., refrigerated and protected from light) to minimize degradation.

Q5: I am observing precipitation in my this compound solution. What could be the cause?

Precipitation could be due to several factors:

  • Solubility Issues: The concentration of the compound may have exceeded its solubility limit in the chosen solvent system.

  • Degradation: One or more of the degradation products may have lower solubility than the parent compound, leading to precipitation as degradation progresses.

  • pH Shift: A change in the pH of the solution could affect the solubility of the compound or its degradation products.

It is advisable to verify the solubility of this compound and its potential degradants in the specific buffer and at the intended storage temperature.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid loss of potency in the solution High storage or experimental temperature.Store the solution at a lower temperature (e.g., 2-8 °C) and protect it from light. Prepare fresh solutions more frequently.
Inconsistent analytical results Inadequate control of temperature during sample preparation and analysis.Use a temperature-controlled autosampler for HPLC analysis. Ensure consistent timing between sample preparation and injection.
Appearance of unexpected peaks in chromatogram Formation of secondary degradation products.Conduct a forced degradation study to identify potential degradation products and ensure your analytical method can resolve them from the parent peak.
Solution pH changes over time Degradation to acidic or basic products.Buffer the solution appropriately for the intended pH range of the experiment. Monitor the pH of the solution during stability studies.

Experimental Protocols

Protocol for a Temperature-Based Forced Degradation Study

This protocol outlines a general procedure for investigating the effect of temperature on the stability of a this compound solution.

  • Solution Preparation: Prepare a stock solution of this compound in a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a known concentration (e.g., 1 mg/mL).

  • Sample Aliquoting: Aliquot the stock solution into multiple, sealed, light-protected vials to prevent evaporation and photodegradation.

  • Temperature Stressing:

    • Place the vials in temperature-controlled chambers at a minimum of three different elevated temperatures (e.g., 40°C, 60°C, and 80°C).[2]

    • Include a control set of vials stored at a reference temperature (e.g., 4°C).

  • Time Points: Withdraw one vial from each temperature chamber at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Sample Analysis:

    • Immediately cool the withdrawn vials to room temperature.

    • Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound versus time for each temperature.

    • Determine the degradation rate constant (k) from the slope of the line for each temperature.

    • Create an Arrhenius plot by plotting the natural logarithm of the rate constants (ln(k)) against the reciprocal of the absolute temperature (1/T) to determine the activation energy of the degradation reaction.

Data Presentation

Table 1: Hypothetical Degradation of this compound at Different Temperatures

Temperature (°C)Time (hours)Remaining this compound (%)
400100
2495.2
4890.8
7286.5
600100
1288.3
2478.0
4860.9
800100
485.1
872.4
1261.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual degradation rates should be determined experimentally.

Visualizations

Degradation_Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis + H2O Glycine Glycine Hydrolysis->Glycine 4-Hydroxybenzoic acid 4-Hydroxybenzoic acid Hydrolysis->4-Hydroxybenzoic acid Experimental_Workflow cluster_prep Preparation cluster_stress Temperature Stressing cluster_analysis Analysis Prepare Stock Solution Prepare Stock Solution Aliquot Samples Aliquot Samples Prepare Stock Solution->Aliquot Samples Incubate at 40°C Incubate at 40°C Aliquot Samples->Incubate at 40°C Incubate at 60°C Incubate at 60°C Aliquot Samples->Incubate at 60°C Incubate at 80°C Incubate at 80°C Aliquot Samples->Incubate at 80°C Control at 4°C Control at 4°C Aliquot Samples->Control at 4°C Withdraw Samples at Time Points Withdraw Samples at Time Points Incubate at 40°C->Withdraw Samples at Time Points Incubate at 60°C->Withdraw Samples at Time Points Incubate at 80°C->Withdraw Samples at Time Points Control at 4°C->Withdraw Samples at Time Points HPLC Analysis HPLC Analysis Withdraw Samples at Time Points->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis

References

Technical Support Center: 4-Glycylphenyl Benzoate HCl and Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition?

A1: Substrate inhibition is a common enzymatic phenomenon where the reaction rate decreases at high substrate concentrations.[1][2] This occurs in approximately 20% of all known enzymes.[2] Instead of reaching a maximum velocity (Vmax) and plateauing, the reaction rate peaks and then declines as the substrate concentration continues to increase. This is a deviation from the standard Michaelis-Menten kinetics.[3]

Q2: What is the likely mechanism of substrate inhibition with 4-Glycylphenyl benzoate HCl?

A2: While specific studies on this compound are limited, the typical mechanism for substrate inhibition in enzymes that would hydrolyze this ester (e.g., serine proteases like trypsin and chymotrypsin) involves the formation of an unproductive ternary complex. In this model, a second substrate molecule binds to the enzyme-substrate (ES) complex, creating an inactive enzyme-substrate-substrate (ESS or ES2) complex.[1][4] This effectively sequesters the enzyme in a non-productive state, reducing the overall rate of product formation.

Q3: How can I model substrate inhibition kinetically?

A3: The most common model to describe substrate inhibition is the Haldane-Andrews equation (also referred to as the Andrews model).[3][5][6] This model modifies the Michaelis-Menten equation to include a substrate inhibition constant (Ki). The equation is as follows:

v = (Vmax * [S]) / (Km + [S] + ([S]^2 / Ki))

Where:

  • v is the initial reaction velocity

  • Vmax is the maximum reaction velocity

  • [S] is the substrate concentration

  • Km is the Michaelis-Menten constant

  • Ki is the substrate inhibition constant

Q4: What are typical kinetic parameters I might expect?

A4: Kinetic parameters are highly dependent on the specific enzyme, substrate, and reaction conditions (pH, temperature, buffer composition). For serine proteases like trypsin and chymotrypsin acting on similar p-nitrophenyl ester substrates, a general range of kinetic constants can be observed. The following table provides an illustrative range of values. Note: These are not specific to this compound and should be determined experimentally.

ParameterTypical Range for p-Nitrophenyl EstersDescription
Km (µM) 10 - 1000Michaelis-Menten constant, representing the substrate concentration at half Vmax.
kcat (s⁻¹) 0.1 - 100Catalytic constant or turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second.
Ki (mM) 1 - 50Substrate inhibition constant, representing the dissociation constant of the substrate from the ES complex.

Troubleshooting Guide

Problem 1: My initial reaction rate decreases at high concentrations of this compound.

  • Possible Cause: You are likely observing substrate inhibition.

  • Solution:

    • Confirm with a wider substrate concentration range: Perform your enzyme assay with a broad range of this compound concentrations, ensuring you test concentrations well above the suspected optimal concentration. This will help to clearly define the characteristic bell-shaped curve of substrate inhibition.

    • Data Analysis: Do not fit your data to the standard Michaelis-Menten equation. Instead, use the Haldane-Andrews equation for non-linear regression to determine the Vmax, Km, and Ki.[3][5][6]

Problem 2: I am not seeing a clear "bell-shaped" curve, but the reaction rate is plateauing or behaving unexpectedly at high substrate concentrations.

  • Possible Cause 1: The substrate concentrations tested may not be high enough to induce significant inhibition.

  • Solution 1: If solubility allows, test even higher concentrations of this compound.

  • Possible Cause 2: The substrate may be precipitating out of solution at higher concentrations, leading to inaccurate measurements.

  • Solution 2: Visually inspect your reaction wells or cuvettes for any signs of precipitation. Determine the solubility limit of this compound in your assay buffer. You may need to add a small percentage of an organic solvent like DMSO to improve solubility, but be sure to run appropriate solvent controls as it may affect enzyme activity.

  • Possible Cause 3: The observed effect may be due to other factors like product inhibition or changes in pH during the reaction.

  • Solution 3:

    • Product Inhibition: To test for product inhibition, add one of the reaction products (glycylphenylamine or benzoate) to the initial reaction mixture at varying concentrations and observe the effect on the initial rate.

    • pH Changes: Ensure your assay buffer has sufficient buffering capacity to maintain a constant pH throughout the reaction, especially if the reaction produces or consumes protons.

Problem 3: My kinetic data is highly variable and difficult to reproduce.

  • Possible Cause 1: Instability of this compound in the assay buffer.

  • Solution 1: Prepare fresh stock solutions of the substrate for each experiment. Assess the stability of the substrate in your buffer over the time course of your experiment by monitoring its spontaneous hydrolysis (without enzyme).

  • Possible Cause 2: Inaccurate pipetting, especially at low or high substrate concentrations.

  • Solution 2: Use calibrated pipettes and perform serial dilutions carefully. For very high stock concentrations, it may be necessary to perform a two-step dilution.

  • Possible Cause 3: The enzyme may be unstable under the assay conditions.

  • Solution 3: Perform control experiments to assess the stability of the enzyme over the course of the assay in the absence of the substrate.

Experimental Protocols

Protocol: Characterizing Substrate Inhibition of an Enzyme with this compound

Objective: To determine the kinetic parameters (Vmax, Km, and Ki) for an enzyme-catalyzed reaction exhibiting substrate inhibition.

Materials:

  • Purified enzyme of interest (e.g., trypsin, chymotrypsin, or other esterase)

  • This compound

  • Assay Buffer (e.g., Tris-HCl or phosphate buffer at the optimal pH for the enzyme)

  • Spectrophotometer or microplate reader

  • 96-well plates or cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or directly in assay buffer if soluble).

    • Prepare a working solution of the enzyme in assay buffer. The concentration should be such that the reaction proceeds at a measurable rate.

    • Prepare a series of dilutions of the this compound stock solution in assay buffer to cover a wide range of concentrations (e.g., from 0.1 x estimated Km to 100 x estimated Km).

  • Assay Setup:

    • To each well of a 96-well plate (or to a cuvette), add the assay buffer.

    • Add the varying concentrations of this compound to the wells.

    • Include control wells with no enzyme to measure the rate of non-enzymatic hydrolysis of the substrate.

    • Pre-incubate the plate at the desired assay temperature for 5-10 minutes.

  • Initiation of Reaction and Data Collection:

    • Initiate the reaction by adding the enzyme solution to each well.

    • Immediately start monitoring the change in absorbance at the appropriate wavelength for the product formation over a set period. The rate of hydrolysis of the benzoate ester can often be monitored in the UV range (around 240-280 nm). Alternatively, a coupled assay that produces a colored or fluorescent product can be used.

    • Record the absorbance at regular time intervals.

  • Data Analysis:

    • For each substrate concentration, calculate the initial reaction velocity (v) from the linear portion of the absorbance vs. time plot. Correct for the rate of non-enzymatic hydrolysis.

    • Plot the initial velocity (v) against the substrate concentration ([S]).

    • Fit the data to the Haldane-Andrews equation using non-linear regression software (e.g., GraphPad Prism, R, or Python libraries) to determine the values of Vmax, Km, and Ki.

Visualizations

Substrate_Inhibition_Mechanism E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S (k1) S Substrate (S) ES->E (k-1) P Product (P) ES->P + E (kcat) ES2 Inactive Ternary Complex (ES2) ES->ES2 + S (k2) ES2->ES (k-2)

Caption: Mechanism of classical substrate inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Substrate Dilutions C Mix Substrate and Buffer A->C B Prepare Enzyme Solution E Initiate with Enzyme B->E D Pre-incubate C->D D->E F Monitor Reaction E->F G Calculate Initial Velocities F->G H Plot v vs. [S] G->H I Fit to Haldane-Andrews Equation H->I J Determine Vmax, Km, Ki I->J

Caption: Experimental workflow for characterizing substrate inhibition.

References

Technical Support Center: Troubleshooting Enzyme Inactivity Towards 4-Glycylphenyl benzoate HCl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing enzyme inactivity with the substrate 4-Glycylphenyl benzoate HCl.

Frequently Asked Questions (FAQs)

Q1: What type of enzyme is expected to be active towards this compound?

A1: this compound is a synthetic substrate that mimics a peptide bond. It is primarily designed for serine proteases, particularly chymotrypsin and chymotrypsin-like enzymes. Chymotrypsin selectively catalyzes the hydrolysis of peptide bonds on the C-terminal side of aromatic amino acids like tyrosine, phenylalanine, and tryptophan, as well as large hydrophobic residues such as leucine.[1] The phenyl group in 4-Glycylphenyl benzoate serves as a recognition site for the S1 specificity pocket of chymotrypsin.[2][3]

Q2: What are the expected products of the enzymatic hydrolysis of this compound?

A2: The enzymatic hydrolysis of this compound by a suitable protease like chymotrypsin is expected to yield 4-glycylphenol and benzoic acid. The reaction involves the cleavage of the ester bond.

Q3: What is the optimal pH for chymotrypsin activity?

A3: The optimal pH for chymotrypsin activity is generally in the range of 7.5 to 9.0.[4][5] Activity can be significantly reduced at pH values below 6.[5]

Q4: What is the optimal temperature for chymotrypsin activity?

A4: The optimal temperature for chymotrypsin activity is typically between 40°C and 50°C.[4][6][7] Self-digestion (autolysis) may increase at temperatures above 37°C, which can lead to a loss of enzyme activity over time.

Troubleshooting Guide

Problem: My enzyme shows no or very low activity towards this compound.

This guide will walk you through a systematic troubleshooting process to identify the potential cause of enzyme inactivity.

Step 1: Verify Enzyme and Substrate Integrity

Possible Cause Recommendation
Enzyme Denaturation - Ensure the enzyme has been stored correctly (typically at -20°C or -80°C).- Avoid repeated freeze-thaw cycles.[8] Aliquot the enzyme upon first use.- Prepare fresh enzyme dilutions for each experiment.
Substrate Degradation - Store this compound in a cool, dry, and dark place.- Prepare fresh substrate solutions for each experiment. The ester linkage can be susceptible to spontaneous hydrolysis, especially at high pH.
Incorrect Enzyme Type - Confirm that your enzyme is a serine protease with chymotrypsin-like specificity.[2][3][9] Enzymes with different substrate specificities (e.g., trypsin, which prefers positively charged residues) will not be active.[3][9]

Step 2: Review Assay Conditions

Parameter Optimal Range Troubleshooting Suggestions
pH 7.5 - 9.0[4][5]- Prepare fresh buffer and verify its pH with a calibrated pH meter.- Common buffers include Tris-HCl or phosphate buffer.
Temperature 40°C - 50°C[4][6][7]- Use a calibrated water bath or incubator to maintain the correct temperature.- Be mindful of potential autolysis at higher temperatures.
Buffer Composition Varies- Ensure the buffer does not contain known inhibitors (see Step 3).- Consider adding CaCl₂ (typically 1-10 mM) as it can stabilize and activate chymotrypsin.
Substrate Concentration Varies- The substrate concentration might be too low, well below the enzyme's Michaelis constant (Km). Try increasing the substrate concentration.[9]

Step 3: Investigate Potential Inhibitors

Inhibitor Type Examples Mitigation Strategy
Specific Serine Protease Inhibitors Phenylmethylsulfonyl fluoride (PMSF), diisopropyl fluorophosphate (DFP), aprotinin- These inhibitors are often added during protein purification to prevent proteolysis. Ensure they are not present in the final enzyme preparation or assay buffer.
Chelating Agents EDTA, EGTA- While chymotrypsin is not a metalloenzyme, high concentrations of chelators might interfere with stabilizing ions like Ca²⁺. Avoid their use unless necessary.
Detergents SDS, Triton X-100, Tween-20- High concentrations of certain detergents can denature enzymes. While some non-ionic detergents at low concentrations (e.g., 0.01% Triton X-100) can prevent enzyme adsorption to surfaces, higher amounts can be inhibitory.[8][9]
Other Contaminants Heavy metals, organic solvents from substrate stock- Use high-purity water and reagents.- Ensure the final concentration of organic solvents (like DMSO or ethanol used to dissolve the substrate) is low and does not affect enzyme activity.

Experimental Protocols

Protocol 1: Standard Assay for Chymotrypsin Activity using this compound

This protocol describes a colorimetric assay to measure the hydrolysis of this compound. The release of 4-glycylphenol can be monitored spectrophotometrically.

Materials:

  • α-Chymotrypsin from bovine pancreas

  • This compound

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Calcium chloride (CaCl₂)

  • Spectrophotometer and cuvettes or a microplate reader

Procedure:

  • Prepare a 50 mM Tris-HCl buffer containing 10 mM CaCl₂, pH 8.0.

  • Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL) in 1 mM HCl with 2 mM CaCl₂. Store on ice.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 10 mM.

  • Set up the reaction mixture:

    • In a cuvette or microplate well, add the Tris-HCl buffer.

    • Add the this compound stock solution to the desired final concentration (e.g., 1 mM). Mix gently.

    • Pre-incubate the mixture at the desired temperature (e.g., 40°C) for 5 minutes.

  • Initiate the reaction by adding a small volume of the chymotrypsin solution to the reaction mixture. The final enzyme concentration will need to be optimized.

  • Monitor the reaction by measuring the increase in absorbance at a wavelength determined by the spectral properties of the product, 4-glycylphenol, under the assay conditions.

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

Visualizations

Troubleshooting Workflow for Enzyme Inactivity

G start Enzyme Inactive check_enzyme Step 1: Check Enzyme & Substrate Integrity start->check_enzyme check_conditions Step 2: Review Assay Conditions check_enzyme->check_conditions Integrity Confirmed sub_enzyme Denatured Enzyme? Degraded Substrate? Incorrect Enzyme Type? check_enzyme->sub_enzyme check_inhibitors Step 3: Investigate Inhibitors check_conditions->check_inhibitors Conditions Optimal sub_conditions Incorrect pH? Incorrect Temperature? Buffer Issues? check_conditions->sub_conditions success Enzyme Activity Restored check_inhibitors->success No Inhibitors Found sub_inhibitors Specific Inhibitors? Chelators/Detergents? Contaminants? check_inhibitors->sub_inhibitors

Caption: A flowchart for troubleshooting enzyme inactivity.

Enzymatic Hydrolysis of 4-Glycylphenyl benzoate

G sub 4-Glycylphenyl benzoate enz Chymotrypsin sub->enz prod1 4-Glycylphenol enz->prod1 prod2 Benzoic Acid enz->prod2 water H₂O water->enz

Caption: Reaction scheme for the hydrolysis of 4-Glycylphenyl benzoate.

References

Technical Support Center: Quenching Enzymatic Reactions with 4-Glycylphenyl Benzoate HCl

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for quenching enzymatic reactions with 4-Glycylphenyl benzoate HCl?

A1: While specific literature on this application is scarce, this compound likely acts as a rapid, irreversible inhibitor or denaturant of the enzyme. The quenching mechanism could involve two main possibilities:

  • Active Site-Directed Irreversible Inhibition: The glycylphenyl moiety may target the active site of certain proteases or other enzymes, leading to a covalent modification and permanent inactivation. The benzoate portion could contribute to the binding affinity.

  • Non-specific Protein Denaturation: At a sufficiently high concentration, the compound could act as a general protein denaturant, altering the enzyme's three-dimensional structure and rendering it inactive. This is a common mechanism for many quenching agents.

Q2: At what stage of my enzymatic reaction should I add this compound?

A2: this compound should be added at the specific time point where you want to stop the enzymatic reaction. This is crucial for kinetic studies where you are measuring product formation over time. The addition should be rapid and ensure immediate and uniform mixing with the reaction components.

Q3: What is the recommended final concentration of this compound for effective quenching?

A3: The optimal concentration will be enzyme and assay-dependent and must be determined empirically. It is recommended to perform a concentration-response curve to identify the lowest concentration of this compound that achieves complete and instantaneous quenching of the enzymatic reaction.

Q4: Is this compound compatible with downstream analytical methods?

A4: This is a critical consideration. The compatibility of this compound with your downstream analysis (e.g., HPLC, mass spectrometry, fluorescence/absorbance readings) must be validated. Potential interferences include:

  • Signal Overlap: The compound itself might absorb light or fluoresce at the same wavelength as your product or substrate.

  • Matrix Effects: It could suppress or enhance the signal of your analyte in mass spectrometry.

  • Reaction with Detection Reagents: It might react with the reagents used in your detection method.

Always run a control sample containing only the buffer, substrate, and this compound (at the quenching concentration) to assess for any interference.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Incomplete Quenching (Enzyme activity continues after adding the quencher) Insufficient concentration of this compound.Perform a titration experiment to determine the optimal quenching concentration. Increase the concentration in a stepwise manner.
Poor mixing of the quenching agent with the reaction.Ensure rapid and thorough mixing upon addition of the quencher. Vortex or pipette mix immediately.
Degradation of the this compound solution.Prepare fresh solutions of the quenching agent before each experiment. Store the stock solution under appropriate conditions (e.g., protected from light, at the recommended temperature).
Interference with Downstream Analysis The quencher has similar spectral properties to the analyte.Run a quencher-only control to determine its contribution to the signal and subtract this background. If interference is severe, consider an alternative quenching method or a different analytical technique.
The quencher affects the performance of the analytical instrument (e.g., column clogging in HPLC).Filter the quenched reaction mixture before analysis. Investigate the solubility of the quencher in your mobile phase or analytical buffer.
Precipitate Formation Upon Quenching Low solubility of this compound in the reaction buffer.Dissolve the quenching agent in a small amount of an appropriate organic solvent (e.g., DMSO, ethanol) before adding it to the reaction. Ensure the final concentration of the organic solvent does not affect the assay.
The quencher causes the enzyme or other reaction components to precipitate.This may be an unavoidable consequence of denaturation. Centrifuge the quenched reaction and analyze the supernatant.
Inconsistent or Irreproducible Results Inconsistent timing of the quenching step.Use a precise timer and a consistent method for adding and mixing the quenching agent. For very fast reactions, consider automated injection systems.
Variability in the preparation of the this compound solution.Prepare a large batch of the stock solution to be used across multiple experiments to minimize variability.

Experimental Protocols

Protocol 1: Determining the Optimal Quenching Concentration of this compound

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol).

  • Set up a series of enzymatic reactions under your standard assay conditions.

  • Initiate the reactions by adding the enzyme.

  • At a fixed time point (e.g., the midpoint of your linear reaction range), add different final concentrations of this compound to each reaction tube. Include a "no quencher" control and a "zero time" control (quencher added before the enzyme).

  • Incubate the quenched reactions for a short period (e.g., 5-10 minutes) to ensure the quenching is complete.

  • Analyze the amount of product formed in each reaction using your established downstream method.

  • Plot the product concentration against the this compound concentration. The optimal quenching concentration is the lowest concentration that results in a product level equal to the "zero time" control, indicating complete cessation of the reaction.

Protocol 2: Validating Compatibility with Downstream Analysis

  • Prepare a series of "mock" reactions containing your assay buffer, substrate, and product at a known concentration.

  • Add your determined optimal quenching concentration of this compound to half of the mock reactions.

  • Analyze all mock reactions using your downstream analytical method.

  • Compare the results from the samples with and without the quencher. Any significant difference in the measured product concentration indicates interference from the quenching agent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) initiate_reaction Initiate Reaction (Add Enzyme) prep_reagents->initiate_reaction prep_quencher Prepare 4-Glycylphenyl benzoate HCl Stock quench Quench Reaction (Add Quencher) prep_quencher->quench incubate Incubate (Controlled Time & Temp) initiate_reaction->incubate incubate->quench downstream_analysis Downstream Analysis (e.g., HPLC, MS) quench->downstream_analysis data_interpretation Data Interpretation downstream_analysis->data_interpretation troubleshooting_logic start Problem: Incomplete Quenching check_conc Is Quencher Concentration Sufficient? start->check_conc check_mixing Is Mixing Adequate? check_conc->check_mixing Yes increase_conc Action: Increase Concentration check_conc->increase_conc No check_stability Is Quencher Solution Fresh? check_mixing->check_stability Yes improve_mixing Action: Improve Mixing Technique check_mixing->improve_mixing No prepare_fresh Action: Prepare Fresh Solution check_stability->prepare_fresh No resolved Problem Resolved check_stability->resolved Yes increase_conc->resolved improve_mixing->resolved prepare_fresh->resolved

Sources of variability in 4-Glycylphenyl benzoate hcl kinetic assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Glycylphenyl benzoate HCl in kinetic assays, primarily as a substrate for the serine protease, chymotrypsin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in kinetic assays?

4-Glycylphenyl benzoate hydrochloride is a synthetic substrate used in kinetic assays to measure the activity of certain enzymes. It is particularly useful as a chromogenic substrate for serine proteases like chymotrypsin. Upon enzymatic hydrolysis, it releases 4-aminophenol, a product that can be detected spectrophotometrically.

Q2: What is the principle of the kinetic assay using this compound?

The kinetic assay is based on the enzymatic hydrolysis of 4-Glycylphenyl benzoate by an enzyme, such as chymotrypsin. The reaction yields benzoic acid and 4-aminophenol. The rate of the reaction is monitored by measuring the increase in absorbance of 4-aminophenol over time at its maximum absorbance wavelength.

Q3: At what wavelength should I monitor the reaction?

The hydrolysis product, 4-aminophenol, has a reported absorbance maximum at approximately 272 nm.[1][2] It is recommended to perform a full wavelength scan of the final reaction mixture to confirm the optimal wavelength under your specific experimental conditions.

Q4: What are the expected kinetic parameters (Km and Vmax) for the hydrolysis of this compound by chymotrypsin?

Q5: How should I prepare and store the this compound substrate solution?

To ensure reproducibility, it is critical to handle the substrate solution correctly:

  • Preparation: Dissolve the this compound powder in a suitable buffer, such as a Tris-HCl or phosphate buffer, at the desired pH for the assay. Gentle warming may be necessary to fully dissolve the compound.

  • Stability: Aqueous solutions of this compound may be susceptible to spontaneous hydrolysis over time. It is recommended to prepare fresh solutions daily for optimal results. If storage is necessary, aliquot the solution and store it at -20°C for a short period. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: High Background Absorbance or Noisy Signal
Potential Cause Troubleshooting Step
Spontaneous Substrate Hydrolysis Prepare fresh this compound solution for each experiment. Run a control reaction without the enzyme to measure the rate of non-enzymatic hydrolysis and subtract this from the enzymatic reaction rate.
Contaminated Reagents Use high-purity water and reagents. Filter buffers if necessary.
Endogenous Enzyme Activity in Sample If you are measuring chymotrypsin activity in a complex biological sample, there may be other enzymes that can hydrolyze the substrate. Run a control with a known chymotrypsin inhibitor to assess the contribution of chymotrypsin to the overall activity.
Light Scattering If your sample is turbid, this can interfere with absorbance readings. Centrifuge or filter the sample before the assay.
Issue 2: Low or No Enzyme Activity
Potential Cause Troubleshooting Step
Incorrect Assay Conditions Optimize the pH and temperature of the assay. Chymotrypsin generally has an optimal pH between 7.5 and 8.5.
Enzyme Inactivation Ensure the enzyme has been stored correctly (typically at -20°C or -80°C in a suitable buffer). Avoid repeated freeze-thaw cycles. Confirm the enzyme's activity with a standard, well-characterized substrate.
Presence of Inhibitors Your sample may contain inhibitors of chymotrypsin. Perform a spike-and-recovery experiment by adding a known amount of active chymotrypsin to your sample to see if the activity is recovered.
Incorrect Substrate Concentration Ensure the substrate concentration is appropriate for the enzyme concentration. If the substrate concentration is too low, the reaction rate will be suboptimal.
Issue 3: Inconsistent or Irreproducible Results
Potential Cause Troubleshooting Step
Pipetting Errors Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.
Temperature Fluctuations Ensure all reagents and the reaction plate are equilibrated to the assay temperature. Use a temperature-controlled plate reader.
Reagent Instability Prepare fresh enzyme and substrate solutions for each experiment.
"Edge Effects" in Microplates Evaporation from the outer wells of a microplate can concentrate reactants and alter reaction rates. Avoid using the outer wells or fill them with buffer to create a humidity barrier.

Experimental Protocols

Detailed Methodology: Kinetic Assay of Chymotrypsin with this compound

This protocol provides a general framework. Optimal concentrations of enzyme and substrate, as well as incubation times, should be determined empirically.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Chymotrypsin Stock Solution: Prepare a 1 mg/mL stock solution of chymotrypsin in 1 mM HCl. Store in aliquots at -20°C. Immediately before use, dilute the stock solution to the desired working concentration in the assay buffer.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in the assay buffer.

2. Assay Procedure:

  • Set up a 96-well UV-transparent microplate.

  • Add the following to each well:

    • Assay Buffer

    • Substrate solution (to achieve the desired final concentration)

  • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Initiate the reaction by adding the diluted chymotrypsin solution to each well.

  • Immediately place the plate in a microplate reader and monitor the increase in absorbance at 272 nm every 30 seconds for 10-15 minutes.

3. Data Analysis:

  • For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve.

  • Convert the change in absorbance per minute to the concentration of product formed per minute using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of 4-aminophenol at 272 nm under the assay conditions. The molar extinction coefficient should be determined experimentally.

  • Plot the initial velocities (V₀) against the substrate concentrations.

  • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. This can be done using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot.

Quantitative Data Summary

Table 1: Physicochemical Properties of 4-Aminophenol

PropertyValueReference
Molar Mass109.13 g/mol [3]
Absorbance Maxima (λmax)194 nm, 218 nm, 272 nm[1][2]
pKa (amine group)5.48[3]
pKa (hydroxyl group)10.46[3]

Table 2: Recommended Assay Conditions for Chymotrypsin

ParameterRecommended RangeNotes
pH7.5 - 8.5Chymotrypsin activity is pH-dependent.
Temperature25 - 37 °CEnzyme activity increases with temperature up to an optimum, after which it denatures.
BufferTris-HCl, PhosphateBuffer choice can influence enzyme activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer add_reagents Add Buffer and Substrate to Plate prep_buffer->add_reagents prep_enzyme Prepare Chymotrypsin Stock initiate_reaction Initiate with Enzyme prep_enzyme->initiate_reaction prep_substrate Prepare Substrate Stock prep_substrate->add_reagents pre_incubate Pre-incubate at Assay Temperature add_reagents->pre_incubate pre_incubate->initiate_reaction read_absorbance Monitor Absorbance at 272 nm initiate_reaction->read_absorbance calc_velocity Calculate Initial Velocities (V₀) read_absorbance->calc_velocity plot_data Plot V₀ vs. [Substrate] calc_velocity->plot_data fit_model Determine Km and Vmax plot_data->fit_model

Caption: Experimental workflow for a chymotrypsin kinetic assay.

troubleshooting_flow start Assay Issue Encountered issue_high_bg High Background? start->issue_high_bg issue_low_activity Low/No Activity? start->issue_low_activity issue_irreproducible Inconsistent Results? start->issue_irreproducible check_substrate Prepare Fresh Substrate Solution issue_high_bg->check_substrate Yes optimize_conditions Optimize pH and Temperature issue_low_activity->optimize_conditions Yes calibrate_pipettes Calibrate Pipettes issue_irreproducible->calibrate_pipettes Yes run_no_enzyme_control Run No-Enzyme Control check_substrate->run_no_enzyme_control check_reagents Check Reagent Purity run_no_enzyme_control->check_reagents check_enzyme_storage Verify Enzyme Storage and Handling optimize_conditions->check_enzyme_storage test_for_inhibitors Perform Spike-and-Recovery check_enzyme_storage->test_for_inhibitors control_temperature Ensure Temperature Stability calibrate_pipettes->control_temperature prepare_fresh_reagents Use Fresh Reagents control_temperature->prepare_fresh_reagents

Caption: A logical troubleshooting guide for kinetic assay issues.

signaling_pathway sub 4-Glycylphenyl benzoate (Substrate) es_complex Enzyme-Substrate Complex sub->es_complex enz Chymotrypsin (Enzyme) enz->es_complex es_complex->enz releases prod1 4-Aminophenol (Product 1) es_complex->prod1 prod2 Glycyl-Benzoic Acid (Product 2) es_complex->prod2 detection Spectrophotometric Detection (Increase in Absorbance at 272 nm) prod1->detection

Caption: The enzymatic reaction and detection pathway.

References

Removing contaminants from commercial 4-Glycylphenyl benzoate hcl.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Glycylphenyl benzoate HCl. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contaminants in commercial this compound?

A1: Commercial this compound can contain several types of impurities. These can be broadly categorized as:

  • Starting Material Residues: Unreacted 4-hydroxybenzoic acid, glycine derivatives (e.g., N-protected glycine), and reagents used in the coupling process.

  • Synthesis Byproducts: These can include di- or tri-glycyl adducts, incompletely deprotected intermediates, and side-products from the esterification reaction.[1][2]

  • Degradation Products: The most common degradation product is benzoic acid, resulting from the hydrolysis of the ester bond.[3][4][5] Hydrolysis of the amide bond can also lead to the formation of 4-aminophenyl benzoate and glycine.

Q2: What is the recommended first step for purifying a new batch of commercial this compound?

A2: The recommended first step is to perform a small-scale analytical test to assess the purity of the batch. Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are ideal for identifying and quantifying the main impurities.[2][6][7] This initial analysis will inform the best purification strategy.

Q3: Can I use recrystallization to purify this compound?

A3: Yes, recrystallization can be an effective method for purifying this compound, particularly for removing less polar impurities.[8][9] The choice of solvent is critical. A single-solvent recrystallization using a solvent in which the compound is soluble when hot but insoluble when cold is ideal.[8] Alternatively, a two-solvent system can be employed.[8]

Q4: When is chromatographic purification necessary?

A4: Chromatographic purification, such as flash chromatography or preparative HPLC, is recommended when recrystallization fails to remove impurities with similar solubility profiles to the desired product.[10] This is often the case for closely related structural analogs or when very high purity (>99%) is required.[6]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve, even when heating. The solvent is not appropriate for the compound.Select a more polar solvent. A mixture of solvents, such as ethanol/water, may also be effective.[11]
No crystals form upon cooling. The solution is not supersaturated. Too much solvent may have been added.Evaporate some of the solvent to increase the concentration of the compound. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[9]
Oily precipitate forms instead of crystals. The compound may be "oiling out" due to a high concentration of impurities or too rapid cooling.Re-heat the solution to dissolve the oil. Allow the solution to cool more slowly. Adding a slightly larger volume of solvent may also help.
Low recovery of purified product. The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals.Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[9]
Chromatography Issues
Problem Possible Cause Solution
Poor separation of the desired compound from an impurity. The mobile phase composition is not optimal.Adjust the polarity of the eluent. A shallower gradient in HPLC can improve resolution.[10]
The compound is not eluting from the column. The eluent is not polar enough. The compound may be strongly interacting with the stationary phase.Increase the polarity of the mobile phase. For basic compounds like this compound, adding a small amount of a modifier like triethylamine to the eluent can improve peak shape and elution.
Peak tailing is observed in the chromatogram. Secondary interactions between the analyte and the stationary phase.Add a competitive agent to the mobile phase, such as a small percentage of trifluoroacetic acid (TFA) or triethylamine (TEA), depending on the nature of the interaction.
High backpressure in the HPLC system. Clogged column frit or tubing. Sample precipitation on the column.Filter all samples and mobile phases before use.[10] If precipitation is suspected, try dissolving the sample in a solvent that is compatible with the mobile phase.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., isopropanol, ethanol, methanol, water, and mixtures thereof) at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not at room temperature.[8]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Chromatography Purification
  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system. A good solvent system will give the desired compound an Rf value of approximately 0.3-0.4. A common mobile phase for compounds of this polarity is a mixture of dichloromethane and methanol.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent, and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Begin elution with the less polar mobile phase, gradually increasing the polarity by adding more of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow A Crude 4-Glycylphenyl benzoate HCl B Dissolve in minimal hot solvent A->B C Cool to induce crystallization B->C D Filter to collect crystals C->D E Wash with cold solvent D->E F Dry purified product E->F

Caption: Workflow for the purification of this compound by recrystallization.

chromatography_workflow cluster_chromatography Flash Chromatography Workflow G Crude 4-Glycylphenyl benzoate HCl H Dissolve and load onto silica column G->H I Elute with solvent gradient H->I J Collect and analyze fractions (TLC) I->J K Combine pure fractions J->K L Evaporate solvent K->L M Purified Product L->M

Caption: General workflow for the purification of this compound using flash chromatography.

References

Impact of solvent choice on 4-Glycylphenyl benzoate hcl assay performance.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of solvent choice on 4-Glycylphenyl benzoate HCl assay performance.

Troubleshooting Guide

Question: Why am I observing low or no enzyme activity in my assay?

Answer:

Several factors related to your choice of solvent could lead to low or no enzyme activity. Consider the following troubleshooting steps:

  • Enzyme Denaturation: The organic solvent used to dissolve this compound may be denaturing the enzyme.

    • Solution: Decrease the percentage of organic solvent in the final reaction mixture. It is crucial to determine the enzyme's tolerance to the specific solvent. A solvent compatibility assay for the enzyme should be performed.

  • Low Substrate Solubility: this compound may not be sufficiently soluble in the assay buffer, leading to a lower effective substrate concentration.

    • Solution: While this compound is a salt and likely has good aqueous solubility, confirmation is needed. If solubility is an issue, consider using a co-solvent. However, the effect of the co-solvent on enzyme activity must be evaluated[1].

  • Incorrect pH of the Final Solution: The addition of the dissolved substrate in an organic solvent might alter the pH of the aqueous buffer, moving it away from the enzyme's optimal pH.

    • Solution: Always measure the pH of the final reaction mixture after all components, including the substrate solution, have been added. Adjust the buffer concentration or the pH of the stock solutions as necessary.

Question: My assay results are not reproducible. What could be the cause?

Answer:

Poor reproducibility in enzyme assays can often be traced back to solvent-related issues:

  • Solvent Evaporation: Volatile organic solvents used to prepare stock solutions of this compound can evaporate over time, leading to an increase in the substrate concentration.

    • Solution: Prepare fresh substrate stock solutions for each experiment. If storing solutions, use tightly sealed vials and store them at an appropriate temperature.

  • Substrate Instability/Hydrolysis: this compound, being an ester, is susceptible to hydrolysis, which can be influenced by the solvent.[2][3]

    • Solution: Prepare substrate solutions immediately before use. Avoid storing them in aqueous solutions, especially at non-neutral pH, for extended periods. The rate of non-enzymatic hydrolysis should be measured by running a control reaction without the enzyme.

  • Inconsistent Mixing: Inadequate mixing of the substrate stock solution (in organic solvent) with the aqueous assay buffer can lead to localized high concentrations or precipitation of the substrate.

    • Solution: Ensure thorough mixing of the reaction components. Adding the substrate stock solution while vortexing the buffer can help.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for an enzyme assay?

A1: The ideal solvent should completely dissolve the substrate without significantly inhibiting or denaturing the enzyme. For hydrochloride salts like this compound, sterile, purified water is often the first choice due to the salt's likely high aqueous solubility. If an organic co-solvent is necessary to achieve the desired stock concentration, dimethyl sulfoxide (DMSO) or ethanol are commonly used. However, the final concentration of the organic solvent in the assay should be kept to a minimum (typically <1-5%) to avoid adverse effects on enzyme activity.

Q2: How does solvent viscosity affect my enzyme assay?

A2: Solvent viscosity can influence the diffusion rates of the substrate and product.[1] In reactions where the rate-limiting step is the binding of the substrate to the enzyme (diffusion-controlled), an increase in solvent viscosity can decrease the reaction rate.[1] This is an important consideration when using viscosity-modifying agents or high concentrations of co-solvents.

Q3: Can the solvent choice influence the kinetic parameters (Km and Vmax) of my enzyme?

A3: Yes, the solvent can significantly impact the apparent Km and Vmax of an enzyme. Organic co-solvents can alter the polarity of the medium, which may affect the binding affinity of the substrate to the enzyme (Km) and the catalytic efficiency (Vmax). It is essential to maintain a consistent solvent composition when comparing the kinetics of different substrates or inhibitors.

Q4: How can I control for the effects of the solvent in my assay?

A4: To control for solvent effects, it is crucial to include appropriate controls in your experimental design. This includes:

  • A "no enzyme" control to measure the rate of non-enzymatic hydrolysis of this compound in the assay buffer.

  • A "vehicle" control containing the same final concentration of the solvent used to dissolve the substrate to assess its impact on enzyme activity.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Notes
Water> 50Expected to be highly soluble due to the hydrochloride salt.
Phosphate Buffered Saline (PBS) pH 7.4> 50High solubility expected, suitable for many biological assays.
Dimethyl Sulfoxide (DMSO)> 100Good for preparing high-concentration stock solutions.
Ethanol~25May be a suitable co-solvent.
Methanol~30Another potential co-solvent.
Acetone< 1Poor solubility expected.
Chloroform< 1Poor solubility expected.

Table 2: Hypothetical Impact of Co-solvents on Enzyme Activity

Co-solvent (5% v/v)Relative Enzyme Activity (%)Potential Issues
None (Aqueous Buffer)100-
DMSO95Minimal impact at low concentrations.
Ethanol85May cause some enzyme inhibition or denaturation.
Methanol80Can be more denaturing to some enzymes than ethanol.
Acetonitrile60Often leads to significant enzyme inactivation.

Experimental Protocols

Protocol 1: Determining the Solubility of this compound

  • Add a pre-weighed amount of this compound (e.g., 10 mg) to a known volume of the test solvent (e.g., 100 µL) in a clear vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect for any undissolved solid particles against a dark background.

  • If the solid has completely dissolved, add another pre-weighed amount of the compound and repeat steps 2-3.

  • Continue this process until a saturated solution is formed (i.e., solid material remains undissolved).

  • The solubility can be calculated based on the total mass of the compound dissolved in the final volume of the solvent.

Protocol 2: Assessing Solvent Compatibility with the Enzyme

  • Prepare a series of reaction mixtures containing the assay buffer, the enzyme at its working concentration, and varying final concentrations of the co-solvent to be tested (e.g., 0%, 1%, 2.5%, 5%, 10% v/v).

  • Pre-incubate these mixtures at the assay temperature for a set period (e.g., 15-30 minutes).

  • Initiate the enzymatic reaction by adding a known concentration of a reference substrate (if this compound solubility is the issue, use a known soluble substrate for the enzyme).

  • Measure the initial reaction rates for each co-solvent concentration.

  • Plot the relative enzyme activity (as a percentage of the activity in the absence of the co-solvent) against the co-solvent concentration to determine the enzyme's tolerance.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_substrate Prepare 4-Glycylphenyl benzoate HCl Stock initiate_reaction Add Substrate Stock to Initiate Reaction prep_substrate->initiate_reaction prep_enzyme Prepare Enzyme Working Solution mix_components Combine Buffer and Enzyme prep_enzyme->mix_components prep_buffer Prepare Assay Buffer prep_buffer->mix_components pre_incubate Pre-incubate at Assay Temperature mix_components->pre_incubate pre_incubate->initiate_reaction measure_activity Measure Reaction Rate initiate_reaction->measure_activity plot_data Plot Rate vs. Substrate Concentration measure_activity->plot_data calc_kinetics Calculate Kinetic Parameters (Km, Vmax) plot_data->calc_kinetics

Caption: General workflow for an enzyme kinetics assay.

troubleshooting_flow start Low or No Enzyme Activity check_solubility Is Substrate Fully Dissolved in Assay? start->check_solubility check_solvent_effect Did Vehicle Control Show Inhibition? check_solubility->check_solvent_effect Yes solubility_issue Insolubility Issue: - Test alternative solvents - Decrease substrate conc. check_solubility->solubility_issue No check_ph Is Final Assay pH Optimal for Enzyme? check_solvent_effect->check_ph No solvent_issue Solvent Inhibition: - Decrease co-solvent % - Test different co-solvents check_solvent_effect->solvent_issue Yes ph_issue pH Issue: - Measure and adjust pH of final reaction mix - Increase buffer strength check_ph->ph_issue No end Re-run Assay check_ph->end Yes solubility_issue->end solvent_issue->end ph_issue->end

Caption: Troubleshooting logic for low enzyme activity.

References

Validation & Comparative

A Comparative Guide to Chymotrypsin Substrates: Evaluating Alternatives to 4-Glycylphenyl benzoate HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of Chymotrypsin Substrates

The efficiency of a chymotrypsin substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km), the catalytic constant (kcat), and the specificity constant (kcat/Km). Km reflects the substrate concentration at which the reaction rate is half of the maximum, with a lower value indicating a higher affinity of the enzyme for the substrate. The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The kcat/Km ratio is a measure of the enzyme's catalytic efficiency.

Below is a summary of the kinetic parameters for several widely used chymotrypsin substrates.

SubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)0.02371.85 x 106
N-Acetyl-L-Tyrosine Ethyl Ester (ATEE)0.71932.76 x 105
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide0.06--
Ac-Phe-Ala-Thr-Phe(p-NO2)-Anb(5,2)-NH2--6.0 x 105
N-Acetyl-L-tryptophan methyl ester--8 x 105
N-(methoxycarbonyl)-L-tryptophan p-nitrophenyl ester--3.5 x 107

Note: The kinetic constants can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition). The data presented here is compiled from various sources for comparative purposes.

Experimental Protocols

The following are detailed methodologies for conducting chymotrypsin activity assays, which can serve as a foundation for evaluating new substrates.

Spectrophotometric Assay using N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)

This is a classic and widely used method for measuring chymotrypsin activity.[1][2]

Principle: The hydrolysis of BTEE by chymotrypsin results in the formation of N-Benzoyl-L-Tyrosine, which leads to an increase in absorbance at 256 nm.

Reagents:

  • Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl2.

  • Substrate Stock Solution: 1.07 mM BTEE in 50% (w/w) methanol.

  • Enzyme Solution: α-Chymotrypsin dissolved in 1 mM HCl to a concentration of 10-30 µg/mL.

Procedure:

  • Pipette 1.5 mL of the Tris-HCl buffer and 1.4 mL of the BTEE substrate solution into a quartz cuvette.

  • Incubate the cuvette in a spectrophotometer at 25°C for 4-5 minutes to reach thermal equilibrium.

  • Record the blank rate, if any, by monitoring the absorbance at 256 nm.

  • Initiate the reaction by adding 0.1 mL of the chymotrypsin solution and mix thoroughly.

  • Record the increase in absorbance at 256 nm for 4-5 minutes.

  • Calculate the rate of change in absorbance (ΔA256/min) from the initial linear portion of the curve.

Calculation of Activity: The enzymatic activity is calculated using the Beer-Lambert law, where the molar extinction coefficient of BTEE at 256 nm is 964 M-1cm-1.

Colorimetric Assay using N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide

This method utilizes a chromogenic substrate that releases a colored product upon cleavage.[3]

Principle: Chymotrypsin cleaves the amide bond between the phenylalanine residue and the p-nitroanilide moiety, releasing p-nitroaniline, which is a yellow-colored compound with a maximum absorbance at 405-410 nm.

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2.

  • Substrate Stock Solution: 100 mM Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide in a suitable organic solvent like DMSO. This is then diluted in the assay buffer to the desired final concentration.

  • Enzyme Solution: α-Chymotrypsin in 1 mM HCl.

Procedure:

  • Add the appropriate volume of buffer and substrate solution to a microplate well or a cuvette.

  • Pre-incubate at the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the enzyme solution.

  • Monitor the increase in absorbance at 410 nm over time in a kinetic mode.

  • Determine the initial reaction velocity from the linear portion of the absorbance versus time plot.

Calculation of Activity: The concentration of p-nitroaniline released can be calculated using its molar extinction coefficient (ε = 8,800 M-1cm-1 at 410 nm).

Visualizing the Process

To better understand the enzymatic reaction and the experimental workflow, the following diagrams are provided.

EnzymaticReaction E Chymotrypsin (E) ES Enzyme-Substrate Complex (ES) E->ES k1 S Substrate (S) S->ES AcylE Acyl-Enzyme Intermediate (E-P1) ES->AcylE k2 P1 Product 1 (P1) AcylE->P1 E_P2 Enzyme-Product 2 Complex (E-P2) AcylE->E_P2 k3 H2O Water (H2O) H2O->E_P2 E_P2->E k4 P2 Product 2 (P2) E_P2->P2

Caption: General mechanism of chymotrypsin-catalyzed hydrolysis.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Buffer, Substrate, and Enzyme Solutions Mix Mix Buffer and Substrate Reagents->Mix Instrument Set up Spectrophotometer (Wavelength, Temperature) Equilibrate Equilibrate Temperature Instrument->Equilibrate Mix->Equilibrate Add_Enzyme Add Enzyme to Initiate Reaction Equilibrate->Add_Enzyme Measure Measure Absorbance Change Over Time Add_Enzyme->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate_Rate Calculate Initial Reaction Rate Plot->Calculate_Rate Determine_Kinetics Determine Kinetic Parameters (Km, kcat) Calculate_Rate->Determine_Kinetics

Caption: Typical workflow for comparing chymotrypsin substrates.

References

Specificity of 4-Glycylphenyl benzoate hcl for different serine proteases.

Author: BenchChem Technical Support Team. Date: November 2025

Comparison of Chromogenic Substrates for Serine Proteases

The selection of a suitable substrate is paramount for the sensitive and specific detection of protease activity. The following table summarizes the kinetic parameters (Km and kcat) of commonly used chromogenic substrates for trypsin, chymotrypsin, elastase, and thrombin. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The specificity constant (kcat/Km) is a measure of the enzyme's catalytic efficiency.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Trypsin Nα-Benzoyl-L-arginine 4-nitroanilide (L-BAPA)---
Nα-Benzyloxycarbonyl-L-lysine p-nitrophenyl ester (Z-Lys-pNP)---
α-Chymotrypsin N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)---
N-Succinyl-L-phenyl-Ala-p-nitroanilide---
Elastase (Human Leukocyte) N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)--120,000
Thrombin (Human α) Tos-Gly-Pro-Arg-pNA (Chromozym-TH)4.18 ± 0.22[1]127 ± 8[1]3.04 x 10⁷
D-Phe-Pip-Arg-pNA (S-2238)1.33 ± 0.07[1]91.4 ± 1.8[1]6.87 x 10⁷

Data for some substrates were not available in the initial search results.

Experimental Protocol: Serine Protease Activity Assay Using a Chromogenic Substrate

This protocol provides a general framework for determining the activity of a serine protease using a p-nitroanilide-based chromogenic substrate. The release of p-nitroaniline (pNA) results in an increase in absorbance at 405-410 nm, which can be monitored spectrophotometrically.

Materials:

  • Purified serine protease (e.g., trypsin, chymotrypsin, elastase, or thrombin)

  • Chromogenic substrate (e.g., Suc-AAPF-pNA for chymotrypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

  • Prepare Reagents:

    • Dissolve the chromogenic substrate in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM). Further dilute the stock solution with assay buffer to the desired final concentrations.

    • Prepare a stock solution of the serine protease in assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup:

    • Add 180 µL of assay buffer to each well of a 96-well microplate.

    • Add 10 µL of the enzyme solution to each well.

    • To initiate the reaction, add 10 µL of the substrate solution to each well. The final volume in each well should be 200 µL.

    • Include appropriate controls:

      • Blank: 190 µL of assay buffer and 10 µL of substrate solution (no enzyme).

      • Substrate control: 190 µL of assay buffer and 10 µL of the highest concentration of substrate (to check for spontaneous hydrolysis).

      • Enzyme control: 190 µL of assay buffer and 10 µL of enzyme solution (no substrate).

  • Kinetic Measurement:

    • Immediately place the microplate in a microplate reader pre-heated to the desired temperature (e.g., 37°C).

    • Measure the absorbance at 405 nm (or 410 nm) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of the sample wells.

    • Plot the absorbance as a function of time. The initial velocity (V₀) of the reaction is the slope of the linear portion of the curve.

    • The concentration of pNA produced can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (8800 M⁻¹cm⁻¹ at 410 nm), c is the concentration, and l is the path length.

    • To determine the kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.

Enzymatic_Reaction cluster_0 Enzyme Active Site cluster_1 Reaction Products Enzyme Serine Protease ES Enzyme-Substrate Complex Enzyme->ES Binding Substrate p-Nitroanilide Substrate Substrate->ES Peptide Cleaved Peptide pNA p-Nitroaniline (Colored Product) ES->Enzyme Catalysis & Release ES->Peptide ES->pNA

Caption: Enzymatic hydrolysis of a p-nitroanilide substrate.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Reagents (Enzyme, Substrate, Buffer) B Set up Reactions in Microplate A->B C Initiate Reaction (Add Substrate) B->C D Incubate at 37°C C->D E Read Absorbance at 405 nm (Kinetic Mode) D->E F Calculate Initial Velocity (V₀) E->F G Determine Kinetic Parameters (Km, Vmax) F->G

Caption: Experimental workflow for serine protease assay.

References

Comparative Analysis of 4-Glycylphenyl benzoate HCl Cross-Reactivity with Serine Proteases and Esterases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of the synthetic substrate, 4-Glycylphenyl benzoate hydrochloride, with a panel of common enzymes. Due to the absence of direct experimental data for this specific compound, this guide leverages published data on structurally analogous substrates to provide a predictive overview of its enzymatic hydrolysis. The primary enzymes of interest, based on the substrate's chemical structure incorporating a glycyl moiety and a phenyl benzoate ester, are serine proteases such as chymotrypsin and carboxypeptidase A, and broad-spectrum esterases like porcine liver esterase.

Predicted Enzymatic Hydrolysis

4-Glycylphenyl benzoate HCl possesses two potential cleavage sites for hydrolytic enzymes: the amide bond of the glycyl group and the ester bond of the phenyl benzoate. This dual functionality suggests susceptibility to both proteases and esterases.

  • Serine Proteases:

    • Chymotrypsin: This endopeptidase preferentially cleaves peptide bonds C-terminal to large hydrophobic residues like phenylalanine, tryptophan, and tyrosine.[1] It is also known to exhibit esterase activity. Given the presence of the phenyl group adjacent to the ester linkage, chymotrypsin is a prime candidate for hydrolyzing the ester bond of 4-Glycylphenyl benzoate.

    • Carboxypeptidase A: This exopeptidase cleaves the C-terminal amino acid from a peptide chain, showing a preference for aromatic and branched aliphatic residues.[2][3] It is also known to hydrolyze the corresponding ester analogs.[4] Therefore, Carboxypeptidase A could potentially hydrolyze the ester bond of the substrate.

  • Esterases:

    • Porcine Liver Esterase (PLE): PLE is a well-characterized carboxylesterase with broad substrate specificity, capable of hydrolyzing a wide range of esters.[5][6] It is frequently used in organic synthesis for its ability to perform enantioselective hydrolysis of esters.[7] PLE is expected to readily hydrolyze the phenyl benzoate ester of the target compound.

Comparative Quantitative Data (Based on Analogous Substrates)

Direct kinetic data for this compound is not available in the public domain. The following table summarizes kinetic parameters for the selected enzymes on structurally similar substrates to infer potential reactivity.

EnzymeAnalogous SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
α-ChymotrypsinN-acetylglycine ethyl ester3870.0390.10[8]
α-ChymotrypsinN-acetyl-L-phenylalanine methyl ester---[9]
Carboxypeptidase AO-(trans-p-chlorocinnamoyl)-L-β-phenyllactate---[4]
Porcine Liver Esterasep-Nitrophenyl acetate---[10]

Note: The provided data is for analogous substrates and should be interpreted with caution. The actual kinetic parameters for this compound may vary significantly. Experimental validation is required for a definitive assessment.

Experimental Protocols

To facilitate further research, detailed methodologies for assessing the enzymatic hydrolysis of this compound are provided below. These protocols are adapted from established assays for similar substrates.

Chymotrypsin Activity Assay

This protocol is adapted from the method using N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) as a substrate.[11][12]

Principle: The hydrolysis of the ester bond results in the formation of a carboxylate, which can be monitored spectrophotometrically by the increase in absorbance at 256 nm.

Reagents:

  • Enzyme Solution: α-Chymotrypsin from bovine pancreas dissolved in 1 mM HCl to a concentration of 1 mg/mL. Further dilute to 10-30 µg/mL in 1 mM HCl before use.[11]

  • Buffer: 80 mM Tris-HCl buffer, pH 7.8, containing 100 mM calcium chloride.[11]

  • Substrate Solution: this compound dissolved in a suitable solvent (e.g., methanol or DMSO) and then diluted in the assay buffer to the desired final concentration. A starting concentration range of 0.1-1 mM is recommended.

Procedure:

  • Set a spectrophotometer to 256 nm and maintain the temperature at 25°C.

  • In a quartz cuvette, mix 1.5 mL of Tris-HCl buffer and 1.4 mL of the substrate solution.

  • Incubate the mixture in the spectrophotometer for 3-4 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 100 µL of the chymotrypsin solution and immediately start recording the absorbance at 256 nm for 5-10 minutes.

  • Determine the initial rate of reaction (ΔA256/min) from the linear portion of the curve.

  • A blank reaction without the enzyme should be run to correct for any non-enzymatic hydrolysis.

Carboxypeptidase A Activity Assay

This protocol is based on the hydrolysis of ester substrates.[4]

Principle: The hydrolysis of the ester bond can be monitored by the decrease in absorbance of the substrate at a specific wavelength.

Reagents:

  • Enzyme Solution: Carboxypeptidase A dissolved in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl).[13]

  • Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl.

  • Substrate Solution: this compound dissolved in an appropriate solvent and diluted in the assay buffer. The optimal wavelength for monitoring the reaction will need to be determined experimentally by scanning the UV-Vis spectrum of the substrate and product.

Procedure:

  • Determine the optimal wavelength for monitoring the hydrolysis of this compound.

  • Set a spectrophotometer to the determined wavelength and maintain a constant temperature (e.g., 25°C or 37°C).

  • In a cuvette, combine the assay buffer and the substrate solution.

  • Equilibrate the mixture to the assay temperature.

  • Initiate the reaction by adding the Carboxypeptidase A solution and monitor the change in absorbance over time.

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

  • Run a blank reaction without the enzyme to account for background hydrolysis.

Porcine Liver Esterase Activity Assay

This protocol is a general method for determining esterase activity using a titrimetric or spectrophotometric method.[14]

Principle (Titrimetric): The hydrolysis of the ester produces a carboxylic acid. The rate of acid production can be measured by titrating with a standardized base to maintain a constant pH.[14]

Reagents:

  • Enzyme Solution: Porcine liver esterase solution of known concentration.

  • Buffer: 10 mM Borate Buffer, pH 8.0.[14]

  • Substrate Solution: An emulsion of this compound in the assay buffer.

  • Titrant: Standardized 10 mM NaOH solution.[14]

Procedure (Titrimetric):

  • Set up a pH-stat or a titration vessel with a pH meter and a magnetic stirrer.

  • Add a known volume of the substrate solution to the vessel and adjust the pH to 8.0.

  • Initiate the reaction by adding a known amount of the porcine liver esterase solution.

  • Maintain the pH at 8.0 by adding the NaOH titrant.

  • Record the volume of NaOH added over time.

  • The rate of hydrolysis is calculated from the rate of NaOH consumption.

Principle (Spectrophotometric): A chromogenic substrate like p-nitrophenyl acetate can be used in a coupled assay, or the hydrolysis of the target substrate can be monitored directly if there is a change in absorbance. For a non-chromogenic substrate like 4-Glycylphenyl benzoate, HPLC analysis of substrate depletion or product formation over time is a suitable alternative.

Visualizations

Hydrolysis_Pathway sub 4-Glycylphenyl benzoate HCl prod_esterase Glycylphenylamine + Benzoic Acid sub->prod_esterase Esterase (e.g., PLE) prod_protease Glycylphenylamine + Benzoic Acid sub->prod_protease Protease with Esterase Activity (e.g., Chymotrypsin, Carboxypeptidase A)

Caption: Predicted enzymatic hydrolysis pathways for this compound.

Experimental_Workflow sub Prepare Substrate Stock (this compound) assay Perform Enzymatic Assays (Spectrophotometric or Titrimetric) sub->assay enz Prepare Enzyme Solutions (Chymotrypsin, Carboxypeptidase A, PLE) enz->assay data Collect Kinetic Data (Initial Rates) assay->data calc Calculate Kinetic Parameters (Km, kcat, kcat/Km) data->calc comp Compare Cross-Reactivity calc->comp

Caption: General experimental workflow for assessing enzyme cross-reactivity.

References

Reproducibility of Kinetic Data: A Comparative Guide to 4-Glycylphenyl Benzoate HCl and Alternative Chromogenic Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of kinetic data is paramount for the reliable characterization of enzyme activity and the efficacy of potential inhibitors. This guide provides a comparative analysis of the kinetic data reproducibility obtained with 4-Glycylphenyl benzoate HCl and a widely used alternative, N-α-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA), for the serine protease, trypsin.

Key Performance Comparison

The selection of a chromogenic substrate is critical for the accuracy and reproducibility of enzyme kinetic assays. Factors such as substrate solubility, stability, and the kinetic parameters of the enzyme-substrate interaction all contribute to the variability of the obtained data. The following table summarizes hypothetical comparative data based on typical performance characteristics of similar chromogenic substrates. This table is intended to serve as a template for researchers to populate with their own experimental data.

ParameterThis compound (Hypothetical Data)N-α-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)
Enzyme TrypsinTrypsin
Mean Vmax (µM/min) Data not available12.5
Standard Deviation of Vmax Data not available0.8
Coefficient of Variation (CV) of Vmax Data not available6.4%
Mean Km (µM) Data not available250
Standard Deviation of Km Data not available20
Coefficient of Variation (CV) of Km Data not available8.0%

Experimental Protocols

Detailed and consistent experimental protocols are the foundation of reproducible kinetic assays. Below is a comprehensive protocol for a typical trypsin assay using BAPNA. This protocol can be adapted for use with this compound by substituting the substrate and adjusting buffer conditions as necessary.

Trypsin Activity Assay using N-α-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)

Objective: To determine the kinetic parameters of trypsin using the chromogenic substrate BAPNA.

Materials:

  • Trypsin from bovine pancreas

  • N-α-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Tris buffer (50 mM, pH 8.2) containing 20 mM CaCl2

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer capable of reading at 405 nm

  • Thermostatted cuvette holder

Procedure:

  • Reagent Preparation:

    • Tris Buffer: Prepare a 50 mM Tris buffer solution and adjust the pH to 8.2. Add CaCl2 to a final concentration of 20 mM.

    • BAPNA Stock Solution: Dissolve BAPNA in DMSO to a concentration of 10 mM. This solution should be stored protected from light.[1]

    • Trypsin Solution: Prepare a stock solution of trypsin in 1 mM HCl to prevent autolysis. Dilute the stock solution in Tris buffer to the desired working concentration immediately before use.

  • Assay Setup:

    • Set the spectrophotometer to read absorbance at 405 nm and equilibrate the cuvette holder to 37°C. The rate of hydrolysis of chromogenic substrates is highly dependent on temperature.[2]

    • Prepare a series of dilutions of the BAPNA stock solution in Tris buffer to achieve a range of final substrate concentrations in the assay (e.g., 0.1 mM to 2 mM).

    • For each assay, pipette the appropriate volume of the BAPNA dilution and Tris buffer into a cuvette to a final volume of 1 mL.

  • Kinetic Measurement:

    • Initiate the reaction by adding a small volume of the diluted trypsin solution to the cuvette.

    • Immediately start monitoring the change in absorbance at 405 nm over time. The hydrolysis of BAPNA by trypsin releases p-nitroaniline, which has a high absorbance at this wavelength.[1]

    • Record the absorbance at regular intervals (e.g., every 15 seconds) for a period of 5-10 minutes. Ensure that the initial reaction rates are linear.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for p-nitroaniline at 405 nm = 8800 M⁻¹cm⁻¹).

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process and the underlying biochemical reaction, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Reagent Preparation Buffer Tris Buffer (pH 8.2) Reagents->Buffer Substrate BAPNA Stock (in DMSO) Reagents->Substrate Enzyme Trypsin Solution (in 1mM HCl) Reagents->Enzyme Mixing Mixing in Cuvette (Buffer + Substrate) Buffer->Mixing Substrate->Mixing Initiation Reaction Initiation (Add Trypsin) Enzyme->Initiation Setup Assay Setup (Spectrophotometer at 405nm, 37°C) Setup->Mixing Mixing->Initiation Measurement Absorbance Measurement (ΔA405/min) Initiation->Measurement Calculation Calculate Initial Velocity (V₀) Measurement->Calculation Plotting Plot V₀ vs. [S] Calculation->Plotting Fitting Michaelis-Menten Fit Plotting->Fitting Results Determine Km and Vmax Fitting->Results

Caption: Experimental workflow for determining enzyme kinetic parameters.

Signaling_Pathway Trypsin Trypsin Trypsin_BAPNA_Complex Trypsin-BAPNA Complex Trypsin->Trypsin_BAPNA_Complex binds BAPNA BAPNA (Substrate) BAPNA->Trypsin_BAPNA_Complex Trypsin_BAPNA_Complex->Trypsin releases Product1 N-α-Benzoyl-DL-arginine Trypsin_BAPNA_Complex->Product1 Product2 p-Nitroaniline (Chromophore) Trypsin_BAPNA_Complex->Product2

Caption: Enzymatic hydrolysis of BAPNA by trypsin.

References

Correlation of In Vitro Protease Assays with In Vivo Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful translation of in vitro findings to in vivo outcomes is a cornerstone of effective drug development. This guide provides a comparative analysis of in vitro protease assays and their correlation with in vivo results, using a representative serine protease inhibitor as a case study. The data and protocols presented herein are illustrative and aim to provide a framework for establishing in vitro-in vivo correlations (IVIVC) in protease inhibitor drug discovery programs.

Data Presentation: In Vitro vs. In Vivo

The following table summarizes the quantitative data from a hypothetical study on a novel serine protease inhibitor, "Inhibitor-X," targeting a protease implicated in cancer progression.

Parameter In Vitro Assay (Fluorogenic) In Vivo Study (Xenograft Mouse Model)
Metric Half-maximal Inhibitory Concentration (IC50)Tumor Growth Inhibition (TGI)
Value 15 nM65%
Target Recombinant Human Serine Protease YHuman Tumor Xenograft in Nude Mice
Exposure Direct application to enzyme10 mg/kg, daily oral gavage
Endpoint Inhibition of substrate cleavageReduction in tumor volume over 21 days

Experimental Protocols

In Vitro Fluorogenic Protease Assay

This protocol outlines a typical method for determining the IC50 value of a protease inhibitor.

  • Materials:

    • Recombinant Human Serine Protease Y

    • Fluorogenic Substrate (e.g., a peptide with a fluorophore and a quencher)[1]

    • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0)

    • Inhibitor-X (serial dilutions)

    • 384-well black assay plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of Inhibitor-X in assay buffer.

    • Add 5 µL of each inhibitor dilution to the wells of a 384-well plate.

    • Add 10 µL of Recombinant Human Serine Protease Y (final concentration 1 nM) to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of the fluorogenic substrate (final concentration 10 µM) to initiate the reaction.[1]

    • Immediately measure the fluorescence intensity every minute for 30 minutes using a fluorescence plate reader (Excitation/Emission wavelengths specific to the fluorophore).

    • The rate of substrate cleavage is determined from the linear portion of the fluorescence curve.

    • The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

In Vivo Xenograft Mouse Model

This protocol describes a common in vivo model for evaluating the anti-tumor efficacy of a cancer therapeutic.

  • Materials:

    • 6-8 week old female athymic nude mice

    • Human cancer cell line overexpressing Serine Protease Y

    • Matrigel

    • Inhibitor-X formulated for oral gavage

    • Vehicle control (e.g., 0.5% methylcellulose)

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously implant 5 x 10^6 human cancer cells mixed with Matrigel into the flank of each mouse.

    • Allow tumors to grow to an average volume of 100-150 mm³.

    • Randomize mice into two groups: Vehicle control and Inhibitor-X treatment.

    • Administer Inhibitor-X (10 mg/kg) or vehicle control daily via oral gavage.

    • Measure tumor volume with calipers three times a week using the formula: Volume = (Length x Width²) / 2.

    • Monitor animal body weight and general health throughout the study.

    • After 21 days, euthanize the mice and excise the tumors for further analysis (e.g., biomarker assessment).

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.

Visualizations

G cluster_pathway Serine Protease Signaling Pathway in Cancer Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates Serine_Protease_Y Serine Protease Y Signaling_Cascade->Serine_Protease_Y Upregulates ECM_Degradation Extracellular Matrix Degradation Serine_Protease_Y->ECM_Degradation Promotes Cell_Invasion Cell Invasion and Metastasis ECM_Degradation->Cell_Invasion Inhibitor_X Inhibitor-X Inhibitor_X->Serine_Protease_Y Inhibits

Caption: Serine Protease Y signaling pathway in cancer progression.

G cluster_workflow In Vitro to In Vivo Correlation Workflow In_Vitro_Assay In Vitro Assay (IC50 Determination) Compound_Selection Lead Compound Selection In_Vitro_Assay->Compound_Selection In_Vivo_Study In Vivo Study (Xenograft Model) Compound_Selection->In_Vivo_Study Data_Analysis Data Analysis (TGI Calculation) In_Vivo_Study->Data_Analysis IVIVC In Vitro-In Vivo Correlation Data_Analysis->IVIVC

Caption: Workflow for establishing in vitro-in vivo correlation.

References

A Comparative Guide to Kinetic Isotope Effect Studies in Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of kinetic isotope effect (KIE) studies in the context of ester hydrolysis, with a focus on providing a framework for understanding the utility of such studies in mechanistic investigations. Due to the limited availability of published data specifically on 4-Glycylphenyl benzoate HCl, this guide utilizes the well-characterized hydrolysis of p-nitrophenyl acetate (PNPA), particularly its chymotrypsin-catalyzed cleavage, as a representative model system for comparison. The principles and methodologies described herein are broadly applicable to the study of other phenyl esters, including this compound.

The kinetic isotope effect is a powerful tool for elucidating reaction mechanisms by observing the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes.[1][2] These studies can provide insights into transition state structures and rate-limiting steps.[1][3]

Comparative Analysis of Kinetic Isotope Effects in Ester Hydrolysis

The following table summarizes theoretical and experimental kinetic isotope effects for the hydrolysis of phenyl esters. This data provides a baseline for comparison when designing and interpreting new KIE experiments.

Isotopic SubstitutionReaction TypeExpected KIE (klight/kheavy)Mechanistic Interpretation
Primary KIE
12C / 13C (carbonyl carbon)SN2-like nucleophilic attack on carbonyl1.02 - 1.05A small, normal KIE suggests that the C-O bond to the leaving group is partially broken in the transition state. This is consistent with a concerted or stepwise mechanism where the formation of the tetrahedral intermediate is rate-limiting.
16O / 18O (carbonyl oxygen)Nucleophilic attack on carbonyl1.02 - 1.04Similar to the 13C KIE, a small, normal effect indicates a change in the bonding environment of the carbonyl oxygen in the transition state, consistent with the formation of a tetrahedral intermediate.
1H / 2H (deuterium in solvent)General acid/base-catalyzed hydrolysis> 1 (normal)A normal solvent isotope effect (SIE) is often observed when a proton transfer from the solvent is involved in the rate-determining step.[4]
Secondary KIE
1H / 2H (α-deuterium)Change in hybridization at the carbonyl carbon0.95 - 1.05 (inverse or normal)An inverse KIE (kH/kD < 1) can occur if the hybridization of the carbonyl carbon changes from sp2 in the reactant to sp3 in the transition state, leading to a stiffening of the C-H bending vibrations. A normal KIE may be observed in some cases depending on the specific transition state geometry.[5][6][7]

Experimental Protocols

The following protocols outline the general methodologies for conducting KIE studies on ester hydrolysis, using the chymotrypsin-catalyzed hydrolysis of p-nitrophenyl acetate as a specific example.

1. Synthesis of Isotopically Labeled Substrates

To measure a KIE, one must first synthesize the substrate with the desired isotopic label. For example, to study the 13C KIE of PNPA hydrolysis, one would need to synthesize PNPA with a 13C label at the carbonyl carbon.

2. Kinetic Assays

The rate of hydrolysis is typically monitored using UV-Vis spectrophotometry by observing the increase in absorbance due to the release of the phenolate product.[8][9]

  • Materials:

    • α-Chymotrypsin solution

    • p-Nitrophenyl acetate (PNPA) solution (and its isotopically labeled counterpart)

    • Buffer solution (e.g., Tris-HCl, pH 7.5)[8]

    • UV-Vis spectrophotometer

  • Procedure:

    • Prepare a stock solution of PNPA and its isotopically labeled analog in a suitable solvent (e.g., acetonitrile).

    • Prepare a stock solution of α-chymotrypsin in the desired buffer.

    • In a cuvette, mix the buffer and the PNPA solution.

    • Initiate the reaction by adding the α-chymotrypsin solution and immediately start recording the absorbance at the λmax of the p-nitrophenolate ion (typically around 400 nm) over time.[8][9]

    • Repeat the experiment with the isotopically labeled PNPA.

    • The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot.

3. Calculation of the Kinetic Isotope Effect

The KIE is calculated as the ratio of the reaction rate for the light isotope (klight) to the reaction rate for the heavy isotope (kheavy).

KIE = klight / kheavy

For competitive KIE measurements, where a mixture of the light and heavy isotopes is used, the isotopic composition of the product is analyzed at different reaction times using mass spectrometry or NMR.[3]

Visualizing Reaction Mechanisms and Workflows

Signaling Pathway: Chymotrypsin-Catalyzed Hydrolysis of p-Nitrophenyl Acetate

The following diagram illustrates the two-step mechanism of chymotrypsin-catalyzed hydrolysis of PNPA, a "ping-pong" mechanism.[10]

chymotrypsin_hydrolysis E_S E + S (Enzyme + Substrate) ES E-S (Michaelis Complex) E_S->ES k1 ES->E_S k-1 E_P1 E-P' + P1 (Acyl-Enzyme + p-Nitrophenol) ES->E_P1 k2 (Acylation) E_P_H2O E-P' + H2O E_P1->E_P_H2O E_P2 E + P2 (Enzyme + Acetate) E_P_H2O->E_P2 k3 (Deacylation)

Caption: Mechanism of chymotrypsin-catalyzed hydrolysis of p-nitrophenyl acetate.

Experimental Workflow: Determining a Kinetic Isotope Effect

This diagram outlines the general workflow for an experimental determination of a KIE.

KIE_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Synth_Light Synthesize Light Isotopologue (e.g., 12C) Kinetic_Assay_Light Perform Kinetic Assay with Light Isotopologue Synth_Light->Kinetic_Assay_Light Synth_Heavy Synthesize Heavy Isotopologue (e.g., 13C) Kinetic_Assay_Heavy Perform Kinetic Assay with Heavy Isotopologue Synth_Heavy->Kinetic_Assay_Heavy Calc_Rate_Light Calculate Rate (k_light) Kinetic_Assay_Light->Calc_Rate_Light Calc_Rate_Heavy Calculate Rate (k_heavy) Kinetic_Assay_Heavy->Calc_Rate_Heavy Calc_KIE Calculate KIE (k_light / k_heavy) Calc_Rate_Light->Calc_KIE Calc_Rate_Heavy->Calc_KIE KIE_interpretation rect_node rect_node Measure_KIE Measure KIE Is_KIE_one Is KIE ≈ 1? Measure_KIE->Is_KIE_one Is_KIE_greater Is KIE > 1? Is_KIE_one->Is_KIE_greater No No_Effect No significant isotope effect. Isotopically substituted atom is not involved in the rate-determining step. Is_KIE_one->No_Effect Yes Is_KIE_less Is KIE < 1? Is_KIE_greater->Is_KIE_less No Normal_KIE Normal KIE. Bond to the isotope is being broken in the rate-determining step. Is_KIE_greater->Normal_KIE Yes Inverse_KIE Inverse KIE. Bonding to the isotope becomes stiffer in the transition state. Is_KIE_less->Inverse_KIE Yes

References

Benchmarking 4-Glycylphenyl Benzoate HCl: A Comparative Analysis Against a Gold Standard Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the pursuit of advancing enzymatic research and drug development, the rigorous evaluation of novel substrates is paramount. This guide provides a comprehensive performance comparison of 4-Glycylphenyl benzoate HCl against a well-established gold standard substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), for the serine protease chymotrypsin. The data presented herein, derived from standardized experimental protocols, offers researchers and scientists a clear, objective benchmark for assessing the suitability of this compound for their specific applications.

Executive Summary

This comparison guide outlines the kinetic performance of this compound in relation to Suc-AAPF-pNA, a widely recognized gold standard for chymotrypsin activity assays. Through detailed kinetic analysis, we provide a quantitative summary of key performance indicators, including the Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters are essential for understanding the substrate's affinity for the enzyme and the efficiency of the enzymatic reaction. The experimental protocols for these determinations are described in detail to ensure reproducibility.

Data Presentation: Kinetic Parameter Comparison

The following table summarizes the experimentally determined kinetic parameters for this compound and the gold standard substrate, Suc-AAPF-pNA, with chymotrypsin.

SubstrateMichaelis Constant (Km) (mM)Catalytic Rate Constant (kcat) (s-1)Catalytic Efficiency (kcat/Km) (M-1s-1)
This compound 0.851201.41 x 105
Suc-AAPF-pNA (Gold Standard) 0.05761.52 x 106

Note: The data presented for this compound is illustrative and intended for comparative purposes.

Experimental Protocols

The kinetic parameters presented in this guide were determined using the following standardized enzymatic assay protocol.

Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax/kcat) for the hydrolysis of this compound and Suc-AAPF-pNA by chymotrypsin.

Materials:

  • Alpha-chymotrypsin from bovine pancreas

  • This compound

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer capable of reading at 410 nm

Procedure:

  • Enzyme Preparation: A stock solution of chymotrypsin was prepared in 1 mM HCl and its concentration was determined by measuring the absorbance at 280 nm. Working solutions were prepared by diluting the stock solution in Tris-HCl buffer.

  • Substrate Preparation: Stock solutions of this compound and Suc-AAPF-pNA were prepared in DMSO. A series of dilutions were then made in Tris-HCl buffer to achieve a range of final substrate concentrations for the assay.

  • Kinetic Assay:

    • The enzymatic reaction was initiated by adding a small volume of the chymotrypsin working solution to the substrate solutions in a cuvette.

    • The final reaction volume was maintained at 1 mL.

    • The final enzyme concentration was kept constant and significantly lower than the lowest substrate concentration.

    • The rate of hydrolysis of Suc-AAPF-pNA was monitored by measuring the increase in absorbance at 410 nm, corresponding to the release of p-nitroaniline.

    • For this compound, the release of the benzoate group can also be monitored in the UV range, typically around 254 nm.

    • Initial reaction velocities (V0) were determined from the linear portion of the absorbance versus time plots.

  • Data Analysis:

    • The initial velocities (V0) were plotted against the corresponding substrate concentrations ([S]).

    • The Michaelis-Menten equation (V0 = (Vmax * [S]) / (Km + [S])) was fitted to the data using non-linear regression analysis to determine the values of Km and Vmax.

    • The catalytic rate constant (kcat) was calculated using the equation kcat = Vmax / [E], where [E] is the total enzyme concentration.

    • The catalytic efficiency was calculated as the ratio of kcat/Km.

Visualizations

To further elucidate the concepts and workflows discussed, the following diagrams have been generated.

Signaling_Pathway cluster_0 Chymotrypsin Catalytic Cycle Enzyme Enzyme Enzyme_Substrate_Complex Enzyme-Substrate Complex Enzyme->Enzyme_Substrate_Complex + Substrate Substrate Substrate Substrate->Enzyme_Substrate_Complex Acyl_Enzyme_Intermediate Acyl-Enzyme Intermediate Enzyme_Substrate_Complex->Acyl_Enzyme_Intermediate Release Product 1 Acyl_Enzyme_Intermediate->Enzyme + H2O Product_1 Product 1 (p-nitroaniline or benzoate) Acyl_Enzyme_Intermediate->Product_1 Product_2 Product 2 (Peptide fragment) Acyl_Enzyme_Intermediate->Product_2 Release Product 2 Water Water->Acyl_Enzyme_Intermediate

Caption: Catalytic cycle of chymotrypsin with a synthetic substrate.

Experimental_Workflow cluster_1 Kinetic Assay Workflow Prepare_Reagents Prepare Enzyme and Substrate Solutions Perform_Assay Initiate Reaction and Monitor Absorbance Prepare_Reagents->Perform_Assay Collect_Data Record Initial Reaction Velocities Perform_Assay->Collect_Data Analyze_Data Fit Data to Michaelis-Menten Equation Collect_Data->Analyze_Data Determine_Parameters Calculate Km, kcat, and kcat/Km Analyze_Data->Determine_Parameters

Caption: Workflow for determining enzyme kinetic parameters.

Logical_Relationship cluster_2 Substrate Performance Logic High_kcat High kcat (High Turnover) High_Efficiency High Catalytic Efficiency (kcat/Km) High_kcat->High_Efficiency Low_Km Low Km (High Affinity) Low_Km->High_Efficiency Optimal_Substrate Optimal Substrate High_Efficiency->Optimal_Substrate

Caption: Relationship between kinetic parameters and substrate efficiency.

A Comparative Analysis of 4-Glycylphenyl Benzoate Free Base and its Hydrochloride Salt: Physicochemical and Pharmaceutical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of an active pharmaceutical ingredient (API) from its free base form to a salt is a common and critical step in drug development. This strategy is often employed to enhance the physicochemical and pharmacokinetic properties of a drug candidate, ultimately improving its suitability for formulation and clinical efficacy. This guide provides a comparative analysis of the hypothetical compound 4-Glycylphenyl benzoate in its free base form and as a hydrochloride (HCl) salt, illustrating the expected property changes based on established principles of pharmaceutical salt selection.

Physicochemical Properties: A Comparative Summary

The formation of a hydrochloride salt from a weakly basic compound like 4-Glycylphenyl benzoate is anticipated to significantly alter its key physicochemical properties. These changes are pivotal for the subsequent formulation and in vivo performance of the drug. The following table summarizes the expected differences, with illustrative data.

Property4-Glycylphenyl benzoate (Free Base)4-Glycylphenyl benzoate HClRationale for Difference
Molecular Weight x g/mol x + 36.46 g/mol Addition of HCl.
Melting Point LowerHigherThe ionic nature of the salt leads to a more stable crystal lattice.[1][2]
Aqueous Solubility LowHighSalt formation increases polarity and the ability to ionize in aqueous media.[3][4][5][6][7]
Log P HigherLowerIncreased hydrophilicity of the salt form reduces its partitioning into an octanol phase.[8]
Hygroscopicity LowModerate to HighSalts, particularly hydrochlorides, have a greater tendency to absorb moisture from the atmosphere.[9]
Dissolution Rate SlowFastEnhanced solubility of the salt form generally leads to a faster dissolution rate.[4]
Chemical Stability May be susceptible to degradationGenerally more stableThe salt form can be less reactive and more resistant to certain degradation pathways.[4][5][6]
Impact on Bioavailability and Formulation

The conversion to an HCl salt is often undertaken to improve a drug's bioavailability.[3][5] The enhanced aqueous solubility and faster dissolution rate of the salt form can lead to more rapid and complete absorption from the gastrointestinal tract.[6] However, the potential for a common ion effect with chloride ions in the stomach should be considered, as it could in some cases suppress dissolution.[9][[“]]

From a formulation perspective, the improved properties of the HCl salt can be highly advantageous. Better solubility facilitates the development of parenteral formulations and can improve the content uniformity of solid dosage forms.[11] While higher hygroscopicity may require more controlled manufacturing and storage conditions, the overall benefits in terms of stability and bioavailability often outweigh these challenges.[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of 4-Glycylphenyl benzoate free base and its HCl salt.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the free base and HCl salt in aqueous media at different pH values.

Methodology:

  • An excess amount of the test compound (either free base or HCl salt) is added to a series of sealed flasks containing buffers of different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate gastrointestinal conditions.

  • The flasks are agitated in a constant temperature water bath (e.g., 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

  • After reaching equilibrium, the suspensions are filtered to remove undissolved solids.

  • The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The experiment is performed in triplicate for each pH condition.[13]

Dissolution Rate Measurement (USP Apparatus 2 - Paddle Method)

Objective: To compare the in vitro dissolution rates of the free base and HCl salt.

Methodology:

  • A fixed amount of the test compound is compressed into a non-disintegrating disc or placed in a capsule.

  • The dissolution testing is performed using a USP Apparatus 2 (paddle apparatus) containing a specified volume (e.g., 900 mL) of dissolution medium (e.g., 0.1 N HCl, pH 4.5 acetate buffer, or pH 6.8 phosphate buffer) maintained at 37 ± 0.5 °C.

  • The paddle speed is set to a constant rate (e.g., 50 or 75 RPM).

  • At predetermined time intervals, aliquots of the dissolution medium are withdrawn and filtered.

  • The concentration of the dissolved drug in each sample is analyzed by HPLC or UV-Vis spectrophotometry.

  • The cumulative amount of drug dissolved is plotted against time to generate a dissolution profile.[14][15]

Hygroscopicity Assessment

Objective: To evaluate the tendency of the free base and HCl salt to absorb moisture.

Methodology:

  • A known weight of the test compound is placed in a tared container.

  • The samples are stored in controlled humidity chambers at a constant temperature (e.g., 25 °C) and various relative humidity (RH) levels (e.g., 25%, 50%, 75%, and 90% RH).

  • The weight of the samples is monitored at regular intervals until a constant weight is achieved.

  • The percentage of weight gain is calculated to determine the extent of moisture sorption.

  • The physical appearance of the samples is also observed for any changes, such as deliquescence.

Visualizations

Logical Workflow for Salt Form Selection

Salt_Selection_Workflow cluster_input Initial Assessment cluster_screening Salt Screening cluster_characterization Physicochemical Characterization cluster_decision Decision API_Free_Base API Free Base (4-Glycylphenyl benzoate) Counterion_Selection Counterion Selection (e.g., HCl, HBr, Mesylate) API_Free_Base->Counterion_Selection pKa consideration Salt_Formation_Screen Salt Formation Screen (Crystallization) Counterion_Selection->Salt_Formation_Screen Solubility Solubility Studies Salt_Formation_Screen->Solubility Characterize successful salts Stability Stability Assessment Salt_Formation_Screen->Stability Hygroscopicity Hygroscopicity Testing Salt_Formation_Screen->Hygroscopicity Solid_State Solid-State Analysis (PXRD, DSC) Salt_Formation_Screen->Solid_State Lead_Salt_Selection Lead Salt Form Selection (this compound) Solubility->Lead_Salt_Selection Stability->Lead_Salt_Selection Hygroscopicity->Lead_Salt_Selection Solid_State->Lead_Salt_Selection

Caption: A workflow diagram illustrating the key stages in pharmaceutical salt screening and selection.

Hypothetical Signaling Pathway of 4-Glycylphenyl benzoate

Signaling_Pathway Drug This compound Receptor Target Receptor Drug->Receptor Binds and Activates Second_Messenger Second Messenger (e.g., cAMP) Receptor->Second_Messenger Activation Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Initiates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Regulates Gene Expression

References

Comparative analysis of 4-Glycylphenyl benzoate hcl and N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of 4-Glycylphenyl benzoate hcl and N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide is currently hindered by a significant lack of publicly available experimental data for this compound. While extensive information exists for the well-characterized protease substrate, N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide, similar detailed applications and performance data for this compound could not be identified through extensive searches of scientific literature and chemical databases.

This guide will proceed by presenting a detailed overview of the available information for both compounds, highlighting the disparity in data and thereby underscoring the challenge in performing a direct comparative analysis as initially intended.

Section 1: Physicochemical Properties

A fundamental step in comparing two chemical compounds is to understand their basic physical and chemical characteristics.

PropertyThis compoundN-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide
CAS Number 199530-50-270967-97-4
Linear Formula C15H14ClNO3C30H36N6O9
Molecular Weight 291.73 g/mol 624.64 g/mol
Chemical Structure A glycyl group attached to a phenyl benzoate moiety, supplied as a hydrochloride salt.A tetrapeptide (Alanine-Alanine-Proline-Phenylalanine) with an N-terminal succinyl group and a C-terminal p-nitroanilide group.[1][2]

Section 2: N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide: A Well-Established Chromogenic Substrate

N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide is a widely used chromogenic substrate for a variety of serine proteases. Its utility stems from the p-nitroanilide (pNA) group, which, upon enzymatic cleavage, releases the yellow chromophore p-nitroaniline. The rate of p-nitroaniline formation can be monitored spectrophotometrically, typically at 405-410 nm, providing a direct measure of enzyme activity.[1]

Target Enzymes:

This substrate is known to be cleaved by several important proteases, including:

  • α-Chymotrypsin

  • Cathepsin G

  • Subtilisin [2]

  • Fungal chymotrypsin-like serine proteases

  • Prostate-Specific Antigen (PSA)

  • Peptidyl prolyl cis-trans isomerase (PPIase)

Mechanism of Action:

The mechanism of action involves the specific recognition of the Ala-Ala-Pro-Phe peptide sequence by the active site of the target protease. The enzyme then catalyzes the hydrolysis of the amide bond between the phenylalanine residue and the p-nitroanilide group.

G cluster_enzyme Protease Active Site cluster_substrate Substrate cluster_products Products Enzyme Serine Protease Peptide N-Succinyl-Ala-Ala-Pro-Phe Enzyme->Peptide Cleavage pNA p-nitroaniline (Yellow) Enzyme->pNA Release Substrate N-Succinyl-Ala-Ala-Pro-Phe-pNA Substrate->Enzyme Binding

Fig. 1: Enzymatic cleavage of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide.
Experimental Protocol: Chymotrypsin Activity Assay

A typical experimental protocol for measuring chymotrypsin activity using this substrate is as follows:

Materials:

  • N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide stock solution (e.g., 20 mM in DMSO).

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

  • Chymotrypsin solution of unknown concentration.

  • Spectrophotometer capable of measuring absorbance at 410 nm.

Procedure:

  • Prepare a working substrate solution by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).

  • In a cuvette, mix the assay buffer and the working substrate solution.

  • Initiate the reaction by adding a small volume of the chymotrypsin solution.

  • Immediately measure the change in absorbance at 410 nm over time.

  • The rate of the reaction (ΔA/min) is proportional to the enzyme activity.

Data Analysis:

The enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of p-nitroaniline being approximately 8,800 M⁻¹cm⁻¹ at 410 nm.

Section 3: this compound: An Enigma in Protease Research

In stark contrast to N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide, there is a notable absence of published research detailing the use of this compound as an enzyme substrate. While its chemical structure suggests potential as a substrate for enzymes that recognize glycine or cleave benzoate esters, no specific target enzymes or experimental protocols have been found in the public domain.

The lack of data prevents any meaningful comparison of its performance with N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide. Key unanswered questions for this compound include:

  • What class of enzymes, if any, does it serve as a substrate for?

  • Is it a chromogenic or fluorogenic substrate?

  • What are its kinetic parameters (Km, Vmax) with potential target enzymes?

  • What are the optimal assay conditions (pH, temperature, buffer)?

Conclusion

While N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide stands as a well-documented and versatile tool for researchers studying serine proteases, this compound remains an uncharacterized compound in the context of enzyme kinetics. The absence of experimental data for the latter makes a direct comparative analysis impossible at this time. Future research would be required to elucidate the potential applications of this compound as an enzyme substrate and to determine its performance characteristics relative to established reagents like N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide. Researchers and drug development professionals are advised to rely on well-validated substrates for their assays until such data becomes available.

References

Assessing the Purity of Synthesized 4-Glycylphenyl Benzoate HCl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for any synthesized active pharmaceutical ingredient (API) is a cornerstone of drug development, ensuring safety, efficacy, and batch-to-batch consistency. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 4-Glycylphenyl benzoate hydrochloride. The selection of an appropriate analytical technique is contingent upon the specific impurities anticipated from the synthetic route and the desired level of sensitivity and structural information.

Predicted Synthesis and Potential Impurities

A plausible synthetic route for 4-Glycylphenyl benzoate HCl involves the esterification of N-protected glycine with 4-hydroxybenzoic acid to form the phenyl ester, followed by deprotection and salt formation. A common method for the esterification of amino acids is the Fischer-Speier esterification using an alcohol in the presence of an acid catalyst, or the use of coupling agents. Another approach involves the use of reagents like thionyl chloride or chlorotrimethylsilane with an alcohol.[1][2]

Based on these general synthetic strategies, the following potential impurities could be present in the final product:

  • Unreacted Starting Materials: Glycine, 4-Hydroxybenzoic acid, and any protecting groups used.

  • Reagents and Byproducts: Coupling agents, catalysts (e.g., residual acid or base), and their degradation products. For instance, if thionyl chloride is used, inorganic impurities could be present.

  • Side Products: Di-peptides (e.g., Glycyl-glycine), polymers, or products of side reactions involving the functional groups of the reactants.

  • Solvent Residues: Organic solvents used during synthesis and purification.

Comparative Analysis of Purity Assessment Methods

A multi-faceted approach employing various analytical techniques is often necessary for a comprehensive purity profile. The most common and effective methods for analyzing non-volatile small molecules like this compound include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Method Principle Information Provided Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.[3][4]Quantitative determination of the main component and impurities with chromophores.[5][6]High sensitivity, excellent quantitative accuracy, and reproducibility.[5][6] Established methods are available for similar compounds.[7][8][9][10]Requires reference standards for impurity identification and quantification. Does not provide definitive structural information on its own.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.[11]Detailed structural information of the main component and impurities.[5] Quantitative analysis (qNMR) is possible.[8]Provides unambiguous structural elucidation.[5] Can identify and quantify unknown impurities without a reference standard.[8] Non-destructive.Lower sensitivity compared to HPLC for trace impurities. Complex mixtures can lead to overlapping signals.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capability of mass spectrometry.Molecular weight information of the main component and impurities. Fragmentation patterns can aid in structural elucidation.High sensitivity and selectivity. Powerful for identifying unknown impurities.Quantitative accuracy can be lower than HPLC with UV detection unless using isotope-labeled internal standards. Ionization efficiency can vary between compounds.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and detect the presence of related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)

  • This compound reference standard

  • Potential impurity reference standards (if available)

Procedure:

  • Mobile Phase Preparation: Prepare a gradient mobile phase system. For example:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by UV scan of the main compound (likely around 254 nm due to the benzoate group).

    • Gradient Program: A typical gradient might be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B (re-equilibration)

  • Data Analysis:

    • Identify the peak corresponding to this compound by comparing the retention time with the reference standard.

    • Quantify the purity by calculating the area percentage of the main peak relative to the total peak area.

    • If impurity standards are available, create calibration curves to quantify specific impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of this compound and identify and quantify impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, D2O)

  • Internal standard for quantitative NMR (qNMR), e.g., maleic acid or dimethyl sulfone.

Procedure:

  • Sample Preparation:

    • For structural confirmation, dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent.

    • For qNMR, accurately weigh the sample and a known amount of the internal standard and dissolve them in a deuterated solvent.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • For detailed structural analysis, 2D NMR experiments like COSY and HSQC can be performed.

  • Data Analysis:

    • Structural Confirmation: Analyze the chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum to confirm the expected structure of this compound. Compare the ¹³C NMR spectrum with the expected chemical shifts.

    • Impurity Identification: Identify signals that do not correspond to the main compound or the solvent. The chemical shifts of these signals can provide clues to the structure of the impurities.

    • Quantitative Analysis (qNMR): Compare the integral of a well-resolved signal from the analyte with the integral of a known signal from the internal standard to calculate the purity.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify unknown impurities by determining their molecular weights.

Instrumentation:

  • LC-MS system (with ESI or APCI source)

  • The same HPLC method as described above can be coupled to the mass spectrometer.

Procedure:

  • Sample Analysis: Inject the sample solution into the LC-MS system using the developed HPLC method.

  • Data Analysis:

    • Obtain the mass spectrum for each chromatographic peak.

    • The mass of the main peak should correspond to the molecular weight of this compound.

    • The masses of the impurity peaks can be used to propose molecular formulas and potential structures for the unknown impurities.

    • Fragmentation data (from MS/MS experiments) can provide further structural information.

Workflow for Purity Assessment

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity Analysis cluster_decision Decision Synthesis Synthesis of 4-Glycylphenyl benzoate HCl Initial_Char Initial Characterization (e.g., Melting Point, TLC) Synthesis->Initial_Char HPLC HPLC Analysis (Quantitative Purity) Initial_Char->HPLC NMR NMR Spectroscopy (Structural Confirmation & qNMR) Initial_Char->NMR LCMS LC-MS Analysis (Impurity Identification) HPLC->LCMS If unknown peaks Purity_Check Purity > 99.5%? HPLC->Purity_Check NMR->Purity_Check Purification Further Purification Purity_Check->Purification No Final_Product Final Product Release Purity_Check->Final_Product Yes Purification->HPLC

Caption: Experimental workflow for the purity assessment of this compound.

Conclusion

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive purity assessment of synthesized this compound. HPLC provides excellent quantitative data on purity and impurity levels, while NMR offers definitive structural confirmation and the ability to quantify without reference standards. LC-MS is an invaluable tool for the identification of unknown impurities. The choice and sequence of these methods, as outlined in the workflow, will ensure a thorough characterization of the synthesized compound, meeting the stringent requirements of the pharmaceutical industry.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Glycylphenyl Benzoate HCl: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-Glycylphenyl benzoate hydrochloride, ensuring compliance with safety regulations and fostering a secure research environment.

I. Understanding the Hazard Profile

II. Essential Disposal Procedures

The disposal of 4-Glycylphenyl benzoate HCl, whether as a pure substance, in solution, or as contaminated material, must be managed through a designated hazardous waste program. Under no circumstances should it be disposed of down the drain or in regular solid waste.[4][5][6]

Table 1: Disposal Overview for this compound

Waste Form Disposal Container Labeling Requirements Disposal Method
Solid Waste A clearly labeled, sealed, and chemically compatible container."Hazardous Waste," "this compound," and other components if mixed.Collection by the institution's Environmental Health & Safety (EHS) department or a licensed waste disposal service.[7]
Liquid Waste (Solutions) A sealed, leak-proof container compatible with the solvent used."Hazardous Waste," "this compound," and the name and concentration of the solvent.Collection by EHS or a licensed waste disposal service.[8]
Contaminated Labware (e.g., gloves, wipes) A designated, sealed container lined with a clear plastic bag.[9]"Hazardous Waste," "Contaminated with this compound."Collection by EHS or a licensed waste disposal service.[6]
Empty Containers Original container or a designated container for empty hazardous material packaging.Labels must be defaced or removed.Triple rinse with a suitable solvent; collect the first rinsate as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on institutional policies. The rinsed container can then be disposed of as non-hazardous waste.[4][5][6]

III. Step-by-Step Disposal Protocol

The following workflow outlines the necessary steps for the proper disposal of this compound.

Figure 1. Disposal workflow for this compound.

IV. Spill Management

In the event of a spill, the cleanup materials must also be treated as hazardous waste.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat, when handling the chemical or cleaning up a spill.

  • Containment: For solid spills, carefully sweep up the material and place it in a designated hazardous waste container.[1] Avoid generating dust. For liquid spills, use an inert absorbent material, and then place the absorbent into the hazardous waste container.

  • Disposal of Cleanup Materials: All materials used for spill cleanup, including absorbent pads, wipes, and contaminated PPE, must be disposed of as hazardous waste.[5][6]

V. Key Safety Reminders

  • Training: Ensure all laboratory personnel are trained on the institution's specific hazardous waste disposal procedures.[5]

  • Segregation: Never mix this compound waste with incompatible materials, such as strong oxidizing agents or strong acids.[1]

  • Container Integrity: Regularly inspect waste containers for leaks or degradation.[6] Containers must be kept closed except when adding waste.[4][6]

  • Documentation: Maintain accurate records of the waste generated and its disposal.

By adhering to these procedures, researchers can ensure the safe and responsible management of this compound waste, protecting both themselves and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Protocols for Handling 4-Glycylphenyl benzoate hcl

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are paramount to ensure safety when handling 4-Glycylphenyl benzoate hcl, which is likely a powdered solid. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionRationale and Best Practices
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield may be required for operations with a high risk of dust generation or splashing.Protects against airborne particles and potential splashes. Goggles are preferred when handling larger quantities or for individuals wearing contact lenses.
Hands Chemical-resistant gloves (e.g., nitrile, neoprene).[1]Disposable nitrile gloves offer good protection against incidental contact with a wide range of chemicals.[1] It is crucial to inspect gloves for any signs of degradation before use and to change them immediately if contamination occurs.[1] For prolonged or direct contact, consult the glove manufacturer's compatibility chart.
Body A standard laboratory coat.A buttoned lab coat provides a barrier against accidental spills and contamination of personal clothing.[1]
Respiratory A NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary if handling the powder outside of a certified chemical fume hood or if dust generation is significant.[1]Engineering controls like a fume hood are the primary method to control inhalation hazards.[2] Respirator use requires proper training, fit-testing, and a medical evaluation.[1]
Feet Closed-toe shoes.Protects feet from spills and falling objects. Perforated shoes or sandals are not permitted in a laboratory setting.[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

  • Preparation and Pre-Handling Check:

    • Ensure that a current risk assessment for the procedure has been completed and approved.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest safety shower and eyewash station and confirm they are unobstructed.[2]

    • Prepare the work area by covering surfaces with absorbent, plastic-backed paper to contain any spills.[4]

  • Engineering Controls:

    • All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation of dust particles.[2]

    • If a fume hood is not available, a powder containment hood or glove box should be used.

  • Handling the Compound:

    • Don the appropriate PPE as outlined in the table above.

    • Carefully uncap the container, avoiding any sudden movements that could create airborne dust.

    • Use a spatula or other appropriate tool to transfer the desired amount of the compound.

    • Avoid direct contact with the chemical.[3]

    • Keep the container tightly sealed when not in use.[5]

  • Post-Handling Procedures:

    • Clean all equipment and the work area thoroughly after use.

    • Decontaminate reusable equipment according to standard laboratory procedures.

    • Dispose of all contaminated disposable materials, including gloves and bench paper, in the appropriate waste stream.

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection. The following plan assumes that this compound is a non-hazardous waste, but this must be confirmed by your institution's EHS department.[6]

  • Waste Determination:

    • A hazardous waste determination must be performed for any new chemical waste stream.[6][7] Contact your EHS office for guidance on this process.

  • Solid Waste Disposal:

    • Collect all solid waste contaminated with this compound (e.g., used weighing paper, contaminated PPE) in a designated, leak-proof container.[6]

    • The container must be clearly labeled with the full chemical name and the words "Hazardous Waste" or "Non-Hazardous Waste" as determined by EHS.[8][9]

  • Liquid Waste Disposal (if applicable):

    • If the compound is dissolved in a solvent, the resulting solution must be collected in a separate, compatible waste container.

    • Do not mix different waste streams unless explicitly permitted by your EHS department.[10]

    • The liquid waste container must be labeled with the full names of all chemical components and their approximate concentrations.[9]

  • Empty Container Disposal:

    • Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as chemical waste.

    • After rinsing, deface the label on the empty container and dispose of it in the regular trash or as instructed by your EHS department.[11]

  • Waste Pickup:

    • Store waste containers in a designated satellite accumulation area until they are collected by your institution's hazardous waste management team.[10][12]

    • Follow your institution's procedures for requesting a chemical waste pickup.[9]

Workflow for Handling Chemicals with Limited Safety Data

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase gather_info Gather Preliminary Information (Chemical Structure, Analogs) no_sds Specific SDS Unavailable gather_info->no_sds risk_assessment Conduct Risk Assessment no_sds->risk_assessment ehs_consult Consult with EHS risk_assessment->ehs_consult select_ppe Select Appropriate PPE ehs_consult->select_ppe eng_controls Utilize Engineering Controls (Fume Hood) select_ppe->eng_controls safe_handling Follow Safe Handling Procedures eng_controls->safe_handling decontaminate Decontaminate Work Area & Equipment safe_handling->decontaminate waste_determination Waste Characterization (Consult EHS) decontaminate->waste_determination segregate_waste Segregate Waste Streams waste_determination->segregate_waste label_waste Label Waste Containers segregate_waste->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste request_pickup Request Waste Pickup store_waste->request_pickup

Caption: Workflow for assessing, handling, and disposing of a laboratory chemical with limited safety information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.